molecular formula C4H6N2O B124983 5-Methylisoxazol-3-amine CAS No. 1072-67-9

5-Methylisoxazol-3-amine

Cat. No.: B124983
CAS No.: 1072-67-9
M. Wt: 98.10 g/mol
InChI Key: FKPXGNGUVSHWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-methylisoxazole is the major intermediate formed during sulfamethoxazole biodegradation by Pseudomonas psychrophila strain HA-4. It is the intermediate formed during the photocatalytic degradation of sulfamethoxazole (SMX).>Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-4(5)6-7-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXGNGUVSHWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021631
Record name 5-Methyl-3-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow chips; [Alfa Aesar MSDS]
Record name 3-Amino-5-methylisoxazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19757
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1072-67-9
Record name 3-Amino-5-methylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-isoxazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-methylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Isoxazolamine, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Methyl-3-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylisoxazol-3-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-3-ISOXAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54MJS11L9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Methylisoxazol-3-amine: A Technical Guide to Its Basic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylisoxazol-3-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug development. Its isoxazole (B147169) core, a five-membered ring containing both nitrogen and oxygen, is a versatile scaffold found in numerous biologically active compounds. This technical guide provides an in-depth overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological relevance. This document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new therapeutics.

Core Physicochemical Properties

A thorough understanding of the basic properties of a molecule is fundamental to its application in drug design and development. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.10 g/mol [1]
Predicted pKa 2.40 ± 0.10[2][3]
Melting Point 59-61 °C[4]
Aqueous Solubility Soluble[2][3]
Appearance Off-White to Brown Solid[3]

Experimental Protocols

Accurate and reproducible experimental data are paramount in drug development. The following sections provide detailed methodologies for determining the key basic properties of this compound.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) is a critical parameter that dictates the charge state of a molecule at a given pH, significantly impacting its biological activity and pharmacokinetic properties. UV-Vis spectrophotometry offers a reliable method for pKa determination, provided the compound possesses a chromophore whose absorbance spectrum changes with protonation state.[5][6][7]

Principle:

The pKa is the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations. By measuring the absorbance of the compound across a range of pH values, a sigmoidal curve can be generated, from which the pKa can be determined as the inflection point.[5][6]

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 1 to pH 4 for this compound). A constant ionic strength should be maintained across all buffers.[8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). The final concentration of the organic solvent in the measurement solutions should be kept low (typically <1%) to minimize its effect on the pKa.

  • Sample Preparation: For each pH value, prepare a sample by adding a small, precise volume of the stock solution to the buffer solution in a quartz cuvette or a 96-well UV-transparent plate.

  • UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample against a corresponding buffer blank.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated species.

    • Plot absorbance at the selected wavelength(s) against pH.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa of the compound.[5][6]

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9][10]

Principle:

An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.[9]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

    • Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated solution. This concentration represents the aqueous solubility of the compound.

Visualization of Experimental Workflows

To provide a clear visual representation of the experimental processes, the following diagrams have been generated using the DOT language.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 1-4) mix_sample Mix Stock with Buffers prep_buffers->mix_sample prep_stock Prepare Stock Solution of this compound prep_stock->mix_sample uv_vis Record UV-Vis Spectra mix_sample->uv_vis plot_data Plot Absorbance vs. pH uv_vis->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve determine_pka Determine pKa from Inflection Point fit_curve->determine_pka

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Solubility_Determination_Workflow cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_quantification Quantification add_excess Add Excess Solid to Buffer shake Shake at Constant Temperature (24-48h) add_excess->shake settle Allow Suspension to Settle shake->settle filter_supernatant Filter Supernatant settle->filter_supernatant analyze Analyze by HPLC or LC-MS filter_supernatant->analyze prep_standards Prepare Standard Solutions prep_standards->analyze calc_solubility Calculate Solubility from Calibration Curve analyze->calc_solubility

Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.

Biological and Pharmacological Context

While this compound is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, the isoxazole scaffold itself is associated with a broad spectrum of biological activities.

Role as a Synthetic Intermediate

This compound is a vital precursor in the production of sulfonamide antibiotics, most notably sulfamethoxazole.[11][12] The amino group of this compound is crucial for the sulfonamide linkage. Additionally, it is used in the synthesis of various other compounds with potential therapeutic applications, including derivatives with antimicrobial and anti-inflammatory properties.[13] One notable application is its use in the synthesis of a potent inhibitor of the SARS-CoV-2 main protease (Mpro).[14]

Sulfonamide_Synthesis cluster_reactants Reactants cluster_product Product amine This compound sulfonamide Sulfonamide Drug (e.g., Sulfamethoxazole) amine->sulfonamide Reaction sulfonyl_chloride Substituted Benzenesulfonyl Chloride sulfonyl_chloride->sulfonamide Reaction

Caption: Role of this compound in Sulfonamide Synthesis.

Biological Activities of Isoxazole Derivatives

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial: As seen in sulfonamides.

  • Anti-inflammatory: Some isoxazole-containing compounds show anti-inflammatory effects.[15]

  • Anticancer: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.[16]

  • Antiviral: Including activity against HIV and other viruses.[15]

  • CNS Activity: Isoxazole derivatives have been investigated for their potential in treating conditions like schizophrenia and Alzheimer's disease.[15] A notable example is muscimol, a psychoactive isoxazole derivative that is a potent GABAA receptor agonist.[17]

The diverse biological activities associated with the isoxazole ring underscore the importance of this compound as a starting material for the synthesis of novel therapeutic agents.

Conclusion

This compound is a heterocyclic compound with fundamental physicochemical properties that make it a valuable building block in drug discovery and development. This guide has provided a summary of its core properties, detailed experimental protocols for their determination, and an overview of its biological significance. The presented information and methodologies are intended to support researchers and scientists in their efforts to design and develop new and effective medicines. Further experimental investigation to confirm the predicted pKa and to obtain a precise quantitative measure of its aqueous solubility is recommended for specific drug development programs.

References

5-Methylisoxazol-3-amine: A Technical Guide to Chemical Structure and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methylisoxazol-3-amine, also known as 3-amino-5-methylisoxazole, is a heterocyclic organic compound with significant importance in the pharmaceutical industry.[1][2] It serves as a crucial pharmaceutical intermediate, most notably in the synthesis of sulfonamide drugs such as sulfamethoxazole (B1682508), a widely used broad-spectrum antibiotic.[3][4][5] Beyond its role as a synthetic precursor, it is also recognized as a major intermediate in the biodegradation and photocatalytic degradation of sulfamethoxazole.[6][7][8] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and comprehensive analytical methodologies for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a five-membered isoxazole (B147169) ring substituted with a methyl group at position 5 and an amino group at position 3.[2] The presence of the amino group and the heterocyclic ring structure dictates its chemical reactivity and biological interactions.[2]

Chemical Structure:

SMILES: CC1=CC(=NO1)N[9] InChI Key: FKPXGNGUVSHWQQ-UHFFFAOYSA-N[9]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1072-67-9[3][9]
Molecular Formula C₄H₆N₂O[3][9]
Molecular Weight 98.10 g/mol [3][9]
Appearance Off-White to Brown/Yellow Crystalline Solid[2][7]
Melting Point 59-61 °C[3][5]
Boiling Point 235.9 ± 20.0 °C at 760 mmHg[3]
Water Solubility Soluble[2][3]
pKa 2.40 ± 0.10 (Predicted)[5]

Synthesis and Production

A common synthetic route for this compound involves a three-step process starting from readily available materials like ethyl acetate (B1210297) and acetonitrile (B52724). This method avoids the use of hazardous solvents like chloroform.[4] The general workflow involves the formation of an intermediate, acetylacetonitrile, followed by a reaction to form a hydrazone, and finally, a ring-closure reaction to yield the target compound.[4]

G cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_end Final Product A Ethyl Acetate C Step 1: Condensation (with Metal Base, e.g., LDA) A->C B Acetonitrile B->C I1 Acetylacetonitrile C->I1 D Step 2: Hydrazone Formation (with p-Toluenesulfonyl Hydrazide) I2 Hydrazone Intermediate D->I2 E Step 3: Ring Closure (with Hydroxylamine (B1172632) HCl under alkaline conditions) F This compound E->F I1->D I2->E

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a generalized representation based on described synthetic methods.[4]

  • Step 1: Formation of Acetylacetonitrile:

    • Cool a solution of diisopropylamine (B44863) in tetrahydrofuran (B95107) (THF) to below -30 °C under a nitrogen atmosphere.

    • Slowly add n-butyllithium (n-BuLi) and stir the resulting lithium diisopropylamide (LDA) solution.

    • Cool the mixture to -78 °C and add a solution of ethyl acetate and acetonitrile.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with 2N HCl to adjust the pH to 5-6.

    • Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain acetylacetonitrile.

  • Step 2: Hydrazone Formation:

    • Dissolve the acetylacetonitrile from Step 1 in an alcoholic solvent (e.g., methanol (B129727) or ethanol).

    • Add p-toluenesulfonyl hydrazide and stir the reaction mixture.

    • Monitor the reaction for completion.

  • Step 3: Ring Closure to this compound:

    • To the hydrazone intermediate from Step 2, add a suitable solvent such as THF.

    • Add hydroxylamine hydrochloride and an alkaline agent like potassium carbonate.

    • Heat the reaction mixture to 65-90 °C.

    • Upon completion, cool the mixture and perform an acid-base workup to isolate the final product.

    • The crude product can be purified by recrystallization.

Spectroscopic and Chromatographic Analysis

Accurate identification and purity assessment of this compound are critical. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

G cluster_prep Sample Handling cluster_analysis Analytical Techniques cluster_output Data Output & Interpretation Sample Synthesized Product Prep Sample Preparation (Dissolution in appropriate solvent, e.g., CDCl₃, DMSO-d₆, Acetonitrile) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (GC-MS, LC-MS) Prep->MS IR FTIR Spectroscopy Prep->IR HPLC Chromatography (Purity Analysis) Prep->HPLC Data Structural Elucidation & Purity Assessment NMR->Data MS->Data IR->Data HPLC->Data

Caption: General analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[10][11]

¹H NMR Analysis:

  • Expected Signals:

    • A singlet corresponding to the methyl protons (-CH₃) typically appears around δ 2.2-2.3 ppm.

    • A singlet for the vinyl proton on the isoxazole ring (-CH=) is observed around δ 5.5-5.8 ppm.

    • A broad singlet for the amine protons (-NH₂) can be seen, with its chemical shift being variable depending on the solvent and concentration.

¹³C NMR Analysis:

  • Expected Signals:

    • A signal for the methyl carbon (-CH₃).

    • Signals for the two sp² hybridized carbons of the isoxazole ring.

    • A signal for the carbon atom attached to the amino group (C-NH₂).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Subsequently, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra by comparing them with reference data.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[9][12]

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200N-HAsymmetric & Symmetric Stretching
~3050C-H (vinyl)Stretching
~2950C-H (methyl)Stretching
1620-1580C=NStretching
1550-1450N-HBending

Experimental Protocol: FTIR Analysis (KBr Pellet)

  • Sample Preparation: Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9][13] The molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (98.10).[13]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate or methanol.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

  • Separation: The compound is vaporized and separated on a suitable GC column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ramp up to ensure elution.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection & Analysis: A detector records the abundance of each ion. The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and for quantifying it in various matrices.[14][15]

Experimental Protocol: Purity Analysis by HPLC

  • Mobile Phase Preparation: Prepare the mobile phase. A common system consists of a mixture of acetonitrile and water (often with a modifier like 0.1% formic acid).[15] Filter and degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase.

    • Use a suitable column, such as a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

    • Set the flow rate (e.g., 0.5-1.0 mL/min).[15]

    • Set the UV detector to an appropriate wavelength (e.g., 230 nm).[15]

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution.[15]

  • Data Analysis: Record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Biological Significance and Applications

The primary application of this compound is as a key building block in medicinal chemistry.[1][2]

  • Synthesis of Sulfamethoxazole: It is a critical precursor for the synthesis of sulfamethoxazole, an antibiotic that inhibits bacterial synthesis of dihydrofolic acid.[4][5]

  • Metabolite of Sulfamethoxazole: It is a known degradation product of sulfamethoxazole in the environment, formed through microbial action in wastewater treatment plants and soil.[7][15] Studying its formation is important for environmental monitoring of antibiotic residues.

  • Derivatives in Drug Discovery: The isoxazole nucleus is a valuable scaffold in drug discovery.[10] Derivatives of this compound have been investigated for a wide range of biological activities, including antibacterial, anti-inflammatory, analgesic, and anticancer properties.[10][16]

G A This compound B Sulfamethoxazole (Antibiotic) A->B Chemical Synthesis C Other Bioactive Derivatives (e.g., Anticancer, Anti-inflammatory) A->C Derivatization D Environmental Compartments (Wastewater, Soil) B->D Excretion & Environmental Release D->A Biodegradation/ Metabolism

Caption: Role of this compound in pharmaceuticals.

References

The Multifaceted Biological Activities of 5-Methylisoxazol-3-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents with a broad spectrum of biological activities. Derivatives of this core structure have demonstrated significant potential in combating infectious diseases and cancer. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these promising compounds, with a focus on their antitubercular, antiviral, and anticancer properties.

Antitubercular Activity of 5-Methylisoxazole-3-carboxamides

A series of 5-methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv.[1][2][3][4] The synthesis involves the reaction of 5-methylisoxazole-3-carbonyl chloride with various amines.[4] Several of these compounds have shown promising antitubercular activity, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.[1][2][4]

Quantitative Antitubercular Activity Data
Compound IDSubstituentMIC (µM) against M. tuberculosis H37RvReference
9 -6.25[1][2]
10 -3.125[1][2]
13 -6.25[1][2]
14 -3.125[1][2]

Note: The specific substitutions for compounds 9, 10, 13, and 14 are detailed in the cited literature but are not fully specified in the provided search results.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The antitubercular activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA).[1][2][5][6][7] This colorimetric assay provides a rapid and sensitive measure of mycobacterial viability.

Protocol:

  • Preparation of Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is adjusted to a McFarland standard of 1.0 and then diluted 1:50 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80 to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

  • Inoculation: 100 µL of the prepared inoculum is added to each well containing the test compound.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.

  • Re-incubation: The plate is re-incubated at 37°C for 24-48 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum M. tuberculosis H37Rv Inoculum Preparation Inoculation Inoculation of 96-well plate Inoculum->Inoculation Compounds Serial Dilution of Test Compounds Compounds->Inoculation Incubation1 7-day Incubation (37°C) Inoculation->Incubation1 AlamarBlue Addition of Alamar Blue Incubation1->AlamarBlue Incubation2 24-48h Incubation (37°C) AlamarBlue->Incubation2 Readout Visual Readout (Color Change) Incubation2->Readout MIC Determine MIC Readout->MIC

Microplate Alamar Blue Assay (MABA) Workflow.

Antiviral Activity against Tick-Borne Encephalitis Virus (TBEV)

Adamantylmethyl esters of 5-aminoisoxazole-3-carboxylic acid have been investigated as potential antiviral agents against the tick-borne encephalitis virus (TBEV), a member of the Flavivirus genus.[8][9][10] These compounds are designed to target the β-n-octyl-d-glucoside (β-OG) binding pocket of the viral envelope (E) protein, which is crucial for viral entry into host cells.[8][9]

Mechanism of Action

The antiviral activity of these derivatives is attributed to their ability to bind to the β-OG pocket on the TBEV E protein.[8][9] This interaction likely interferes with the conformational changes of the E protein that are necessary for membrane fusion and subsequent viral entry. Interestingly, the presence of immature TBEV particles can reduce the apparent antiviral activity of these compounds in plaque reduction assays.[8][9]

TBEV_Inhibition cluster_virion Viral Particle TBEV TBEV Virion E_Protein Envelope (E) Protein (β-OG pocket) MembraneFusion Membrane Fusion & Viral Entry TBEV->MembraneFusion attachment HostCell Host Cell Derivative 5-Aminoisoxazole Derivative Binding Binding Derivative->Binding E_Protein->Binding Inhibition Inhibition Binding->Inhibition MembraneFusion->HostCell Inhibition->MembraneFusion Kinase_Assay_Workflow Start Start Setup Prepare Reaction Mixture (Kinase, Substrate, Inhibitor) Start->Setup Initiate Add ATP to Initiate Reaction Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate->Stop Convert Add Kinase Detection Reagent (ADP -> ATP) Stop->Convert Measure Measure Luminescence Convert->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End TRIM24_Pathway cluster_prostate Prostate Cancer cluster_colorectal Colorectal Cancer SPOP_mut Mutant SPOP TRIM24_up TRIM24 (stabilized) SPOP_mut->TRIM24_up fails to degrade AR Androgen Receptor (AR) TRIM24_up->AR co-activates Prolif_genes Proliferation Genes AR->Prolif_genes activates transcription TRIM24_crc TRIM24 Wnt_beta_catenin Wnt/β-catenin Pathway TRIM24_crc->Wnt_beta_catenin activates Progression_crc Tumor Progression Wnt_beta_catenin->Progression_crc Inhibitor N-benzyl-3,6-dimethylbenzo [d]isoxazol-5-amine Derivative Inhibitor->TRIM24_up inhibits bromodomain Inhibitor->TRIM24_crc inhibits bromodomain

References

An In-depth Technical Guide on the Core Mechanism of Action of 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The definitive mechanism of action for 5-Methylisoxazol-3-amine is not extensively documented in publicly available scientific literature. This guide provides an overview of its established role as a chemical intermediate and explores potential mechanisms of action based on its structural characteristics and the known activities of related isoxazole-containing compounds. The experimental protocols and quantitative data presented are representative examples for hypothesis testing and are not based on published results for this compound itself.

Introduction and Established Utility

This compound is a heterocyclic amine with the chemical formula C₄H₆N₂O.[1][2] It is primarily recognized and utilized as a crucial pharmaceutical intermediate in the synthesis of sulfonamide antibiotics, most notably sulfamethoxazole.[3][4][5] Its isoxazole (B147169) ring structure also makes it a versatile building block for the synthesis of a variety of other more complex molecules with potential pharmacological activities.[1] While its direct biological effects are not well-characterized, its structural similarity to known neuroactive compounds and the broad bioactivities of the isoxazole scaffold suggest several plausible mechanisms of action that warrant investigation.

Hypothesized Mechanism of Action: GABA-A Receptor Modulation

The structural resemblance of the isoxazole ring to the carboxylate group of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, suggests that this compound could potentially interact with GABA-A receptors. This hypothesis is further supported by its analogy to muscimol, a potent GABA-A receptor agonist that also features an isoxazole core.

Proposed Signaling Pathway

Activation of the GABA-A receptor, a ligand-gated ion channel, by an agonist leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-MIA This compound (Hypothetical Agonist) GABA_A GABA-A Receptor 5-MIA->GABA_A Binds to receptor Cl_ion Cl⁻ GABA_A->Cl_ion Opens Cl⁻ channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Hypothetical GABA-A Receptor Agonist Signaling Pathway.
Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing quantitative data that could be obtained from GABA-A receptor binding and functional assays.

Assay TypeParameterHypothetical Value
Radioligand Binding AssayKᵢ (nM) vs. [³H]Muscimol500
Whole-Cell Patch ClampEC₅₀ (µM)15
Iₘₐₓ (% of GABA)80
Experimental Protocols

Objective: To determine the binding affinity of this compound to the GABA-A receptor.

Methodology: A radioligand binding assay is performed using synaptic membrane preparations from the rat brain and a radiolabeled ligand, such as [³H]muscimol, a potent GABA-A agonist.[6][7]

Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose (B13894) buffer.[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[8]

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[8]

    • Wash the pellet by resuspending in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and repeating the centrifugation step three times.

    • After the final wash, resuspend the pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of unlabeled GABA (10 mM) for non-specific binding.[7]

    • Add 50 µL of serially diluted this compound.

    • Add 50 µL of [³H]Muscimol at a final concentration near its Kd (e.g., 5 nM).[7]

    • Initiate the reaction by adding 100 µL of the membrane preparation (100-200 µg protein).

    • Incubate the mixture at 4°C for 60 minutes.[8]

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[8]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

Objective: To assess the functional activity of this compound as a GABA-A receptor agonist or modulator.[6]

Methodology: Whole-cell patch-clamp recordings are performed on neurons or cell lines (e.g., HEK293T cells) expressing recombinant GABA-A receptors to measure the ion currents elicited by the compound.[9]

Protocol:

  • Cell Preparation:

    • Culture HEK293T cells expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2) on glass coverslips.[9]

  • Recording Setup:

    • Place a coverslip with adherent cells in the recording chamber on a microscope stage and perfuse with an external solution.[9]

    • Fabricate patch pipettes with a resistance of 3-7 MΩ and fill them with an internal solution.[10]

  • Data Acquisition:

    • Establish a whole-cell recording configuration on a single cell and clamp the membrane potential at -60 mV.[9]

    • Apply GABA at its EC₁₀-EC₂₀ concentration to establish a baseline current.

    • Apply varying concentrations of this compound via a rapid solution exchange system and record the elicited currents.[9][11]

  • Data Analysis:

    • Measure the peak amplitude of the currents induced by this compound.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ and Iₘₐₓ values.[9]

GABA_A_Workflow cluster_binding Binding Assay cluster_electro Electrophysiology prep_mem Prepare Brain Membranes incubate Incubate Membranes with [³H]Muscimol & 5-MIA prep_mem->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count calc_ki Calculate Kᵢ count->calc_ki prep_cells Culture GABA-A Receptor Expressing Cells patch Establish Whole-Cell Patch Clamp prep_cells->patch apply Apply 5-MIA patch->apply record Record Current apply->record calc_ec50 Calculate EC₅₀ record->calc_ec50 MAO_Inhibition cluster_presynaptic Presynaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A/B) Monoamines->MAO Degraded by Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites Produces 5-MIA This compound (Hypothetical Inhibitor) 5-MIA->MAO Inhibits MAO_Workflow prep_reagents Prepare MAO Enzymes, Substrate, and Reagents add_inhibitor Add 5-MIA and Control Inhibitors to Plate prep_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_reagent Add Working Reagent (Substrate, Dye, HRP) pre_incubate->add_reagent incubate_dark Incubate in Dark add_reagent->incubate_dark read_fluorescence Read Fluorescence incubate_dark->read_fluorescence calc_ic50 Calculate IC₅₀ read_fluorescence->calc_ic50 NFkB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα (Inactive) NFkB NF-κB (Active) NFkB_complex->NFkB IκBα degradation releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces transcription 5-MIA This compound 5-MIA->IKK Inhibits (Hypothetical) MIC_Workflow prep_dilutions Prepare Serial Dilutions of 5-MIA in Broth inoculate Inoculate Wells prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Determine MIC incubate->read_mic

References

Spectroscopic Profile of 5-Methylisoxazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Methylisoxazol-3-amine (CAS No: 1072-67-9). The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition.

Chemical Structure and Properties

IUPAC Name: 5-methyl-1,2-oxazol-3-amine[1] Molecular Formula: C₄H₆N₂O[1] Molecular Weight: 98.10 g/mol [1][2]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound. The data is summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Both ¹H and ¹³C NMR data have been reported for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available---
Data not available---

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
95.0 - 98.0C-4
12.2 - 14.5Methyl group (C-5)
Other data not available-

Note: Specific peak values for ¹H NMR were not publicly available in the searched literature. The provided ¹³C NMR data indicates a chemical shift range for the specified carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3290 - 3300N-H stretching
Other data not available-
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
98.0100.0[M]⁺
99.07.5[M+1]⁺
83.02.5-
67.03.8-
66.02.1-
56.09.1-
55.054.0-
54.04.9-
43.033.6-
42.03.9-
41.05.1-
39.05.6-
28.025.8-

Experimental Protocols

The following are generalized experimental protocols based on the available information for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Instrumentation: A Bruker AC-300 or equivalent NMR spectrometer was used.[1]

  • Sample Preparation: The sample of this compound was dissolved in a suitable deuterated solvent, such as Chloroform-d (CDCl₃).[3]

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy
  • Instrumentation: A Bruker IFS 85 FT-IR spectrometer or a similar instrument was employed.[1]

  • Sample Preparation: The spectrum was obtained using a Potassium Bromide (KBr) pellet technique.[1] A small amount of the solid sample was ground with dry KBr and pressed into a thin transparent disk. Alternatively, Attenuated Total Reflectance (ATR) or a nujol mull preparation can be used.[1][4]

  • Data Acquisition: The IR spectrum was recorded in the transmission mode over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry
  • Instrumentation: A TripleTOF 6600 SCIEX for LC-MS or a standard GC-MS instrument was used.[1]

  • Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[1]

  • Data Acquisition: For GC-MS, the sample was introduced via a gas chromatograph. For LC-MS, the sample was introduced via a liquid chromatograph. The mass analyzer was scanned over a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight and Fragmentation Pattern MS->Mol_Weight Final_Confirmation Confirmed Structure of This compound Structure->Final_Confirmation Functional_Groups->Final_Confirmation Mol_Weight->Final_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

5-Methylisoxazol-3-amine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Methylisoxazol-3-amine, a key intermediate in the synthesis of sulfonamide drugs. Understanding these properties is critical for its handling, formulation, and the development of robust analytical methods.

Solubility Profile

The solubility of this compound has been characterized in various organic solvents and aqueous systems. The following tables summarize the available quantitative and qualitative solubility data.

Quantitative Solubility Data
Solvent SystemTemperatureSolubilityMolar Equivalent (mM)Notes
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL1019.37Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.
Dimethyl Sulfoxide (DMSO)Not Specified55 mg/mL560.65Sonication is recommended.
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 5 mg/mL≥ 50.97A clear solution can be obtained.
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 5 mg/mL≥ 50.97A clear solution can be obtained.
10% DMSO, 90% Corn OilNot Specified≥ 5 mg/mL≥ 50.97A clear solution can be obtained.
Qualitative Solubility Data
SolventSolubility
AlcoholSoluble[1]
EtherSoluble[1]
WaterAlmost insoluble[1]
Dilute Hydrochloric AcidEasily soluble[1]
Sodium Hydroxide SolutionEasily soluble[1]
Ammonia SolutionEasily soluble[1]

Experimental Protocol: Solubility Determination

A general protocol for determining the solubility of an organic compound like this compound is outlined below. This method can be adapted based on the specific solvent and available analytical instrumentation.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature C->D E Agitate for a set period (e.g., 24-48h) D->E F Allow to settle E->F G Filter an aliquot of the supernatant F->G H Dilute the filtrate if necessary G->H I Quantify concentration (e.g., by HPLC) H->I J J I->J Calculate Solubility (mg/L or mol/L)

Solubility Determination Workflow

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and microbial activity.

Storage and Chemical Stability

A safety data sheet indicates that this compound is chemically stable under standard ambient conditions (room temperature)[2]. For long-term storage of solutions, the following conditions are recommended:

  • -80°C: 6 months

  • -20°C: 1 month (protect from light)

Microbial Degradation

This compound is a known degradation product of the antibiotic sulfamethoxazole (B1682508) and can be further metabolized by certain microorganisms. The degradation by Nocardioides sp. N39 has been studied, and the following factors were found to influence the degradation rate:

FactorConditionObservation
Initial Concentration 15 mg/LCompletely degraded within 24 hours.
Temperature 30-35°CHigh degradation efficiency; ~50 mg/L catabolized within 48 hours.
20°CSluggish degradation.
40°CNo degradation observed.
pH 9.0~45 mg/L completely catabolized within 32 hours.
7.0Optimum pH for microbial growth.
5.0Only ~19% degradation observed in 48 hours.

Experimental Protocol: Stability Testing

A general protocol for assessing the chemical stability of this compound in solution, based on ICH guidelines, is provided below.[4][5][6][7]

Objective: To evaluate the stability of this compound under various environmental conditions (e.g., pH, temperature, light).

Materials:

  • This compound solution of known concentration

  • pH buffers (e.g., pH 4, 7, 9)

  • Temperature-controlled chambers

  • Photostability chamber

  • Analytical instrument for quantification (e.g., HPLC-UV with a stability-indicating method)

G cluster_setup Experimental Setup cluster_conditions Storage Conditions cluster_sampling Sampling and Analysis A Prepare solutions in different pH buffers B Aliquot into vials for each condition A->B C Accelerated Temperature (e.g., 40°C, 60°C) B->C D Long-Term Temperature (e.g., 25°C) B->D E Photostability (ICH Q1B guidelines) B->E F Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months) C->F D->F E->F G Analyze for parent compound concentration F->G H Identify and quantify degradation products G->H I I H->I Determine degradation kinetics and pathways

Chemical Stability Testing Workflow

Logical Relationships in Stability Assessment

The overall stability of this compound is a function of its intrinsic chemical properties and its susceptibility to external factors.

G cluster_factors Influencing Factors cluster_compound cluster_outcomes Potential Outcomes Temp Temperature Compound This compound Stability Temp->Compound pH pH pH->Compound Light Light Light->Compound Microbes Microorganisms Microbes->Compound Degradation Chemical Degradation (e.g., Hydrolysis) Compound->Degradation Mineralization Biodegradation/ Mineralization Compound->Mineralization Stable Remains Stable Compound->Stable

Factors Influencing Stability

References

5-Methylisoxazol-3-amine: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Methylisoxazol-3-amine, a versatile biochemical reagent and pharmaceutical intermediate. The information is intended for professionals in research, discovery, and drug development to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

This compound, with the CAS number 1072-67-9, is an organic compound featuring an isoxazole (B147169) ring substituted with a methyl and an amino group.[1] This structure contributes to its chemical reactivity and potential biological activity.[1] It is typically a white to off-white crystalline solid.[1]

PropertyValueSource(s)
Molecular Formula C₄H₆N₂O[2][3]
Molecular Weight 98.10 g/mol [2][3]
CAS Number 1072-67-9[2]
Melting Point 59-61 °C (lit.)[4]
Synonyms 3-Amino-5-methylisoxazole, 5-Methyl-3-isoxazolamine, 5-Methyl-1,2-oxazol-3-amine[2][5]

Hazard Identification and GHS Classification

There are some discrepancies in the GHS classification of this compound across different suppliers. While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, aggregated GHS information from multiple sources indicates several potential hazards.[2][6] Researchers should handle this compound with the caution required for a potentially hazardous substance.

The aggregated GHS information suggests the following classifications:

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation!Warning
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation!Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation!Warning
Flammable solids (Category 2)H228: Flammable solid🔥Danger
Germ cell mutagenicity (Category 2) - SuspectedH341: Suspected of causing genetic defectsहेल्थ हज़ार्डWarning
Carcinogenicity (Category 2) - SuspectedH351: Suspected of causing cancerहेल्थ हज़ार्डWarning

Note: The mutagenicity and carcinogenicity classifications are based on a smaller percentage of notifications to the ECHA C&L Inventory and should be considered as potential hazards requiring caution.[2]

Safety and Handling Precautions

Given the potential hazards, the following handling precautions are recommended:

3.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

3.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] Gloves must be inspected prior to use and disposed of properly after handling.[6]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

3.3. General Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.[7]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Fire Fighting and Disposal

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.[7]

  • Disposal: Dispose of this chemical and its container at a licensed waste disposal facility.[8] Do not allow it to enter drains.[8]

Toxicological Information

Potential Mechanism of Action and Signaling Pathways of Isoxazole Derivatives

While the specific mechanism of toxicity for this compound has not been elucidated, studies on other isoxazole derivatives provide insights into their potential biological activities. Some isoxazole derivatives have been shown to induce apoptosis (programmed cell death).[10] One study on a different isoxazole derivative identified a pro-apoptotic mechanism involving the activation of caspases, Fas, and NF-κB1.[10] It is important to note that this is a generalized pathway for the isoxazole class of compounds and has not been specifically confirmed for this compound.

G cluster_cell Cell Isoxazole_Derivative Isoxazole Derivative Fas_Receptor Fas Receptor Isoxazole_Derivative->Fas_Receptor Activates Cell_Membrane Cell Membrane Caspase_8 Caspase-8 Fas_Receptor->Caspase_8 Activates NF_kappaB NF-κB Caspase_8->NF_kappaB Activates Apoptosis Apoptosis Caspase_8->Apoptosis Induces NF_kappaB->Apoptosis Contributes to

Caption: Potential pro-apoptotic signaling pathway of isoxazole derivatives.

Experimental Protocols for Safety Assessment

Specific experimental protocols for the safety assessment of this compound are not publicly available. However, a standard approach to assess the genotoxic potential of a chemical involves a battery of in vitro and in vivo tests. The following workflow illustrates a logical progression for such an assessment, based on general guidance for genotoxicity testing.[11]

G cluster_workflow Genotoxicity Testing Workflow start Start in_vitro In Vitro Assays (e.g., Ames test, Mouse Lymphoma Assay) start->in_vitro in_vivo In Vivo Assays (e.g., Rodent Micronucleus Test) in_vitro->in_vivo If positive or equivocal data_analysis Data Analysis and Risk Assessment in_vitro->data_analysis If negative in_vivo->data_analysis end End data_analysis->end

Caption: A logical workflow for genotoxicity assessment.

8.1. In Vitro Mutagenicity Assay (Example: Ames Test)

This protocol is a generalized example and would require optimization for the specific test substance.

  • Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO). Also, prepare positive and negative controls.

  • Bacterial Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Add the test compound, bacterial culture, and S9 mix (if applicable) to molten top agar (B569324) and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result for mutagenicity.

8.2. In Vivo Genotoxicity Assay (Example: Rodent Micronucleus Test)

This protocol is a generalized example and must be conducted in compliance with animal welfare regulations.

  • Animal Model: Use a suitable rodent species (e.g., mice or rats).

  • Dose Administration: Administer this compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at multiple dose levels. Include vehicle and positive control groups.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.

  • Slide Preparation: Prepare slides and stain them to visualize polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Microscopic Analysis: Score a predetermined number of PCEs for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group indicates in vivo genotoxicity.

This guide is intended to provide a summary of the available safety and handling information for this compound. It is crucial to consult the most recent Safety Data Sheet (SDS) from your supplier before use and to conduct a thorough risk assessment for your specific application.

References

An In-depth Technical Guide to the Discovery and History of 3-Amino-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and core applications of 3-Amino-5-methylisoxazole (CAS No. 1072-67-9). This pivotal heterocyclic amine has played a crucial role in the development of sulfonamide antibiotics, most notably as the key intermediate in the synthesis of sulfamethoxazole. This document collates historical context with modern synthetic methodologies, presents key physicochemical and spectroscopic data in a structured format, and outlines detailed experimental protocols for its preparation and subsequent use in drug synthesis.

Discovery and Historical Context

The history of 3-Amino-5-methylisoxazole is intrinsically linked to the advancements in isoxazole (B147169) chemistry and the quest for effective antimicrobial agents in the mid-20th century. While the broader field of isoxazole chemistry was pioneered by Ludwig Claisen in the late 19th and early 20th centuries, the specific discovery of 3-Amino-5-methylisoxazole can be traced to the work of the Wellcome Foundation Ltd.

Physicochemical and Spectroscopic Data

3-Amino-5-methylisoxazole is a white to faint yellow crystalline solid at room temperature.[4] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₄H₆N₂O[4]
Molar Mass 98.10 g/mol [4]
Melting Point 59-61 °C[4]
Boiling Point 235.9 ± 20.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 96.5 ± 21.8 °C[4]
Water Solubility Soluble[4]
Appearance White to faint yellow crystalline solid[4]
Table 2: Spectroscopic Data Summary
Spectroscopy TypeKey Peaks / Signals
¹H NMR (CDCl₃) Signals corresponding to the methyl protons, the vinyl proton on the isoxazole ring, and the amine protons.
¹³C NMR Resonances for the methyl carbon, the two sp² carbons of the isoxazole ring, and the carbon bearing the amino group.
Mass Spectrometry (MS) Molecular ion peak (M+) consistent with the molecular weight of 98.10 g/mol .
Infrared (IR) Characteristic absorption bands for N-H stretching of the primary amine, C=N stretching of the isoxazole ring, and C-H stretching.

Note: Detailed spectra can be found in various chemical databases. The data presented here is a summary of expected values.

Key Synthetic Methodologies

The synthesis of 3-Amino-5-methylisoxazole has evolved since its initial discovery, with various methods developed to improve yield, purity, and safety. Below are detailed protocols for some of the key historical and modern synthetic routes.

Synthesis from 3-Hydroxybutyronitrile (B154976) (Modern Method)

This method involves a two-stage reaction starting from 3-hydroxybutyronitrile.

Experimental Protocol:

  • Stage 1: Formation of the Intermediate

    • Combine hydroxylamine (B1172632) hydrochloride (14.0g, 0.20mol), potassium carbonate (70.5g, 0.51mol), and 100mL of water in a reaction vessel.

    • Stir the mixture at room temperature for 20 minutes.

    • Add 3-hydroxybutyronitrile (14.5g, 0.17mol) to the mixture.

    • Heat the reaction to 60°C and maintain for 3 hours.[5]

  • Stage 2: Cyclization and Isolation

    • After 6 hours at 60°C, cool the reaction to room temperature.

    • Add toluene (B28343) (200mL) and separate the aqueous layer.

    • To the organic layer, add anhydrous ferric chloride (2.76g, 17mmol).

    • Heat the mixture to reflux and separate the water using a Dean-Stark apparatus until the theoretical amount of water is collected.

    • Cool the reaction mixture and adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid.

    • Stir for 1 hour, then separate and discard the organic layer.

    • Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide (B78521) solution, which will cause a precipitate to form.

    • Filter the precipitate and dry to obtain light yellow crystalline 3-amino-5-methylisoxazole.

    • Expected Yield: ~77%; HPLC Purity: ~98.8%[5]

Synthesis from Ethyl Acetate (B1210297) and Acetonitrile (B52724) (Multi-step Method)

This method, described in a Chinese patent, involves the formation of acetoacetonitrile as a key intermediate.[2]

Experimental Protocol:

  • Step 1: Synthesis of Acetoacetonitrile

    • In a 500mL reaction flask under a nitrogen atmosphere, cool a tetrahydrofuran (B95107) (140mL) solution of diisopropylamine (B44863) (35.4g, 0.35mol) to below -30°C.

    • Slowly add n-butyllithium in n-hexane (140mL, 0.35mol, 2.5M).

    • Stir the reaction at room temperature for 30 minutes.

    • Cool the reaction to below -78°C and add a solution of ethyl acetate (30.8g, 0.35mol) and acetonitrile (10.3g, 0.25mol).

    • Allow the reaction to stir at room temperature for 2 hours.

    • Quench the reaction with 2N HCl to a pH of 5-6.

    • Extract with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain acetoacetonitrile.

    • Expected Yield: ~87%; GC Purity: ~98%[2]

  • Step 2: Formation of Hydrazone

    • The acetoacetonitrile is then reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone (details of this specific step require consultation of the patent).[2]

  • Step 3: Ring Closure to 3-Amino-5-methylisoxazole

    • In a 500mL reaction flask, combine hydroxylamine hydrochloride (17.3g, 0.25mol), potassium carbonate (75.4g, 0.55mol), and 40mL of water.

    • Stir at room temperature for 30 minutes.

    • Add 2-methyltetrahydrofuran (B130290) (360mL) and the hydrazone (0.21mol) from the previous step.

    • Heat to 80°C and maintain for 2 hours.

    • Cool the reaction and adjust the pH to 1 with concentrated hydrochloric acid, then stir for 1 hour.

    • Separate the layers and discard the organic layer.

    • Adjust the pH of the aqueous layer to 10-12 with 20% sodium hydroxide solution to precipitate the product.

    • Filter and dry the precipitate to obtain light yellow crystalline 3-amino-5-methylisoxazole.

    • Expected Yield: ~78%; HPLC Purity: ~98.8%[2]

Historical Synthesis via Hydrolysis of Ethyl-5-methylisoxazole-3-carbamate

As mentioned in the historical context, the earliest cited synthesis involves the hydrolysis of a carbamate (B1207046) precursor.

Experimental Protocol (General Description):

  • Ethyl-5-methylisoxazole-3-carbamate is subjected to hydrolysis, typically under basic conditions using an alkali hydroxide solution (e.g., sodium hydroxide).[1][2]

  • The reaction cleaves the carbamate group, yielding the free amine, 3-Amino-5-methylisoxazole, and byproducts such as ethanol (B145695) and carbon dioxide.

  • This method was noted to have relatively poor yields, in the range of 50-76%.[1]

Core Application: Synthesis of Sulfamethoxazole

The primary and most significant application of 3-Amino-5-methylisoxazole is as the key building block for the antibiotic sulfamethoxazole.[6]

Experimental Protocol (General):

  • 3-Amino-5-methylisoxazole is reacted with N-acetylsulfanilyl chloride in the presence of a base, such as pyridine.

  • This condensation reaction forms an N-acetylated intermediate.

  • The acetyl protecting group is then removed by hydrolysis (typically with aqueous sodium hydroxide) to yield the final product, sulfamethoxazole.

  • The final product is then precipitated by acidification.

Visualizations

Logical Workflow: From Precursors to Pharmaceutical

The following diagram illustrates the synthetic pathway from common starting materials to 3-Amino-5-methylisoxazole and its subsequent conversion to the active pharmaceutical ingredient, sulfamethoxazole.

Synthesis_Workflow Synthesis and Application of 3-Amino-5-methylisoxazole cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_api API Synthesis A Ethyl Acetate D Acetoacetonitrile A->D X Condensation B Acetonitrile B->D C Hydroxylamine E 3-Amino-5-methylisoxazole C->E Y Cyclization D->E G Sulfamethoxazole (API) E->G Z Condensation & Hydrolysis F N-acetylsulfanilyl chloride F->G

Caption: Synthetic pathway of 3-Amino-5-methylisoxazole and its use.

Conclusion

3-Amino-5-methylisoxazole, since its initial description in the mid-20th century, has remained a compound of significant industrial and pharmaceutical importance. Its history is a testament to the development of synthetic organic chemistry in the service of medicinal applications. The synthetic routes to this key intermediate have been refined over time to enhance efficiency and yield. As the cornerstone for the production of sulfamethoxazole, 3-Amino-5-methylisoxazole continues to be a relevant and essential molecule in the landscape of antibacterial therapeutics. This guide has provided a consolidated resource for professionals in the field, summarizing its history, properties, and critical experimental methodologies.

References

5-Methylisoxazol-3-amine literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Methylisoxazol-3-amine

Introduction

This compound, also known as 3-amino-5-methylisoxazole, is a heterocyclic organic compound featuring a five-membered isoxazole (B147169) ring substituted with a methyl group and an amino group.[1] This versatile molecule serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds, most notably sulfa drugs like sulfamethoxazole.[2][3] Its derivatives are associated with a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, and anti-HIV activities. Furthermore, it is recognized as a major intermediate in the biodegradation and photocatalytic degradation of the widely used antibiotic sulfamethoxazole.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, key reactions, and biological significance for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[1] The presence of both an amino group and the isoxazole ring contributes to its chemical reactivity and potential for hydrogen bonding, influencing its solubility and interactions in biological systems.[1]

PropertyValueSource
CAS Number 1072-67-9[2][4]
Molecular Formula C₄H₆N₂O[4][5]
Molecular Weight 98.10 g/mol [4][5][6]
IUPAC Name 5-methyl-1,2-oxazol-3-amine[5]
Melting Point 59-61 °C[3]
InChIKey FKPXGNGUVSHWQQ-UHFFFAOYSA-N[1][5]
SMILES CC1=CC(=NO1)N[5]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in polar solvents (e.g., water, alcohols)[1]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following protocols outline key laboratory-scale procedures.

Protocol 1: Three-Step Synthesis from Acetonitrile and Ethyl Acetate (B1210297)

This method involves the formation of acetoacetonitrile, conversion to a hydrazone intermediate, and subsequent ring closure with hydroxylamine (B1172632).[7]

Experimental Procedure:

  • Step 1: Synthesis of Acetoacetonitrile: Acetonitrile and ethyl acetate are reacted in the presence of a metal base (e.g., sodium hydride) in a solvent like tetrahydrofuran (B95107).[7]

  • Step 2: Formation of Hydrazone: The resulting acetoacetonitrile is reacted with p-toluenesulfonyl hydrazide in an alcoholic solvent (e.g., methanol (B129727) or ethanol).[7]

  • Step 3: Ring Closure: The hydrazone intermediate (0.20 mol) is added to a stirred mixture of hydroxylamine hydrochloride (0.24 mol), potassium carbonate (0.72 mol), and water (40 mL) in tetrahydrofuran (360 mL). The mixture is heated to 65°C and maintained for 2 hours. After cooling, concentrated hydrochloric acid is added dropwise to adjust the pH to 1. The layers are separated, and the aqueous layer is treated with 20% sodium hydroxide (B78521) to a pH of 10-12, causing the product to precipitate. The solid is filtered and dried to yield light yellow crystals of 3-amino-5-methylisoxazole.[7] A reported yield for this final step is 79% with an HPLC purity of 98.8%.[7]

A Ethyl Acetate + Acetonitrile B Acetoacetonitrile A->B  1. Metal Base (e.g., NaH), THF D Hydrazone Intermediate B->D C p-Toluenesulfonyl Hydrazide C->D  2. Alcohol (MeOH/EtOH) F This compound D->F E Hydroxylamine HCl + Potassium Carbonate E->F  3. THF/H₂O, 65°C  4. Acid/Base Workup

Caption: Three-step synthesis of this compound.

Protocol 2: Synthesis from 3-Hydroxybutanenitrile

This alternative route utilizes 3-hydroxybutanenitrile as the starting material.[8]

Experimental Procedure:

  • A mixture of hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water is stirred at room temperature for 20 minutes.

  • 3-hydroxybutanenitrile (0.17 mol) is added, and the mixture is heated to 60°C for 6 hours.

  • After cooling, toluene (B28343) (200 mL) is added to separate the aqueous layer.

  • Anhydrous ferric chloride (17 mmol) is added to the organic layer, and the mixture is heated to reflux with a water separator.

  • After cooling, concentrated hydrochloric acid is added to adjust the pH to 1-2. The layers are separated, and the aqueous layer is treated with 30% sodium hydroxide to a pH of 11-13.

  • The resulting precipitate is filtered and dried to give the final product. A reported yield is 77% with 98.8% purity.[8]

Key Reactions and Derivatizations

This compound is a valuable precursor for creating more complex heterocyclic systems and Schiff bases, which often exhibit enhanced biological activity.

Reaction with Activated Enol Ethers

The reaction of this compound with activated enol ethers, such as diethyl ethoxymethylenemalonates (EMM), leads to the formation of isoxazolylenamines. Under certain conditions, these intermediates can undergo intramolecular cyclization to form isoxazolopyrimidinones.

Experimental Protocol:

  • Formation of Isoxazolylenamines: this compound (1) is reacted with various ethoxymethylenemalonates (2a-d), ethoxymethylenecyanoacetates (2e-h), or ethoxymethylenemalononitriles (2i-l) in refluxing absolute ethanol (B145695) to yield the corresponding isoxazolylenamines (3a-l).

  • Cyclization to Isoxazolopyrimidinones: When the reaction with diethyl ethoxymethylenemalonates (2a-d) is performed in refluxing xylene, the intermediate isoxazolyl enamines (3a-d) cyclize in situ to afford isoxazolo[2,3-a]pyrimidinones (4a-d) in excellent yields.

cluster_0 Pathway 1: Ethanol cluster_1 Pathway 2: Xylene A This compound C Isoxazolylenamine (Stable Product) A->C B Activated Enol Ether (e.g., EMM, EMCA) B->C Refluxing Ethanol D This compound F Isoxazolylenamine (Intermediate) D->F E Diethyl Ethoxy- methylenemalonate (EMM) E->F Refluxing Xylene G Isoxazolopyrimidinone (Final Product) F->G Intramolecular Cyclization

Caption: Reaction pathways of this compound with enol ethers.

Synthesis of Schiff Bases

Schiff bases derived from 3-amino-5-methylisoxazole have been synthesized and evaluated for their biological activities, including antibacterial, antioxidant, and anticancer properties.[9] A green chemistry approach utilizes N,N-Dimethylethanolamine (DMEA) as a catalyst under solvent-free conditions.

Experimental Protocol:

  • 3-Amino-5-methylisoxazole (5.0 mmol) and a substituted benzaldehyde (B42025) (6.0 mmol) are mixed and stirred at room temperature.[9]

  • Three drops of DMEA are added as a catalyst.[9]

  • The reaction mixture is stirred for approximately 40 minutes. Progress is monitored by Thin Layer Chromatography (TLC).[9]

  • This single-step condensation reaction proceeds with a short duration and provides an outstanding product yield.[9]

A This compound C Isoxazole Schiff Base A->C B Aromatic Aldehyde (R-CHO) B->C DMEA (catalyst) Solvent-free, RT 40 min

Caption: Green synthesis of Schiff bases from this compound.

Biological Activities and Applications

The isoxazole nucleus is a key component in many bioactive agents. This compound itself is a critical pharmaceutical intermediate, but its derivatives are where a wide range of biological activities are observed.

  • Pharmaceutical Intermediate: It is a primary intermediate in the production of sulfonamide antibiotics, such as sulfamethoxazole.[2][3]

  • Antimicrobial Activity: Schiff bases derived from this compound have shown effective results against both Gram-positive and Gram-negative bacteria.[9] Derivatives have also been investigated for antitubercular activity against Mycobacterium tuberculosis.[10]

  • Anticancer and Antioxidant Activity: Synthesized Schiff bases have demonstrated strong radical scavenging activity against DPPH, indicating antioxidant potential.[9] Certain derivatives also showed cytotoxic potency against human breast cancer and gastric adenocarcinoma cell lines.[9]

  • Precursor for Bioactive Heterocycles: It is used in the synthesis of complex molecules like naphtho[1,2-e][2][6]oxazines and pyrimido[5,4-c]quinolin-5-ones, which have potential larvicidal activity.[3][4]

  • Environmental Significance: As a stable metabolite of sulfamethoxazole, its presence and degradation in the environment are of interest in wastewater treatment research.[3][11]

Spectroscopic Data

Characterization of this compound and its derivatives relies on standard spectroscopic techniques.

SpectroscopyObserved DataSource
¹³C NMR For isoxazolylenamine derivatives, the C-4 carbon signal appears in the range of 95.0-98.0 ppm. Methyl group signals are observed between 12.2-14.5 ppm.
IR (Infrared) For isoxazolylenamine derivatives, characteristic N-H absorption bands are observed at 3290-3300 cm⁻¹.
Mass Spec (MS) The NIST Chemistry WebBook and PubChem provide mass spectrum data for the parent compound under electron ionization.[6][12]
¹H NMR Spectra for the parent compound and various derivatives are available in chemical databases and literature.[13][14]

References

Potential Therapeutic Targets of 5-Methylisoxazol-3-amine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazol-3-amine scaffold is a versatile pharmacophore that has given rise to a diverse range of analogs with significant potential in drug discovery. These compounds have demonstrated a broad spectrum of pharmacological activities, targeting key proteins and pathways involved in a multitude of disease states. This technical guide provides a comprehensive overview of the prominent therapeutic targets of this compound analogs, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid researchers in their drug development endeavors.

Key Therapeutic Targets and Quantitative Data

Analogs of this compound have been investigated for their activity against a variety of biological targets. The following tables summarize the quantitative data for several key analogs across different target classes, providing a comparative overview of their potency and efficacy.

Target Analog Structure/Name Assay Type Quantitative Data (IC₅₀, Kᵢ, EC₅₀, MIC) Reference
GABAₐ Receptor (α5 subtype) MRK-016 (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][2][3]triazine)Radioligand BindingKᵢ: 0.8 - 1.5 nM[4]
Receptor Occupancy (in vivo)EC₅₀: 15 ng/mL (rat plasma)[4]
Receptor Occupancy (in vivo)EC₅₀: 21 ng/mL (rhesus monkey plasma)[4]
NMDA Receptor 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid (Diastereomer 8A)Radioligand BindingKᵢ: 0.21 µM[5]
5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid (Diastereomer 8B)Radioligand BindingKᵢ: 0.96 µM[5]
RORγt Trisubstituted Isoxazole (B147169) (Compound 3, ether linkage)TR-FRET Coactivator RecruitmentIC₅₀: 31 ± 3 nM[6]
Trisubstituted Isoxazole (Compound 2, amine linkage)TR-FRET Coactivator RecruitmentIC₅₀: 270 ± 20 nM[6]
Trisubstituted Isoxazole (Compound 3)Allosteric Probe DisplacementIC₅₀: 12 ± 1 nM[6]
Trisubstituted Isoxazole (Compound 6, trans-alkene)Allosteric Probe DisplacementIC₅₀: 7.4 ± 0.9 nM[6]
Mycobacterium tuberculosis 5-methylisoxazole-3-carboxamide derivative (Compound 10)Microplate Alamar Blue Assay (MABA)MIC: 3.125 µM
5-methylisoxazole-3-carboxamide derivative (Compound 14)Microplate Alamar Blue Assay (MABA)MIC: 3.125 µM
5-methylisoxazole-3-carboxamide derivative (Compound 9)Microplate Alamar Blue Assay (MABA)MIC: 6.25 µM
5-methylisoxazole-3-carboxamide derivative (Compound 13)Microplate Alamar Blue Assay (MABA)MIC: 6.25 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the therapeutic potential of this compound analogs.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Materials:

  • Egg albumin (from fresh hen's egg)

  • Phosphate buffered saline (PBS), pH 6.4

  • Test compounds (this compound analogs)

  • Double-distilled water

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture by adding 0.2 mL of egg albumin to 2.8 mL of PBS (pH 6.4).

  • Add 2 mL of varying concentrations of the test compounds to the reaction mixture. A typical starting concentration is 100 µg/mL.

  • Prepare a control sample using an equal volume of double-distilled water instead of the test compound.

  • Incubate all mixtures at 37°C ± 2°C for 15 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer, with the vehicle serving as the blank.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model evaluates the in vivo anti-inflammatory effects of compounds by measuring their ability to reduce paw swelling induced by carrageenan.

Materials:

  • Wistar rats

  • 1% w/v solution of carrageenan in saline

  • Test compounds

  • Standard drug (e.g., Nimesulide)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: control, standard, and test groups.

  • Administer the vehicle to the control group, the standard drug to the standard group, and the test compounds to the test groups, typically via oral gavage.

  • Thirty minutes after drug administration, inject 0.05 mL of 1% carrageenan solution subcutaneously into the plantar side of the hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (initial paw volume) and at subsequent time points (e.g., 30, 60, 120, and 180 minutes).

  • The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Paw Volume of Control - Paw Volume of Test) / Paw Volume of Control] x 100

In Vivo Analgesic Activity: Tail-Flick Test

This method assesses the central analgesic activity of compounds by measuring the latency of a rat to withdraw its tail from a noxious thermal stimulus.

Materials:

  • Wistar rats

  • Tail-flick analgesia meter with a radiant heat source

  • Test compounds

  • Standard drug (e.g., Tramadol)

  • Vehicle

Procedure:

  • Screen the rats by placing the tip of their tail on the radiant heat source and recording the time taken to flick the tail. Select animals with a baseline reaction time of 2-4 seconds.

  • Administer the vehicle, standard drug, or test compounds to the respective groups.

  • Measure the tail-flick latency at 30, 60, 90, and 120 minutes post-administration. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • The analgesic effect is determined by the increase in reaction time compared to the baseline and control group. The results can be expressed as the percentage of the maximum possible effect (% MPE) calculated as: % MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay determines the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Ra strain

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Rifampicin (B610482) (positive control)

  • Alamar Blue reagent

  • Incubator at 37°C

Procedure:

  • Culture M. tuberculosis H37Ra to mid-log phase (OD₆₀₀ of ~0.6).[7]

  • Dilute the bacterial culture and add 100 µL (containing approximately 5 x 10⁴ CFUs) to each well of a 96-well plate.[7]

  • Add 10 µL of the test compounds at various concentrations (typically a serial dilution) to the wells. Include a DMSO control (negative control) and a rifampicin control (positive control).

  • Seal the plates and incubate at 37°C for 6 days.[7]

  • After incubation, add 10 µL of 10% (v/v) Alamar Blue solution to each well.

  • Incubate the plates for another 24 hours.

  • Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Signaling Pathways and Visualizations

Understanding the signaling pathways modulated by this compound analogs is critical for elucidating their mechanism of action and predicting potential on- and off-target effects. The following diagrams, generated using the DOT language, illustrate key signaling pathways associated with the identified therapeutic targets.

GABAergic Synapse Signaling

Derivatives of this compound can act as modulators of GABAₐ receptors, which are ligand-gated ion channels. Activation of these receptors by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting neurotransmission.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate (B1630785) Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle GABAA_R GABAₐ Receptor GABA_vesicle->GABAA_R Binds Cl_channel Cl⁻ Channel GABAA_R->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ Influx Analog This compound Analog (Modulator) Analog->GABAA_R Modulates

GABAₐ Receptor Signaling Pathway.
NMDA Receptor Signaling

Certain this compound analogs act as antagonists at the NMDA receptor, an ionotropic glutamate receptor. By blocking this receptor, they prevent the influx of Ca²⁺, which plays a crucial role in synaptic plasticity and excitotoxicity.

NMDA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Binds Ca_channel Ca²⁺ Channel NMDAR->Ca_channel Opens Downstream Downstream Signaling (e.g., Plasticity, Excitotoxicity) Ca_channel->Downstream Ca²⁺ Influx Analog This compound Analog (Antagonist) Analog->NMDAR Blocks

NMDA Receptor Antagonism.
RORγt Signaling in Th17 Cell Differentiation

Analogs of this compound have been identified as allosteric inhibitors of RORγt, a key transcription factor for the differentiation of pro-inflammatory Th17 cells. Inhibition of RORγt can suppress the production of inflammatory cytokines like IL-17.

RORgt_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β RORgt RORγt TGFb->RORgt Induces IL6 IL-6 STAT3 STAT3 IL6->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->RORgt Induces IL17_gene IL-17 Gene RORgt->IL17_gene Transcription IL17_mRNA IL-17 mRNA IL17_gene->IL17_mRNA Analog This compound Analog (Inhibitor) Analog->RORgt Inhibits

RORγt-mediated Th17 Differentiation.
Cyclooxygenase (COX) Pathway in Inflammation

The anti-inflammatory effects of some isoxazole derivatives may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePL Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePL->ArachidonicAcid PLA₂ PLA2 PLA₂ COX COX-1 / COX-2 ArachidonicAcid->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Analog Isoxazole Analog (Inhibitor) Analog->COX Inhibits

Inhibition of the COX Pathway.

This technical guide provides a foundational understanding of the therapeutic potential of this compound analogs. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics based on this promising chemical scaffold. Further exploration into the structure-activity relationships and mechanisms of action will undoubtedly unveil new opportunities for therapeutic intervention across a wide range of diseases.

References

A Technical Guide to 5-Methylisoxazol-3-amine: Commercial Availability, Purity Assessment, and Supplier Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylisoxazol-3-amine (CAS No. 1072-67-9), a key building block in pharmaceutical synthesis. This document details commercial suppliers, available purity levels, and the analytical methodologies employed for quality control. A logical workflow for supplier selection is also presented to aid researchers in sourcing high-quality material for their work.

Commercial Suppliers and Purity

This compound is readily available from a variety of chemical suppliers. The majority of vendors offer this compound with a purity of 97% or greater. The following table summarizes the offerings from several prominent suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information and impurity profiles.

SupplierStated PurityAnalytical Method(s) Mentioned
Tokyo Chemical Industry (TCI) >97.0%GC, Nonaqueous Titration
Sigma-Aldrich (Merck) ≥97%Not specified on product page[1]
BLD Pharm Purity/Specification availableNMR, HPLC, LC-MS, UPLC & more[2]
Ottokemi ≥97%Not specified on product page[2]
Apollo Scientific 97%Not specified on product page
Ambeed Not specifiedGeneral analytical capabilities
MedChemExpress (MCE) 99.70%Not specified on product page[3]

Methodologies for Purity Determination

The assessment of this compound purity is critical for its application in sensitive downstream processes, particularly in drug development. Several analytical techniques are commonly employed to determine the purity and identify any potential impurities. While supplier-specific protocols are proprietary, the following sections outline the general experimental procedures for the key analytical methods mentioned.

Gas Chromatography (GC)

Gas chromatography is a robust method for assessing the purity of volatile and thermally stable compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

General Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as cyclohexane (B81311) or dichloromethane.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used. A capillary column, such as a DB-624 or equivalent, is suitable for separating the analyte from potential impurities.[1]

  • GC Conditions:

    • Injector Temperature: Typically set high enough to ensure rapid volatilization of the sample (e.g., 250-270°C).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is often employed to ensure good separation of compounds with different boiling points. A typical program might start at a lower temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 240°C).[1]

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 260-300°C).

  • Data Analysis: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. A Chinese patent mentions the use of HPLC for determining the purity of this compound, indicating its utility in quality control during synthesis.[4]

General Experimental Protocol:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable mobile phase solvent.

  • Instrumentation: A standard HPLC system with a UV detector is typically used. The choice of column is critical for achieving good separation. A mixed-mode stationary phase column, such as a Primesep 100, can be effective for retaining and analyzing polar compounds like 3-Hydroxy-5-methylisoxazole, a related structure.[5]

  • HPLC Conditions:

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. The composition can be run in isocratic (constant) or gradient (varied) mode.

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 210 nm for related peptide structures).[6]

  • Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis to determine purity. Both ¹H and ¹³C NMR are valuable.

General Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • A standard one-dimensional proton spectrum is acquired.

    • The chemical shifts, integrations, and multiplicities of the signals are compared against a reference spectrum or theoretical values to confirm the structure and identify any impurities.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C spectrum is acquired to identify all unique carbon atoms in the molecule.

    • This provides further confirmation of the structure and can reveal the presence of carbon-containing impurities.

  • Data Analysis: Purity can be estimated by comparing the integration of the analyte signals to those of known impurities or a certified internal standard.

Supplier Selection Workflow

Choosing the right supplier is a critical step in any research or development project. The following workflow provides a logical approach to selecting a supplier for this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quality Assessment cluster_2 Phase 3: Final Selection A Identify Potential Suppliers B Review Stated Purity & Price A->B C Check Availability & Lead Times B->C D Request Certificate of Analysis (CoA) C->D E Evaluate Analytical Data (GC, HPLC, NMR) D->E F Assess Impurity Profile E->F G Request Quotation for Required Quantity F->G H Consider Supplier Reputation & Support G->H I Place Order H->I

Caption: A workflow for selecting a commercial supplier of this compound.

References

Methodological & Application

5-Methylisoxazol-3-amine: A Versatile Scaffold for Bioactive Molecules in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methylisoxazol-3-amine stands as a pivotal building block in the landscape of organic synthesis, particularly in the construction of diverse heterocyclic compounds with significant pharmacological relevance. Its inherent structural features, including a reactive amino group and a stable isoxazole (B147169) core, render it a valuable precursor for the development of novel therapeutic agents. This document provides a detailed overview of its applications, complete with experimental protocols for key transformations and a summary of the biological activities of its derivatives.

Applications in the Synthesis of Bioactive Heterocycles

This compound serves as a versatile starting material for the synthesis of a variety of fused and substituted heterocyclic systems. Its utility is prominently demonstrated in the preparation of sulfamethoxazole (B1682508) analogues, isoxazolopyrimidinones, and Schiff bases, many of which exhibit interesting biological profiles.

Synthesis of Sulfonamide Derivatives

A primary application of this compound is in the synthesis of sulfonamides, most notably sulfamethoxazole and its derivatives. The general synthetic strategy involves the condensation of the amino group of this compound with a substituted benzenesulfonyl chloride.

Table 1: Synthesis of N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield
This compound4-Acetamidobenzene-1-sulfonyl chlorideDMAPPyridine (B92270)12 hRoom Temperature59%
Synthesis of Isoxazolopyrimidinones

The reaction of this compound with activated enol ethers, such as diethyl ethoxymethylenemalonate, provides a direct route to isoxazolo[2,3-a]pyrimidinones. This transformation proceeds via an initial condensation followed by an intramolecular cyclization.

Table 2: Preparation of Isoxazolopyrimidinones

This compound DerivativeDiethyl ethoxymethylenemalonate DerivativeSolventConditionProduct
1 2a-d XyleneReflux4a-d (Isoxazolopyrimidinones)
1 2e-h (ethoxymethylenecyanoacetates)XyleneReflux3e-h (Isoxazolyl enamines)
1 2i-l (ethoxymethylenemalononitriles)XyleneReflux3i-l (Isoxazolyl enamines)

Experimental Protocols

Protocol 1: Synthesis of N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

Objective: To synthesize a sulfamethoxazole analogue from this compound.

Materials:

  • This compound (4.49 mmol)

  • 4-Acetamidobenzene-1-sulfonyl chloride (4.27 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.21 mmol)

  • Anhydrous Pyridine (10 mL)

  • Ethyl acetate (B1210297)

  • Water

  • 1 M Aqueous HCl

  • Anhydrous Na2SO4

  • Heptane (B126788)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound and DMAP in anhydrous pyridine.

  • To this solution, add 4-acetamidobenzene-1-sulfonyl chloride portion-wise while stirring.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), evaporate the pyridine under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with water and 1 M aqueous HCl.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum.

  • Purify the resulting solid residue by flash column chromatography using a gradient of 50-100% ethyl acetate in heptane to afford the pure product.

Expected Outcome: A solid product with a yield of approximately 59%.

Diagram 1: Synthetic Workflow for N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

G reagents This compound 4-Acetamidobenzene-1-sulfonyl chloride DMAP, Pyridine reaction Stir at RT, 12h reagents->reaction 1 workup Evaporation Aqueous Workup Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide purification->product 4

Caption: Synthetic workflow for a sulfamethoxazole analogue.

Protocol 2: General Procedure for the Synthesis of Isoxazolo[2,3-a]pyrimidinones

Objective: To synthesize isoxazolopyrimidinones via condensation and cyclization.

Materials:

  • This compound (1 mmol)

  • Diethyl ethoxymethylenemalonate (1.1 mmol)

  • Xylene (10 mL)

Procedure:

  • To a solution of this compound in xylene, add diethyl ethoxymethylenemalonate.

  • Reflux the reaction mixture. The reaction progress can be monitored by TLC. The intermediate isoxazolyl enamine is formed in situ.

  • Continue to reflux until the intramolecular cyclization is complete, leading to the formation of the isoxazolo[2,3-a]pyrimidinone.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Outcome: The corresponding isoxazolo[2,3-a]pyrimidinone in excellent yield.

Diagram 2: Reaction Pathway to Isoxazolopyrimidinones

G start This compound + Diethyl ethoxymethylenemalonate intermediate Isoxazolyl enamine (in situ) start->intermediate Condensation (Refluxing Ethanol) product Isoxazolo[2,3-a]pyrimidinone intermediate->product Intramolecular Cyclization (Refluxing Xylene)

Caption: Two-step synthesis of isoxazolopyrimidinones.

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly sulfamethoxazole, are known to modulate immune responses. Sulfamethoxazole and its nitroso metabolite can stimulate dendritic cell costimulatory signaling by increasing the expression of CD40.[1] This activation is a key step in initiating an immunological reaction and provides a link between drug metabolism and immunogenicity.[1] The conversion of sulfamethoxazole to its hydroxylamine (B1172632) metabolite is catalyzed by enzymes such as CYP2C9, CYP2C8, and myeloperoxidase, the latter of which is highly expressed in dendritic cells.[1]

Table 3: Biological Activity of Isoxazole Derivatives

Compound ClassBiological Target/ActivityQuantitative Data (IC50)Reference
Isoxazole derivatives5-Lipoxygenase (5-LOX) inhibition8.47 µM - 103.59 µM[2]
Trisubstituted IsoxazolesRORγt Allosteric Ligands140 ± 10 nM[3]
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivativesTRIM24 bromodomain inhibitors1.88 µM and 2.53 µM[4]
N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivativesAnti-proliferative activity (A549 cells)0.75 µM and 1.08 µM[4]

Diagram 3: Proposed Signaling Pathway Modulation by Sulfamethoxazole Metabolites

G cluster_0 Metabolism cluster_1 Dendritic Cell SMX Sulfamethoxazole SMX_OH Sulfamethoxazole Hydroxylamine SMX->SMX_OH CYP2C8/9 Myeloperoxidase SMX_NO Nitroso Sulfamethoxazole SMX_OH->SMX_NO DC Dendritic Cell SMX_NO->DC Stimulates CD40 CD40 Expression DC->CD40 Upregulation Immune_Response T-Cell Activation & Immune Response CD40->Immune_Response Initiates

Caption: Sulfamethoxazole metabolism and immune response.

References

Application Notes and Protocols: Synthesis of Sulfamethoxazole from 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) is a prominent bacteriostatic antibiotic belonging to the sulfonamide class. It is frequently used in combination with trimethoprim (B1683648) to treat a range of bacterial infections, including those affecting the urinary tract and respiratory system.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of sulfamethoxazole, commencing with the key starting material, 5-methylisoxazol-3-amine. The synthetic route described herein is a well-established two-step process involving an initial condensation reaction followed by a hydrolysis step.

Overall Synthesis Scheme

The synthesis of sulfamethoxazole is achieved through the following two primary stages:

  • Condensation: this compound undergoes a condensation reaction with p-acetamidobenzenesulfonyl chloride. This reaction forms the N-acetylated intermediate of sulfamethoxazole, which is N-(4-(N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide.

  • Hydrolysis (Deacetylation): The acetyl protecting group on the intermediate is subsequently removed via alkaline hydrolysis to yield the final active pharmaceutical ingredient, sulfamethoxazole.

Experimental Protocols

Materials and Methods

Reagents and Solvents:

Equipment:

  • Standard laboratory glassware (round-bottom flasks, beakers, etc.)

  • Magnetic stirrer with heating capabilities

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • pH indicator strips or a calibrated pH meter

  • Analytical balance

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates and chamber

  • High-Performance Liquid Chromatography (HPLC) system

Synthesis of p-Acetamidobenzenesulfonyl Chloride (Precursor)

A common precursor, p-acetamidobenzenesulfonyl chloride, can be synthesized from acetanilide.

Procedure:

  • In a flask equipped for mechanical stirring and situated in a cooling bath, place chlorosulfonic acid.

  • While maintaining a temperature of approximately 15°C, gradually add acetanilide. This reaction generates a significant amount of hydrogen chloride gas and must be conducted within a certified fume hood.

  • Upon completion of the addition, the mixture is heated to 60°C for two hours.

  • The reaction mixture is then carefully poured over a stirred ice-water slurry to quench the excess chlorosulfonic acid.

  • The resulting solid precipitate, p-acetamidobenzenesulfonyl chloride, is collected via suction filtration and washed with cold water. For many applications, this crude product is of sufficient purity for the subsequent step.

Step 1: Synthesis of N-(4-(N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide (Acetylsulfamethoxazole)

This protocol details the condensation of this compound with p-acetamidobenzenesulfonyl chloride.

Procedure: [3]

  • To a dry round-bottom flask, add 4-acetamidobenzene-1-sulfonyl chloride (4.27 mmol) and this compound (4.49 mmol).

  • Dissolve the reactants in anhydrous pyridine (10 mL) and add a catalytic quantity of 4-(Dimethylamino)pyridine (DMAP) (0.21 mmol).

  • Allow the mixture to stir at room temperature for a duration of 12 hours.

  • Following the reaction period, remove the pyridine solvent using a rotary evaporator.

  • The resulting residue is then diluted with water and the product is extracted into ethyl acetate.

  • The combined organic phases are washed sequentially with water and 1 M aqueous HCl.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography, eluting with a gradient of heptane to ethyl acetate (50-100%), to yield the pure acetylated intermediate.

Step 2: Synthesis of Sulfamethoxazole (Hydrolysis of the Intermediate)

The final step involves the removal of the acetyl group to produce sulfamethoxazole.

Procedure: [1][4]

  • In a round-bottom flask, dissolve N-(4-(N-(5-methylisoxazol-3-yl)aminosulfonyl)phenyl)acetamide (3.4 g, 11.5 mmol) in 15 mL of a 10% aqueous solution of sodium hydroxide.[1]

  • The solution is stirred and heated to 80°C for 1 hour.[1] Alternatively, heating can be conducted on a steam bath at 94-97°C for the same duration.[4]

  • After heating, the reaction mixture is cooled to room temperature.

  • The solution is then neutralized to a pH of 6 using glacial acetic acid, which will induce the precipitation of the product.[1]

  • To maximize the recovery of the precipitate, the mixture is further cooled in an ice bath for 30 minutes.[4]

  • The solid product is collected by suction filtration and washed thoroughly with cold water.

  • The purified sulfamethoxazole is then dried under vacuum.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for each synthetic step.

Table 1: Reaction Parameters

Parameter Step 1: Condensation[3] Step 2: Hydrolysis[1]
Primary Reactants This compound, p-Acetamidobenzenesulfonyl chloride Acetylsulfamethoxazole, 10% NaOH
Solvent Anhydrous Pyridine Water
Catalyst DMAP Not Applicable
Reaction Temperature Room Temperature 80°C
Reaction Duration 12 hours 1 hour

| Reported Yield | 59% | 96% |

Table 2: Product Characterization Data

Analysis Acetylsulfamethoxazole[3] Sulfamethoxazole[1]
Melting Point Not Reported 167-169°C
TLC (Rf) Not Reported 0.39 (6% Methanol in DCM)
HPLC Purity Not Reported >99%
¹H NMR δ 11.30, 10.35, 7.79-7.73, 6.12, 2.29, 2.07 ((CD₃)₂SO) δ 7.54, 6.63, 6.08, 2.30 (CD₃OD)

| Mass Spec (m/z) | ESI-MS [M+H]⁺: 296.06 | FAB-MS [MH]⁺: 254 |

Visualizations

Experimental Workflow

G cluster_0 Starting Materials cluster_1 Step 1: Condensation cluster_2 Intermediate cluster_3 Step 2: Hydrolysis cluster_4 Final Product A This compound C Reaction in Pyridine with DMAP catalyst (12h, RT) A->C B p-Acetamidobenzenesulfonyl chloride B->C D Workup and Purification (Extraction, Column Chromatography) C->D E Acetylsulfamethoxazole D->E F Reaction with 10% NaOH (1h, 80°C) E->F G Neutralization and Precipitation (Acetic Acid) F->G H Sulfamethoxazole G->H

Caption: Workflow for the synthesis of sulfamethoxazole.

Reaction Mechanism: Condensation Step

G cluster_0 Reactants cluster_1 Nucleophilic Attack cluster_2 Intermediate cluster_3 Elimination cluster_4 Deprotonation cluster_5 Product Amine This compound (Nucleophile) Attack Amine nitrogen attacks the sulfonyl sulfur Amine->Attack SulfonylChloride p-Acetamidobenzenesulfonyl chloride (Electrophile) SulfonylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Chloride ion is eliminated Intermediate->Elimination Collapses Deprotonation Pyridine removes a proton from the nitrogen Elimination->Deprotonation Followed by Product Acetylsulfamethoxazole Deprotonation->Product

Caption: Mechanism of the condensation reaction.

References

Application Notes and Protocols: Reactions of 5-Methylisoxazol-3-amine with Activated Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazol-3-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its reaction with activated enol ethers provides a versatile route to synthesize a variety of nitrogen-containing heterocyclic compounds, including isoxazolylenamines and isoxazolo[2,3-a]pyrimidinones. These scaffolds are of significant interest due to their presence in a wide range of biologically active molecules with potential therapeutic applications, including analgesic, anti-inflammatory, anti-bacterial, and anti-cancer activities.[1][2] This document provides detailed protocols and application notes for the reaction of this compound with different types of activated enol ethers, summarizing key data and outlining the experimental workflows.

Reaction Overview

The reaction of this compound with activated enol ethers, such as diethyl ethoxymethylenemalonate (EMM), ethyl ethoxymethylenecyanoacetate (EMCA), and ethoxymethylenemalononitrile (B14416) (EMMN), proceeds via a nucleophilic attack of the amino group on the electron-deficient double bond of the enol ether.[3][4] The nature of the final product is dependent on the substituents of the enol ether and the reaction conditions.

  • With Diethyl Ethoxymethylenemalonates (EMM): The reaction initially forms an intermediate isoxazolylenamine, which then undergoes an intramolecular cyclization under reflux conditions in xylene to yield isoxazolo[2,3-a]pyrimidinones.[1][3][4]

  • With Ethyl Ethoxymethylenecyanoacetates (EMCA) or Ethoxymethylenemalononitriles (EMMN): The reaction typically stops at the formation of the corresponding stable isoxazolylenamines, even under reflux in xylene.[1][4] Further cyclization to the pyrimidinone ring system may require more drastic conditions, such as the use of a Lewis acid catalyst like AlCl3 in a high-boiling solvent like nitrobenzene.[1]

Data Presentation

Table 1: Synthesis of Isoxazolylenamines from this compound and Activated Enol Ethers
Enol EtherProductRXYield (%)M.p. (°C)
Diethyl ethoxymethylenemalonate3aHCO2Et96102-103
Diethyl (ethoxymethylene)malonate3bMeCO2Et90110-111
Diethyl (ethoxymethylene)malonate3cEtCO2Et92114-115
Diethyl (ethoxymethylene)malonate3dPhCO2Et85120-121
Ethyl (ethoxymethylene)cyanoacetate3eHCN88130-131
Ethyl (ethoxymethylene)cyanoacetate3fMeCN84135-136
Ethyl (ethoxymethylene)cyanoacetate3gEtCN85138-139
Ethyl (ethoxymethylene)cyanoacetate3hPhCN74142-143
(Ethoxymethylene)malononitrile3iHCN--
(Ethoxymethylene)malononitrile3jMeCN--
(Ethoxymethylene)malononitrile3kEtCN--
(Ethoxymethylene)malononitrile3lPhCN--

Data extracted from Al-Ayed, A. S. et al. (2011) and Khalfallah, A. (2022).[2][3] Note: Yields and melting points for compounds 3i-3l were not explicitly provided in the referenced literature.

Table 2: Synthesis of Isoxazolo[2,3-a]pyrimidinones via Intramolecular Cyclization
Starting EnamineProductRYield (%)M.p. (°C)
3a4aH83210-211
3b4bMe75214-215
3c4cEt80217-218
3d4dPh65220-221

Data extracted from Al-Ayed, A. S. et al. (2011).[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Isoxazolylenamines (3a-h)

Materials:

  • This compound (1)

  • Appropriate diethyl ethoxymethylenemalonate (2a-d) or ethyl ethoxymethylenecyanoacetate (2e-h)

  • Ethanol (B145695)

  • Diethyl ether

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (5 mmol) in ethanol (20 mL).

  • Add the corresponding activated enol ether (5 mmol) to the solution.

  • Heat the reaction mixture at reflux until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Wash the residue with diethyl ether.

  • For products 3a-d, purify the crude product by column chromatography on silica gel using an ethyl acetate/cyclohexane (1:5) mixture as the eluent.

  • For products 3e-h, recrystallize the crude product from hexane.

  • Characterize the final products using spectroscopic methods (IR, NMR, MS) and elemental analysis.[3]

Protocol 2: General Procedure for the Synthesis of Isoxazolo[2,3-a]pyrimidinones (4a-d)

Materials:

  • This compound (1)

  • Appropriate diethyl ethoxymethylenemalonate (2a-d)

  • Xylene

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (5 mmol) in xylene.

  • Add the corresponding diethyl ethoxymethylenemalonate (5 mmol) to the solution.

  • Heat the reaction mixture at reflux. The intermediate isoxazolylenamine (3a-d) will form in situ and subsequently cyclize.

  • Monitor the reaction by TLC until completion.

  • Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent (e.g., ether or hexane) to afford the pure isoxazolo[2,3-a]pyrimidinone.

  • Characterize the final products using spectroscopic methods (IR, NMR, MS) and elemental analysis.[1][3]

Visualizations

Reaction Workflow: Synthesis of Isoxazolylenamines and Isoxazolo[2,3-a]pyrimidinones

Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Condensation Condensation This compound->Condensation Activated Enol Ethers Activated Enol Ethers Activated Enol Ethers->Condensation Ethanol, Reflux Ethanol, Reflux Ethanol, Reflux->Condensation Xylene, Reflux Xylene, Reflux Intramolecular Cyclization Intramolecular Cyclization Xylene, Reflux->Intramolecular Cyclization Isoxazolylenamines Isoxazolylenamines Isoxazolylenamines->Intramolecular Cyclization With EMM derivatives Isoxazolo[2,3-a]pyrimidinones Isoxazolo[2,3-a]pyrimidinones Condensation->Isoxazolylenamines With EMM, EMCA, or EMMN Intramolecular Cyclization->Isoxazolo[2,3-a]pyrimidinones

Caption: General workflow for the synthesis of isoxazolylenamines and isoxazolo[2,3-a]pyrimidinones.

Logical Relationship: Product Determination Based on Enol Ether Substituents

Product_Determination Start Reaction of 5-Methylisoxazol- 3-amine Decision Enol Ether Substituents? Start->Decision EMM Diethyl Ethoxymethylene- malonates (EMM) Decision->EMM X = CO2Et EMCA_EMMN Ethyl Ethoxymethylene- cyanoacetates (EMCA) or Ethoxymethylenemalononitriles (EMMN) Decision->EMCA_EMMN X = CN Product_Pyrimidinone Isoxazolo[2,3-a]pyrimidinone (via in situ cyclization) EMM->Product_Pyrimidinone Product_Enamine Stable Isoxazolylenamine EMCA_EMMN->Product_Enamine

Caption: Decision tree for predicting the reaction product based on the enol ether used.

Applications in Drug Development

The resulting isoxazolo[2,3-a]pyrimidine and related pyrazolo[1,5-a]pyrimidine (B1248293) core structures are privileged scaffolds in medicinal chemistry.[5] They have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[5][6] For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown inhibitory activity against kinases such as Pim-1, CK2, EGFR, and B-Raf.[5][6] The synthetic routes described herein offer a straightforward and efficient means to generate libraries of these compounds for structure-activity relationship (SAR) studies. The differential reactivity of the enol ethers allows for controlled synthesis of either the bicyclic pyrimidinone system or the more flexible enamine precursors, which can be further functionalized to explore a wider chemical space. Researchers in drug development can utilize these protocols to synthesize novel analogs for screening against various biological targets.

References

Application Notes and Protocols for the Preparation of 5-Methylisoxazol-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5-methylisoxazol-3-carboxamide derivatives. The protocols detailed below are based on established synthetic methodologies and are intended to guide researchers in the preparation and evaluation of these compounds for various therapeutic areas. The isoxazole (B147169) scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of activities including anticancer, anti-inflammatory, antimicrobial, and more.[1][2][3] The 5-methylisoxazol-3-carboxamide core, in particular, has been identified as a valuable pharmacophore in the development of novel therapeutic agents.

Biological and Therapeutic Potential

5-Methylisoxazol-3-carboxamide derivatives have shown significant promise in several key areas of drug discovery:

  • Antitubercular Activity : Several derivatives have demonstrated potent activity against Mycobacterium tuberculosis H37Rv.[4][5]

  • Antibacterial Activity : These compounds have also exhibited significant antibacterial effects against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[4][5]

  • Anticancer Activity : Certain derivatives have shown antiproliferative activity against various cancer cell lines, including melanoma, colon, and liver cancer cells.[6]

  • Kinase Inhibition : The isoxazole-carboxamide scaffold has been utilized in the design of specific kinase inhibitors, such as those targeting FLT3, which is implicated in acute myeloid leukemia.[7]

  • Enzyme Inhibition : Modifications of the isoxazole carboxamide scaffold are being explored for their effects on enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a target for autoimmune diseases.[8][9][10]

Data Presentation

The following tables summarize the biological activity of representative 5-methylisoxazol-3-carboxamide derivatives as reported in the literature.

Table 1: Antitubercular and Antibacterial Activity of 5-Methylisoxazol-3-carboxamide Derivatives [4][5]

CompoundSubstituent (Ar)Antitubercular MIC (µM) vs. M. tuberculosis H37RvAntibacterial MIC (µM) vs. B. subtilisAntibacterial MIC (µM) vs. E. coli
9 2-Nitrophenyl6.256.25>50
10 4-Nitrophenyl3.1252550
13 2,4-Dichlorophenyl6.256.2512.5
14 2,5-Dichlorophenyl3.12512.525
15 3,4-Dichlorophenyl>5012.525
17 2-Hydroxyphenyl>5012.525
19 4-Fluorophenyl>506.2512.5
20 4-Bromophenyl>506.2512.5

Table 2: Anticancer Activity of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives [6]

CompoundSubstituent (Aniline Derivative)IC50 (µM) vs. B16F1 (Melanoma)IC50 (µM) vs. Colo205 (Colon)IC50 (µM) vs. HepG2 (Liver)
2a N-(4-Chloro-2,5-dimethoxyphenyl)40.859.1797.55
2e Not Specified0.079Not ReportedNot Reported

Experimental Protocols

Protocol 1: General Synthesis of 5-Methylisoxazol-3-carboxamide Derivatives via Acid Chloride

This protocol describes a two-step synthesis starting from 5-methylisoxazole-3-carboxylic acid. The first step involves the formation of the acid chloride, followed by its reaction with a desired amine.

Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride [1]

  • To a round-bottomed flask, add 5-methylisoxazole-3-carboxylic acid (1.0 eq).

  • Add ice-cold pyridine (B92270) (1.2 eq) and thionyl chloride (1.15 eq) carefully to the flask.

  • Stir the mixture continuously at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the formation of the carbonyl chloride is complete.

  • Remove the excess thionyl chloride under reduced pressure. The resulting 5-methylisoxazole-3-carbonyl chloride is used in the next step without further purification.

Step 2: Synthesis of 5-Methylisoxazol-3-carboxamide Derivatives [5]

  • Dissolve the appropriate aromatic amine (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM).

  • Add the freshly prepared 5-methylisoxazole-3-carbonyl chloride (1.0 eq) to the amine solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated and purified by standard methods such as filtration (if a precipitate forms) and recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of 5-Methylisoxazol-3-carboxamide

This protocol outlines a one-pot synthesis of the parent 5-methylisoxazol-3-carboxamide.[11]

  • Prepare a mixed solution of dimethyl oxalate (B1200264) (1.0 eq), acetone (B3395972) (0.76 eq), and methanol (B129727).

  • At 0-10 °C, slowly add sodium methylate (28% solution, relative amount specified in the patent) to the mixed solution over approximately 2 hours while stirring.

  • Maintain the temperature and continue the reaction for 3 hours.

  • Cool the reaction mixture to 10 °C and slowly add sulfuric acid to adjust the pH to 4-5.

  • Add hydroxylamine (B1172632) hydrochloride (0.76 eq) and reflux the mixture for 8 hours.

  • After the reaction is complete, cool to 10 °C and introduce ammonia (B1221849) gas until saturation, maintaining the temperature at 20-25 °C.

  • Evaporate the methanol to dryness.

  • Add water and heat to 70 °C with stirring for 2 hours.

  • Cool the mixture to 20 °C, filter the solid product, and wash with water until neutral.

  • Dry the product to obtain 5-methylisoxazol-3-carboxamide.

Mandatory Visualizations

Synthetic Pathway Diagram

G cluster_0 Protocol 1: Synthesis via Acid Chloride 5-Methylisoxazole-3-carboxylic acid 5-Methylisoxazole-3-carboxylic acid 5-Methylisoxazole-3-carbonyl chloride 5-Methylisoxazole-3-carbonyl chloride 5-Methylisoxazole-3-carboxylic acid->5-Methylisoxazole-3-carbonyl chloride SOCl2, Pyridine 5-Methylisoxazol-3-carboxamide Derivative 5-Methylisoxazol-3-carboxamide Derivative 5-Methylisoxazole-3-carbonyl chloride->5-Methylisoxazol-3-carboxamide Derivative Amine (ArNH2) Amine (ArNH2) Amine (ArNH2)->5-Methylisoxazol-3-carboxamide Derivative

Caption: General synthetic route for 5-methylisoxazol-3-carboxamide derivatives.

Experimental Workflow Diagram

G cluster_1 Experimental Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Recrystallization/ Column Chromatography Characterization Characterization Purification->Characterization IR, NMR, MS Biological Evaluation Biological Evaluation Characterization->Biological Evaluation Antitubercular/ Antibacterial/ Anticancer Assays Data Analysis Data Analysis Biological Evaluation->Data Analysis MIC/IC50 Determination

Caption: A typical experimental workflow for synthesis and evaluation.

Signaling Pathway Inhibition Example

G cluster_2 FLT3 Signaling Pathway Inhibition FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor Autophosphorylation Autophosphorylation FLT3 Receptor->Autophosphorylation Downstream Signaling STAT5 Ras/MAPK PI3K/Akt Autophosphorylation->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Inhibitor 5-Methylisoxazole-4- carboxamide Derivative (e.g., Compound 7d) Inhibitor->Autophosphorylation

Caption: Inhibition of the FLT3 signaling pathway by a derivative.[7]

References

Green Synthesis of 3-Amino-5-methylisoxazole Schiff Bases: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Schiff bases derived from 3-amino-5-methylisoxazole is of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] Traditional synthesis methods often involve hazardous solvents and long reaction times. This document provides detailed application notes and protocols for green, efficient, and eco-friendly synthesis methods of these valuable compounds, tailored for professionals in drug discovery and development.

Application Notes

Green chemistry approaches to the synthesis of 3-amino-5-methylisoxazole Schiff bases offer significant advantages over conventional methods. These include reduced reaction times, higher yields, lower energy consumption, and the elimination of hazardous organic solvents.[2] The methods detailed below—microwave-assisted synthesis, solvent-free synthesis using a green catalyst, and ultrasound-assisted synthesis—are robust, reproducible, and align with the principles of sustainable chemistry.

The synthesized Schiff bases exhibit a range of biological activities. Their proposed mechanism of action in cancer involves the modulation of signaling pathways such as the AMPK/mTOR pathway, leading to cell cycle arrest and apoptosis.[3] As antioxidants, they can scavenge free radicals, a property attributed to their chemical structure.[4][5][6][7] Their antibacterial activity is believed to stem from their ability to interfere with bacterial cell wall synthesis or other essential cellular processes.

Comparative Data of Green Synthesis Methods

The following table summarizes the quantitative data from various green synthesis methods for 3-amino-5-methylisoxazole Schiff bases, allowing for easy comparison of their efficiency.

Synthesis MethodCatalyst/ConditionsSolventReaction TimeYield (%)Reference(s)
Microwave-AssistedGlacial Acetic Acid (catalytic)None30 seconds - 5 minutes90-95%
Solvent-FreeN,N-Dimethylethanolamine (DMEA)None40 minutes93-95%[8][9]
Ultrasound-AssistedPyridine or Itaconic AcidWater13-17 minutes82-96%[2][10]
Conventional (for comparison)RefluxMethanol2-4 hours70-85%[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol describes a rapid and efficient solvent-free method for the synthesis of 3-amino-5-methylisoxazole Schiff bases using microwave irradiation.

Materials:

  • 3-amino-5-methylisoxazole

  • Substituted aromatic aldehydes

  • Glacial acetic acid

  • Domestic microwave oven (e.g., LG, 1300W)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable vessel, take equimolar quantities (e.g., 10 mmol) of 3-amino-5-methylisoxazole and the desired aromatic aldehyde.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Mix the components thoroughly.

  • Place the reaction mixture in a domestic microwave oven and irradiate at a suitable power level (e.g., 300-450 W) for a short duration (typically 30 seconds to 5 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product is then purified by recrystallization from ethanol.

Protocol 2: Solvent-Free Synthesis using DMEA as a Green Catalyst

This method details a simple and environmentally benign procedure for the synthesis of 3-amino-5-methylisoxazole Schiff bases at room temperature.

Materials:

  • 3-amino-5-methylisoxazole

  • Substituted aromatic aldehydes

  • N,N-Dimethylethanolamine (DMEA)

  • Distilled water

  • n-hexane and ethyl acetate (B1210297) (for TLC)

Procedure:

  • In a flask, mix 3-amino-5-methylisoxazole (5.0 mmol) and a substituted benzaldehyde (B42025) (6.0 mmol).[8]

  • Stir the mixture at room temperature.

  • Add three drops of DMEA to the mixture and continue stirring for 40 minutes.[8]

  • Monitor the reaction completion using TLC with an eluent system of n-hexane:ethyl acetate (60:40).[8]

  • After the reaction is complete, add 15 mL of distilled water to the mixture and stir for an additional 10 minutes to separate the product.[8]

  • Filter the solid product, wash with water, and dry.

Protocol 3: Ultrasound-Assisted Synthesis

This protocol outlines the use of ultrasonic irradiation to promote the synthesis of isoxazole (B147169) Schiff bases in an aqueous medium.

Materials:

  • 3-amino-5-methylisoxazole

  • Aromatic aldehyde

  • Hydroxylamine hydrochloride

  • Pyridine or Itaconic acid (catalyst)

  • Water

  • Ultrasonic bath or sonotrode probe

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 3-amino-5-methylisoxazole (1.0 mmol), and the selected catalyst (e.g., pyridine, 2 mol%).[10]

  • Add water as the solvent.[10]

  • Immerse the flask in an ultrasonic bath or use a sonotrode probe and irradiate with ultrasound (e.g., 300 W, 20-60 kHz) at a controlled temperature (e.g., 50 °C).[2]

  • Continue the irradiation for 13-17 minutes, monitoring the reaction by TLC.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.[10]

  • Dry the organic layer, evaporate the solvent, and purify the product by chromatography on silica (B1680970) gel if necessary.[10]

Visualizations

Experimental Workflow for Green Synthesis

The following diagram illustrates a generalized workflow for the green synthesis of 3-amino-5-methylisoxazole Schiff bases.

G cluster_reactants Reactant Preparation cluster_methods Green Synthesis Method 3-Amino-5-methylisoxazole 3-Amino-5-methylisoxazole Reaction Mixture Reaction Mixture 3-Amino-5-methylisoxazole->Reaction Mixture Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Mixture Microwave-Assisted Microwave-Assisted Work-up & Purification Work-up & Purification Microwave-Assisted->Work-up & Purification Solvent-Free (DMEA) Solvent-Free (DMEA) Solvent-Free (DMEA)->Work-up & Purification Ultrasound-Assisted Ultrasound-Assisted Ultrasound-Assisted->Work-up & Purification Reaction Mixture->Microwave-Assisted Irradiation Reaction Mixture->Solvent-Free (DMEA) Stirring Reaction Mixture->Ultrasound-Assisted Sonication Schiff Base Product Schiff Base Product Work-up & Purification->Schiff Base Product

Caption: Generalized workflow for green synthesis methods.

Proposed Signaling Pathway Inhibition in Cancer Cells

This diagram depicts a simplified proposed mechanism of how certain amino acid Schiff bases may exert their anticancer effects by targeting the AMPK/mTOR signaling pathway.

G Isoxazole_Schiff_Base 3-Amino-5-methylisoxazole Schiff Base Complex_I Mitochondrial Complex I Isoxazole_Schiff_Base->Complex_I Inhibits AMPK AMPK Complex_I->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Proposed inhibition of AMPK/mTOR pathway.

References

Application Notes and Protocols: 5-Methylisoxazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisoxazol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The isoxazole (B147169) ring, being a bioisostere of other five-membered heterocyles, offers advantages in terms of metabolic stability and pharmacokinetic properties. This document provides an overview of the applications of this compound in drug discovery, along with detailed protocols for the synthesis of key derivatives and a summary of their biological activities.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of a wide array of therapeutic agents. Its amine functionality provides a convenient handle for derivatization, allowing for its incorporation into larger molecular frameworks.

1. Synthesis of Sulfonamide Antibiotics:

The most prominent use of this compound is in the synthesis of the antibiotic sulfamethoxazole (B1682508).[1] Sulfamethoxazole is a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. By blocking this pathway, sulfamethoxazole prevents bacterial growth. It is often co-administered with trimethoprim (B1683648) to create a synergistic antibacterial effect.

2. Development of Novel Antimicrobial Agents:

Beyond sulfamethoxazole, the this compound scaffold has been utilized to develop other classes of antimicrobial agents. These include Schiff bases and thiazolidinone derivatives which have shown promising activity against various bacterial and fungal strains. The structure-activity relationship (SAR) studies often focus on the substituents attached to the amine group to optimize potency and spectrum of activity.

3. Anticancer Drug Discovery:

Derivatives of this compound have emerged as a promising class of anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines. One of the key mechanisms of action for some of these derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[2][3] Other isoxazole-containing compounds have also been investigated as inhibitors of tubulin polymerization.[4]

4. Antitubercular Agents:

5-Methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Several of these compounds have demonstrated significant antitubercular activity with low minimum inhibitory concentrations (MICs).[5]

5. Synthesis of Fused Heterocyclic Systems:

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, such as isoxazolo[5,4-d]pyrimidines. These fused rings are of interest in medicinal chemistry as they can mimic the structure of endogenous purines and interact with a variety of biological targets, including kinases and other enzymes involved in cell signaling. These derivatives have shown potential as anticancer and immunomodulatory agents.[6]

Quantitative Biological Activity Data

The following tables summarize the biological activities of various derivatives of this compound.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassCancer Cell LineActivity (IC50)Reference
Isoxazole-carboxamideHep3B~23 µg/mL[7]
Isoxazole-carboxamideHeLa15.48 µg/mL[7]
Isoxazole-carboxamideMCF-739.80 µg/mL[7]
Oxazolo[5,4-d]pyrimidineHT2958.4 µM[2]
3,5-diarylisoxazolePC3Comparable to 5-FU[8]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound ClassMicroorganismActivity (MIC)Reference
5-Methylisoxazole-3-carboxamideM. tuberculosis H37Rv3.125 µM[5]
5-Methylisoxazole-3-carboxamideBacillus subtilis6.25 µM[5]
5-Methylisoxazole-3-carboxamideEscherichia coli6.25 µM[5]
5-aminoisoxazole[5,4-d]pyrimidin-4-oneGram-positive & Gram-negative bacteriaWeak to mild activity[9]

Experimental Protocols

Protocol 1: Synthesis of Sulfamethoxazole

This protocol describes the synthesis of sulfamethoxazole from this compound and N-acetylsulfanilyl chloride, followed by deacetylation.

Step 1: Synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide

  • To a solution of this compound (1.0 g, 10.2 mmol) in anhydrous pyridine (B92270) (20 mL) at 0 °C, add N-acetylsulfanilyl chloride (2.6 g, 11.2 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate (B1210297)/hexane (1:1).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with 1 M HCl (2 x 50 mL), followed by brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to afford the acetylated intermediate.

Step 2: Synthesis of Sulfamethoxazole (Deacetylation)

  • Dissolve the N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide (2.0 g, 6.77 mmol) in a 10% aqueous solution of sodium hydroxide (B78521) (20 mL).

  • Heat the mixture at 80°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize to pH 6 with acetic acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield sulfamethoxazole as an off-white solid.

Protocol 2: Synthesis of a 5-Methylisoxazole-3-carboxamide Derivative

This protocol outlines the synthesis of a 5-methylisoxazole-3-carboxamide derivative with potential antitubercular activity.

Step 1: Synthesis of 5-methylisoxazole-3-carbonyl chloride

  • To a round bottom flask, add 5-methylisoxazole-3-carboxylic acid (1.0 g, 7.87 mmol).

  • Cool the flask in an ice bath and add ice-cold pyridine (0.68 mL, 8.66 mmol) followed by the dropwise addition of thionyl chloride (0.63 mL, 8.66 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-aryl-5-methylisoxazole-3-carboxamide

  • Dissolve the crude 5-methylisoxazole-3-carbonyl chloride (1.14 g, 7.87 mmol) in a suitable solvent such as dichloromethane (B109758) (20 mL).

  • Add an appropriate aryl amine (e.g., aniline, 0.73 g, 7.87 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-methylisoxazole-3-carboxamide derivative.[5]

Protocol 3: Synthesis of an Isoxazolo[5,4-d]pyrimidine (B13100350) Derivative

This protocol describes a general procedure for the synthesis of isoxazolo[5,4-d]pyrimidine derivatives.

  • To a solution of 5-amino-3-methylisoxazole-4-carboxamide (1.0 g, 6.45 mmol) in ethanol, add sodium ethoxide (prepared by dissolving 0.15 g of sodium in 10 mL of absolute ethanol).

  • Add ethyl orthoformate (1.14 g, 7.74 mmol) to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a few drops of acetic acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to give the isoxazolo[5,4-d]pyrimidin-4(5H)-one.

  • Further derivatization can be achieved by reacting the product with different amines or other nucleophiles.

Visualizations

Experimental Workflows

G cluster_0 Protocol 1: Sulfamethoxazole Synthesis cluster_1 Protocol 2: Carboxamide Synthesis A1 This compound A3 Acetylation (Pyridine, rt, 12h) A1->A3 A2 N-acetylsulfanilyl chloride A2->A3 A4 N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide A3->A4 A5 Deacetylation (10% NaOH, 80°C, 1h) A4->A5 A6 Sulfamethoxazole A5->A6 B1 5-Methylisoxazole-3-carboxylic acid B2 Thionyl Chloride, Pyridine B1->B2 B3 5-Methylisoxazole-3-carbonyl chloride B2->B3 B5 Amide Coupling (DCM, rt, 12h) B3->B5 B4 Aryl Amine B4->B5 B6 N-aryl-5-methylisoxazole-3-carboxamide B5->B6

Caption: Synthetic workflows for Sulfamethoxazole and Carboxamide derivatives.

Signaling Pathways

G cluster_0 Bacterial Folic Acid Synthesis & Inhibition cluster_1 VEGFR-2 Signaling in Angiogenesis & Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial Enzyme THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Signaling Activates Angiogenesis Angiogenesis (Endothelial cell proliferation, migration) Signaling->Angiogenesis Isoxazole_Deriv Isoxazole Derivative (Anticancer) Isoxazole_Deriv->VEGFR2 Inhibition

Caption: Mechanisms of action for Sulfamethoxazole and VEGFR-2 inhibiting derivatives.

References

Application Notes and Protocols for N-acylation of 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-acylation of 5-methylisoxazol-3-amine, a key transformation in the synthesis of various biologically active compounds. The protocols and data presented are intended to guide researchers in the efficient synthesis and characterization of N-acylated this compound derivatives.

Introduction

This compound is a crucial building block in medicinal chemistry, most notably as a component of the antibiotic sulfamethoxazole. The N-acylation of its amino group is a fundamental step in the development of new chemical entities with potential therapeutic applications. This process involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to yield the corresponding amide. These derivatives are explored for a wide range of biological activities.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of this compound and its derivatives with various acylating agents.

Acylating AgentSubstrateBaseSolventReaction TimeYield (%)Reference
Acryloyl chloride4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamideTriethylamine (B128534)Diethyl ether2 h95
Methacryloyl chloride4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamideTriethylamineDiethyl ether2 h95
Benzoyl chlorideSulfamethoxazole-MethanolNot SpecifiedNot Specified[1]
Chloroacetyl chloride4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide-Dimethylformamide6 hNot Specified[2]

Experimental Protocols

General Protocol for N-acylation of this compound with an Acyl Chloride

This protocol provides a general method for the N-acylation of this compound using an acyl chloride as the acylating agent and a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).

  • Addition of Acylating Agent: To the stirred solution, add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acylated product.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Amine Dissolve this compound in anhydrous DCM Start->Dissolve Amine Add Base Add Triethylamine at 0 °C Dissolve Amine->Add Base Add Acyl Chloride Add Acyl Chloride dropwise at 0 °C Add Base->Add Acyl Chloride React Stir at Room Temperature (2-6 h) Add Acyl Chloride->React Quench & Wash Dilute with DCM, Wash with NaHCO3, H2O, Brine React->Quench & Wash Dry & Concentrate Dry over Na2SO4, Concentrate Quench & Wash->Dry & Concentrate Purify Column Chromatography Dry & Concentrate->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize Product Product Characterize->Product

General workflow for N-acylation.
Logical Relationship of Reagents and Steps

The following diagram outlines the logical relationship between the key components and steps in the N-acylation protocol.

logical_relationship cluster_reactants Reactants cluster_process Process cluster_products Products Amine This compound (Nucleophile) Reaction N-Acylation Reaction Amine->Reaction AcylatingAgent Acyl Chloride / Anhydride (Electrophile) AcylatingAgent->Reaction Base Triethylamine / Pyridine (Proton Scavenger) Base->Reaction Solvent Anhydrous Solvent (DCM, THF) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Byproducts Triethylammonium Salt, Excess Reagents Workup->Byproducts Product N-Acylated Product (Amide) Purification->Product

Logical relationship of reaction components.
Signaling Pathway Involvement of Isoxazole (B147169) Derivatives

While specific signaling pathways for N-acylated this compound are application-dependent and subject to ongoing research, related isoxazole-containing molecules have been shown to modulate key cellular signaling cascades. For instance, certain isoxazole derivatives have been found to influence the Akt/GSK3β/β-catenin pathway, which is crucial in various cellular processes including proliferation and differentiation. The diagram below illustrates a simplified representation of this pathway, which could be a potential area of investigation for novel N-acylated isoxazole compounds.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits b_catenin β-catenin GSK3b->b_catenin inhibits (promotes degradation) Nucleus Nucleus b_catenin->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Isoxazole_Derivative Isoxazole Derivative (Potential Modulator) Isoxazole_Derivative->Akt may modulate

Akt/GSK3β/β-catenin signaling pathway.

References

Application Notes and Protocols: Synthesis of Antitubercular Agents Utilizing 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates the urgent development of novel therapeutic agents.[1][2] The isoxazole (B147169) scaffold has emerged as a promising pharmacophore in the design of new antitubercular drugs due to its diverse biological activities, including antibacterial and anti-inflammatory properties.[1][3] Specifically, derivatives of 5-methylisoxazole (B1293550) have demonstrated significant potential, with several compounds exhibiting potent activity against M. tuberculosis.[1][4] This document provides detailed protocols and data for the synthesis and evaluation of 5-methylisoxazole-3-carboxamide (B1215236) derivatives, which have shown encouraging antitubercular activity.[1]

Logical Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from the starting material to the evaluation of the final compounds.

Antitubercular Agent Synthesis Workflow A Start: 5-Methylisoxazol-3-amine B Synthesis of 5-Methylisoxazole-3-carboxylic acid A->B Hydrolysis C Conversion to 5-Methylisoxazole-3-carbonyl chloride B->C Chlorination D Amide Coupling with Various Amines C->D Nucleophilic Acyl Substitution E Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives D->E F Characterization (IR, NMR, EIMS) E->F Purification & Analysis G In Vitro Antitubercular Activity Assay (MABA against M. tuberculosis H37Rv) E->G H Antibacterial Activity Assay (B. subtilis, E. coli) E->H I Cytotoxicity Assay (Vero, HepG2 cell lines) E->I J Data Analysis and Structure-Activity Relationship (SAR) G->J H->J I->J

Caption: General workflow for the synthesis and biological evaluation of antitubercular agents.

Synthetic Pathway

The synthesis of 5-methylisoxazole-3-carboxamide derivatives from this compound involves a multi-step process. The amine is first converted to the corresponding carboxylic acid, which is then activated as an acid chloride before coupling with various amines to yield the final products.

Synthetic Pathway cluster_0 Synthesis of Intermediates cluster_1 Amide Coupling start This compound intermediate1 5-Methylisoxazole-3-carboxylic acid start->intermediate1 [1] Hydrolysis intermediate2 5-Methylisoxazole-3-carbonyl chloride intermediate1->intermediate2 [2] SOCl2, Pyridine final_product 5-Methylisoxazole-3-carboxamide Derivatives intermediate2->final_product [3] Nucleophilic Acyl Substitution amines Various Aryl Amines (ArNH2) amines->final_product

Caption: Synthetic route to 5-methylisoxazole-3-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid (2)

This protocol describes the synthesis of the key carboxylic acid intermediate from 2,5-hexanedione (B30556).[4]

Materials:

Procedure:

  • Dissolve hydroxylamine hydrochloride (0.4 M) in water.

  • Separately, prepare a solution of sodium hydroxide (0.8 M) in water.

  • Cool both solutions in an ice bath and mix them.

  • To this cold mixture, add 2,5-hexanedione (0.4 M) dropwise with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Boil the mixture for 2 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

  • The precipitated solid, 5-methylisoxazole-3-carboxylic acid, is filtered, washed with cold water, and recrystallized from aqueous methanol.[4]

Protocol 2: Synthesis of 5-Methylisoxazole-3-carbonyl chloride (3)

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.[4]

Materials:

  • 5-Methylisoxazole-3-carboxylic acid (2)

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Dry benzene (B151609) (or other suitable inert solvent)

Procedure:

  • Take 5-methylisoxazole-3-carboxylic acid in a round-bottom flask.

  • Add an excess of thionyl chloride and a catalytic amount of pyridine.

  • Reflux the mixture gently for 2-3 hours until the evolution of HCl gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-methylisoxazole-3-carbonyl chloride can be used directly in the next step.

Protocol 3: General Procedure for the Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives (4-20)

This protocol describes the coupling of the acyl chloride with various amines to form the final amide products.[4]

Materials:

  • 5-Methylisoxazole-3-carbonyl chloride (3)

  • Appropriate aryl amine (ArNH₂)

  • Dry solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine (B128534), pyridine)

Procedure:

  • Dissolve the appropriate aryl amine in a dry solvent in a round-bottom flask and cool in an ice bath.

  • Add a base such as triethylamine or pyridine.

  • Slowly add a solution of 5-methylisoxazole-3-carbonyl chloride in the same dry solvent to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, wash the reaction mixture with water and 1 M HCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-methylisoxazole-3-carboxamide derivative.

Protocol 4: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.[1][4]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Alamar Blue reagent

  • Synthesized compounds

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test compounds in a 96-well plate.

  • Inoculate the wells with a standardized culture of M. tuberculosis H37Rv.

  • Include positive (bacteria only) and negative (broth only) controls, as well as controls with standard drugs.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Quantitative Data Summary

The following tables summarize the biological activity of selected synthesized 5-methylisoxazole-3-carboxamide derivatives against M. tuberculosis H37Rv and their cytotoxicity against mammalian cell lines.[1][4]

Table 1: Antitubercular Activity of 5-Methylisoxazole-3-carboxamide Derivatives

Compound IDSubstituent (Aryl Group)MIC (μM) against M. tuberculosis H37Rv
9 4-Chlorophenyl6.25
10 4-Bromophenyl3.125
13 4-Fluorophenyl6.25
14 4-Nitrophenyl3.125
Isoniazid-0.025
Rifampicin-0.0125
Data sourced from Ganesh et al., 2015.[1][4]

Table 2: Antibacterial and Cytotoxicity Profile of Active Compounds

Compound IDAntibacterial MIC (μM) vs B. subtilisAntibacterial MIC (μM) vs E. coliCytotoxicity (IC₅₀ in μM) vs Vero CellsCytotoxicity (IC₅₀ in μM) vs HepG2 Cells
9 6.25>50>250>250
10 >50>50>250>250
13 6.25>50>250>250
14 >50>50>250>250
Data sourced from Ganesh et al., 2015.[1][4]

Structure-Activity Relationship (SAR) Insights

The biological data suggests that the nature of the substituent on the aryl amine plays a crucial role in the antitubercular activity of these carboxamide derivatives.

  • Electron-withdrawing groups at the para-position of the phenyl ring, such as bromo (compound 10 ) and nitro (compound 14 ), resulted in the most potent activity with a MIC of 3.125 μM.[4]

  • Halogen substitution, in general, appears to be favorable for activity, as seen with chloro (compound 9 ) and fluoro (compound 13 ) derivatives, which showed good activity (MIC of 6.25 μM).[4]

  • The active compounds demonstrated a good safety profile, with high IC₅₀ values against Vero and HepG2 cell lines, indicating low cytotoxicity.[1]

  • The compounds showed selective activity against Gram-positive bacteria (B. subtilis) but were largely inactive against Gram-negative bacteria (E. coli).[4]

Conclusion

5-Methylisoxazole-3-carboxamides represent a valuable scaffold for the development of new antitubercular agents. The synthetic route is straightforward, allowing for the generation of a diverse library of compounds for SAR studies. The encouraging in vitro potency and low cytotoxicity of derivatives bearing electron-withdrawing groups on the phenyl ring make them promising lead candidates for further optimization and preclinical development.[1] Future work could focus on modifying the linker and exploring a wider range of substituents to enhance potency and improve pharmacokinetic properties.

References

Application Notes and Protocols for the Quantification of 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylisoxazol-3-amine (CAS No. 1072-67-9), also known as 3-amino-5-methylisoxazole, is a key chemical intermediate in the synthesis of several pharmaceuticals, most notably the sulfonamide antibiotic, sulfamethoxazole (B1682508). It is also a known impurity and degradation product of sulfamethoxazole, designated as Sulfamethoxazole Related Compound C in the United States Pharmacopeia (USP).[1] Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products, as well as for monitoring environmental samples.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are applicable for quality control in pharmaceutical manufacturing and for research purposes.

Method 1: Quantification by USP HPLC Method for Related Compounds

This method is adapted from the United States Pharmacopeia (USP) monograph for Sulfamethoxazole, focusing on the analysis of organic impurities, including this compound (Related Compound C).[2]

Experimental Protocol

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chemicals and Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic (ACS grade)

  • Phosphoric acid (ACS grade)

  • Water (HPLC grade)

  • USP Sulfamethoxazole RS

  • USP Sulfamethoxazole Related Compound C RS (this compound)

3. Chromatographic Conditions:

ParameterSpecification
Column L7 packing (octylsilane chemically bonded to porous silica), 4.6-mm × 25-cm; 5-µm
Mobile Phase Methanol and Buffer (30:70, v/v). The buffer consists of 0.05 M potassium phosphate monobasic, adjusted with phosphoric acid to a pH of 4.5.
Flow Rate 0.9 mL/min
Injection Volume 20 µL
Column Temp. Ambient
Detector UV at 210 nm

4. Preparation of Solutions:

  • Buffer Solution (0.05 M Potassium Phosphate, pH 4.5): Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of water. Adjust the pH to 4.5 with phosphoric acid.

  • Mobile Phase: Prepare a filtered and degassed mixture of Methanol and Buffer Solution (30:70).

  • Standard Solution: Prepare a solution containing 1 µg/mL of USP Sulfamethoxazole Related Compound C RS in the Mobile Phase.[2] Sonicate if necessary to dissolve.

  • Sample Solution: Accurately weigh and transfer a portion of the sample (e.g., sulfamethoxazole drug substance) to a suitable volumetric flask to obtain a final concentration of 1.0 mg/mL in the Mobile Phase.[2] Sonicate to dissolve.

  • System Suitability Solution: A solution containing USP Sulfamethoxazole RS and its related compounds, including Related Compound C, is used to verify the system's performance, particularly resolution.[2]

5. Analysis Procedure:

  • Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.

  • Inject the System Suitability Solution to verify resolution and other performance parameters. The resolution between sulfamethoxazole and its adjacent peaks should be not less than 3.5.[2]

  • Inject the Standard Solution in replicate (e.g., n=5). The relative standard deviation of the peak areas for this compound should be not more than 5.0%.

  • Inject the Sample Solution.

  • Identify the peak for this compound in the sample chromatogram based on the retention time of the Standard Solution.

  • Calculate the percentage of this compound in the sample using the following formula:

    % Impurity = (r_U / r_S) × (C_S / C_U) × 100

    Where:

    • r_U is the peak response of this compound from the Sample Solution.

    • r_S is the average peak response of this compound from the Standard Solution.

    • C_S is the concentration of USP Sulfamethoxazole Related Compound C RS in the Standard Solution (in mg/mL).

    • C_U is the concentration of the sample in the Sample Solution (in mg/mL).

Data Presentation

Table 1: System Suitability and Validation Parameters (USP Method)

ParameterAcceptance Criteria (Typical)
Resolution NLT 3.5 between adjacent peaks
Tailing Factor NMT 2.0
RSD (Standard) NMT 5.0%
Reporting Threshold 0.05%
Limit of Quantification ~0.05%
Limit of Detection ~0.02%

Experimental Workflow Diagram

USP_HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Methanol:Buffer 30:70) hplc_equilibrate Equilibrate HPLC System prep_mobile->hplc_equilibrate prep_std Prepare Standard Solution (1 µg/mL of Compound C RS) hplc_std Inject Standard Solution (n=5) prep_std->hplc_std prep_sample Prepare Sample Solution (1 mg/mL of API) hplc_sample Inject Sample Solution prep_sample->hplc_sample hplc_sst Inject System Suitability Solution hplc_equilibrate->hplc_sst hplc_sst->hplc_std hplc_std->hplc_sample data_integrate Integrate Peak Areas hplc_sample->data_integrate data_calculate Calculate % Impurity data_integrate->data_calculate data_report Report Result data_calculate->data_report

Caption: Workflow for USP HPLC analysis of impurities.

Method 2: Quantification by Reverse-Phase HPLC with UV Detection

This method is a general-purpose reverse-phase HPLC method suitable for the quantification of this compound in bulk drug substances or as a reference method in a research setting.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • Data acquisition and processing software

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) or Phosphoric Acid (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

3. Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6-mm × 150-mm; 5-µm particle size
Mobile Phase Acetonitrile and Water (containing 0.1% TFA) in a gradient or isocratic mode. A typical starting condition is 10:90 (v/v).
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detector UV at 265 nm

4. Preparation of Solutions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in a 100-mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the Standard Stock Solution with the initial mobile phase composition.

  • Sample Solution: Prepare a sample solution by dissolving the material to be tested in the initial mobile phase to achieve a concentration within the calibration range.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the calibration standards in ascending order of concentration.

  • Generate a calibration curve by plotting the peak area against the concentration of each standard. Determine the linearity (correlation coefficient, r²).

  • Inject the Sample Solution.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation

Table 2: Typical Validation Parameters for RP-HPLC-UV Method

ParameterTypical Result
Linearity (r²) ≥ 0.999
Range 0.1 - 20 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow Diagram

RPHPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification prep_stock Prepare Standard Stock Solution (100 µg/mL) prep_cal Prepare Calibration Standards (0.1-20 µg/mL) prep_stock->prep_cal hplc_inject_cal Inject Calibration Standards prep_cal->hplc_inject_cal prep_sample Prepare Sample Solution hplc_inject_sample Inject Sample prep_sample->hplc_inject_sample hplc_equilibrate Equilibrate C18 Column hplc_equilibrate->hplc_inject_cal hplc_inject_cal->hplc_inject_sample quant_curve Generate Calibration Curve (Peak Area vs. Conc.) hplc_inject_cal->quant_curve quant_calc Calculate Sample Concentration hplc_inject_sample->quant_calc quant_curve->quant_calc quant_report Final Report quant_calc->quant_report

Caption: Workflow for RP-HPLC-UV quantification.

Method 3: Quantification by LC-MS/MS

This method offers high sensitivity and selectivity, making it ideal for quantifying trace levels of this compound in complex matrices such as biological fluids or environmental samples.

Experimental Protocol

1. Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Data acquisition and processing software

2. Chemicals and Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound reference standard

  • Isotopically labeled internal standard (optional, e.g., this compound-d3)

3. Chromatographic and MS Conditions:

ParameterSpecification
Column C18, 2.1-mm × 50-mm; 1.8-µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Ionization Mode ESI Positive
MRM Transitions Analyte: 99.1 → 56.1 (Quantifier), 99.1 → 43.0 (Qualifier) IS (optional): 102.1 → 59.1
Collision Energy Optimized for specific instrument (e.g., 15-25 eV)

4. Sample Preparation (Example for Plasma):

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for analysis.

5. Analysis and Quantification:

  • Follow the procedure for generating a calibration curve as described in Method 2, using matrix-matched standards if necessary.

  • Quantification is based on the ratio of the analyte peak area to the internal standard peak area.

Data Presentation

Table 3: Typical Validation Parameters for LC-MS/MS Method

ParameterTypical Result
Linearity (r²) ≥ 0.995
Range 0.5 - 500 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) < 5.0%
Matrix Effect Monitored and compensated by IS

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_sample 100 µL Plasma + IS prep_precip Add 300 µL Acetonitrile (Protein Precipitation) prep_sample->prep_precip prep_vortex Vortex (1 min) prep_precip->prep_vortex prep_centrifuge Centrifuge (10 min) prep_vortex->prep_centrifuge prep_supernatant Transfer Supernatant to Vial prep_centrifuge->prep_supernatant lc_inject Inject 5 µL into LC System prep_supernatant->lc_inject lc_separate Chromatographic Separation (C18 Column) lc_inject->lc_separate ms_ionize ESI+ Ionization lc_separate->ms_ionize ms_detect MRM Detection (Q1/Q3) ms_ionize->ms_detect data_quant Quantify using Calibration Curve (Analyte/IS Area Ratio) ms_detect->data_quant data_report Generate Concentration Report data_quant->data_report

Caption: Workflow for LC-MS/MS analysis in plasma.

References

The Versatility of 5-Methylisoxazol-3-amine in the Synthesis of Novel Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel heterocyclic compounds with potent biological activities is a cornerstone of modern medicinal chemistry. Among the myriad of building blocks available to synthetic chemists, 5-methylisoxazol-3-amine stands out as a versatile and valuable precursor for the construction of a diverse range of fused heterocyclic systems. Its unique arrangement of reactive sites allows for facile entry into various pharmacologically relevant scaffolds, including isoxazolo[5,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These core structures are found in numerous compounds exhibiting promising anticancer, anti-inflammatory, and kinase inhibitory properties.

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds derived from this compound. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering insights into synthetic strategies, quantitative biological data, and the underlying mechanisms of action.

Application Notes

The strategic use of this compound as a synthon is primarily centered on its nucleophilic amino group and the adjacent endocyclic nitrogen, which can participate in various cyclization and condensation reactions.

Synthesis of Isoxazolo[5,4-b]pyridines:

One of the most prominent applications of this compound is in the multicomponent synthesis of isoxazolo[5,4-b]pyridines. These reactions often proceed in a one-pot fashion, offering high atom economy and operational simplicity. The reaction typically involves the condensation of this compound with an aromatic aldehyde and a 1,3-dicarbonyl compound.[1] The use of microwave irradiation has been shown to significantly accelerate these reactions, leading to high yields in short reaction times.[1] The resulting isoxazolo[5,4-b]pyridine (B12869864) scaffold is a key pharmacophore in a number of compounds with demonstrated antiproliferative and antimicrobial activities.[2]

Synthesis of Pyrazolo[1,5-a]pyrimidines:

While not a direct precursor, the isoxazole (B147169) ring of this compound shares structural similarities with the pyrazole (B372694) ring system. The synthetic strategies employed for pyrazolo[1,5-a]pyrimidines, which are potent kinase inhibitors, often involve the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3] These methods provide valuable insights for analogous syntheses starting from isoxazole-based precursors. Pyrazolo[1,5-a]pyrimidines have emerged as a significant class of compounds targeting Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[4][5]

Quantitative Data

The following tables summarize the biological activities of representative heterocyclic compounds derived from or related to this compound.

Table 1: Anticancer Activity of Isoxazolo[5,4-b]pyridine and Related Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Isoxazoloquinone (ZSW) Triple-Negative Breast Cancer (TNBC)Not Specified (Tumor Growth Attenuation)[6]
Thiazolo[5,4-b]pyridine 6r GIST-T10.02[7]
Thiazolo[5,4-b]pyridine 6r HMC1.2 (c-KIT V560G/D816V)1.15[7]
Oxazolo[5,4-d]pyrimidine 3g HT29 (Colon Adenocarcinoma)58.4[8]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide (2) MCF7 (Breast Carcinoma)152.56 (µg/mL)[7]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide (5) MCF7 (Breast Carcinoma)161.08 (µg/mL)[7]

Table 2: Pim-1 Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDPim-1 IC50 (nM)Flt-3 IC50 (nM)Reference
Compound 1 45>10000[4]
Compound 9a 10120[4]
Compound 9b 18180[4]
Compound 11a 1014[4]
Compound 11b 1219[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines

This protocol describes a general and efficient method for the synthesis of substituted isoxazolo[5,4-b]pyridines.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., dimedone, ethyl acetoacetate) (1.0 mmol)

  • This compound (1.0 mmol)

  • Ethanoic acid: Ethyl acetate (B1210297) (1:1 mixture)

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and this compound (1.0 mmol).

  • Add a 1:1 mixture of ethanoic acid and ethyl acetate as the solvent.

  • Seal the vessel and subject it to microwave irradiation (e.g., heating at 120°C for 5 minutes).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by column chromatography on silica (B1680970) gel to afford the desired isoxazolo[5,4-b]pyridine product.

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones

This protocol outlines a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones from 5-aminopyrazoles, which can be adapted for isoxazole-based analogs.[3]

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • 1,3-Diketone or keto ester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Sulfuric acid (catalytic amount)

  • Acetic acid (solvent)

Procedure:

  • To a solution of the 5-aminopyrazole (1.0 mmol) in acetic acid, add the 1,3-diketone or keto ester (1.0 mmol).

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Reflux the reaction mixture for the appropriate time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to yield the pure pyrazolo[1,5-a]pyrimidin-7-one.

Signaling Pathways and Mechanisms of Action

The biological activity of these novel heterocyclic compounds often stems from their ability to modulate specific signaling pathways involved in cell growth, proliferation, and apoptosis.

An isoxazoloquinone derivative has been shown to attenuate tumor growth by targeting and triggering the ubiquitin-dependent degradation of STAT3, a key signaling protein.[6]

STAT3_Degradation_Pathway cluster_ubiquitination Ubiquitination Isoxazoloquinone Isoxazoloquinone PDLIM2 (E3 Ligase) PDLIM2 (E3 Ligase) Isoxazoloquinone->PDLIM2 (E3 Ligase) activates STAT3 STAT3 PDLIM2 (E3 Ligase)->STAT3 binds Polyubiquitinated STAT3 Polyubiquitinated STAT3 Tumor Growth Tumor Growth STAT3->Tumor Growth promotes Ubiquitin Ubiquitin Ubiquitin->STAT3 conjugates Proteasome Proteasome Polyubiquitinated STAT3->Proteasome Degradation Degradation Proteasome->Degradation Inhibition Inhibition Inhibition->Tumor Growth inhibits

Caption: STAT3 Ubiquitin-Dependent Degradation Pathway.

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Pim-1 kinase.[4][5] Pim-1 is a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD. Inhibition of Pim-1 leads to the activation of the apoptotic cascade.[4]

Pim1_Signaling_Pathway Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Pim-1 Kinase Pim-1 Kinase Pyrazolo[1,5-a]pyrimidine->Pim-1 Kinase inhibits BAD BAD Pim-1 Kinase->BAD phosphorylates p-BAD (Inactive) p-BAD (Inactive) BAD->p-BAD (Inactive) Bcl-2/Bcl-xL Bcl-2/Bcl-xL BAD->Bcl-2/Bcl-xL inhibits Apoptosis Apoptosis Bcl-2/Bcl-xL->Apoptosis inhibits

Caption: Pim-1 Kinase Signaling Pathway in Apoptosis Regulation.

Experimental Workflow

The development of novel heterocyclic compounds from this compound typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation Start This compound + Reagents Reaction Multicomponent Reaction (e.g., Microwave-Assisted) Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, etc. Purification->Characterization In_vitro_Screening In vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Characterization->In_vitro_Screening Hit_Identification Hit Compound(s) (IC50 / GI50 determination) In_vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Hit_Identification->Mechanism_Studies In_vivo_Testing In vivo Animal Models (Optional) Mechanism_Studies->In_vivo_Testing

Caption: General Experimental Workflow for Novel Heterocycle Development.

References

Application Notes and Protocols: Solid-Phase Synthesis Incorporating 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of the unnatural β-amino acid, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of AMIA can be valuable for developing novel peptidomimetics with potential therapeutic applications, as isoxazole-containing compounds have shown a range of biological activities.[1][2][3] This document outlines the synthesis of model peptides and the subsequent coupling of AMIA, including detailed protocols and characterization data.

Overview

The solid-phase synthesis of peptides incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid allows for the creation of α/β-mixed peptides.[1] This approach involves the standard Fmoc/tBu strategy for the synthesis of the initial peptide sequence on a solid support, followed by the coupling of AMIA to the N-terminus of the resin-bound peptide.[1] It has been demonstrated that the amino group of AMIA can remain unprotected during its coupling to the α-amino group of the N-terminal amino acid residue of a peptide on a solid support.[4] This methodology has been successfully applied to modify various peptide sequences.[4]

Data Presentation

The successful incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into various peptide sequences has been confirmed through mass spectrometry. The following table summarizes the characterization data for the synthesized model peptides modified with AMIA.

Peptide SequencePrecursor Ion (m/z)Major Fragmentation Ions (m/z)Method of Synthesis
H-DVYT-AMIA-NH₂620.270503.2, 404.2, 291.1, 192.1Classical SPPS
H-EAAA-AMIA-NH₂484.215367.2, 296.2, 225.1, 154.1Classical SPPS
H-PPPP-AMIA-NH₂528.289411.2, 314.2, 217.1, 120.1Classical SPPS
H-PPPPP-AMIA-NH₂625.357508.3, 411.2, 314.2, 217.1Classical SPPS

Experimental Protocols

The following protocols are based on the successful synthesis of model peptides and their subsequent modification with 5-amino-3-methyl-isoxazole-4-carboxylic acid.[1][4]

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • 5-Amino-3-methyl-isoxazole-4-carboxylic acid (AMIA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol 1: Solid-Phase Synthesis of Model Peptides

This protocol describes the synthesis of the model peptide H-DVYT-NH₂ on a Rink Amide MBHA resin using a manual solid-phase synthesizer. The same procedure can be followed for other peptide sequences by substituting the corresponding Fmoc-amino acids.

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 1 hour.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

  • Washing: Wash the resin with DMF and DCM and dry under vacuum.

Protocol 2: Coupling of 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid (AMIA)

This protocol details the coupling of AMIA to the N-terminus of the resin-bound peptide.

  • Activation of AMIA:

    • Dissolve 5-amino-3-methyl-isoxazole-4-carboxylic acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Allow the mixture to pre-activate for 10 minutes.

  • Coupling Reaction:

    • Add the activated AMIA solution to the deprotected resin-bound peptide.

    • Shake the reaction mixture for 2 hours at room temperature.

    • Alternatively, the reaction can be performed under ultrasonic agitation.[1]

  • Washing: Wash the resin with DMF and DCM.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin.

    • Shake the mixture for 2 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification and Analysis:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Workflow for Solid-Phase Synthesis of AMIA-Containing Peptides

The following diagram illustrates the key steps in the solid-phase synthesis of peptides incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid.

SPPS_Workflow start Start resin_prep Resin Swelling (DMF) start->resin_prep end_node Purified Peptide fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->fmoc_deprotection wash1 Washing (DMF/DCM) fmoc_deprotection->wash1 aa_coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->aa_coupling wash2 Washing (DMF/DCM) aa_coupling->wash2 cycle Repeat for each a-amino acid wash2->cycle cycle->fmoc_deprotection Next cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final cycle wash3 Washing (DMF/DCM) final_deprotection->wash3 amia_coupling AMIA Coupling (AMIA, DIC, Oxyma) wash3->amia_coupling wash4 Washing (DMF/DCM) amia_coupling->wash4 cleavage Cleavage & Deprotection (TFA/TIS/H2O) wash4->cleavage purification Purification (RP-HPLC) cleavage->purification purification->end_node

Caption: General workflow for solid-phase synthesis of peptides with N-terminal AMIA.

Logical Relationship of Synthesis Steps

This diagram illustrates the logical progression of the key chemical transformations during the synthesis.

Synthesis_Logic resin Resin-NH-Fmoc deprotected_resin Resin-NH2 resin->deprotected_resin 20% Piperidine peptide_chain Resin-Peptide-NH-Fmoc deprotected_resin->peptide_chain Fmoc-AA-OH DIC, Oxyma deprotected_peptide Resin-Peptide-NH2 peptide_chain->deprotected_peptide 20% Piperidine amia_peptide Resin-Peptide-AMIA deprotected_peptide->amia_peptide AMIA DIC, Oxyma final_peptide H-Peptide-AMIA-NH2 amia_peptide->final_peptide TFA/TIS/H2O

Caption: Key chemical transformations in the synthesis of an AMIA-containing peptide.

References

Application Notes and Protocols: Catalytic Applications Involving 5-Methylisoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utilization of a 5-Methylisoxazol-3-amine derivative, specifically 5-methylisoxazole-3-carboxamide (B1215236) (MICA), as a highly effective directing group in palladium-catalyzed C(sp³)–H bond activation. This methodology facilitates the selective functionalization of amino acids, which are crucial building blocks in drug discovery and development. The protocols provided are based on established and peer-reviewed research.

Application: Palladium-Catalyzed γ-C(sp³)–H Acetoxylation of Amino Acids

A significant application of the this compound scaffold is in the realm of directed C-H activation. The carboxamide derivative, 5-methylisoxazole-3-carboxamide (MICA), serves as a powerful bidentate directing group for palladium catalysts. This enables the selective acetoxylation of primary γ-C(sp³)–H bonds in various amino acid substrates.[1][2][3][4] This reaction is a valuable tool for synthesizing non-proteinogenic "unnatural" amino acids, which are of great interest in medicinal chemistry for creating novel peptides and pharmaceuticals with enhanced properties.

The resulting γ-acetoxylated α-amino acid derivatives are versatile intermediates that can be readily converted to γ-mercapto amino acids. These mercapto amino acids are instrumental for native chemical ligation (NCL), a key technique for the synthesis of large peptides and proteins.[2][4]

Key Features of the MICA Directing Group:

  • High Directing Ability: The MICA group effectively coordinates with the palladium catalyst and directs it to a specific C-H bond for activation.

  • Selectivity: It enables high selectivity for the functionalization of typically unreactive primary C(sp³)–H bonds at the γ-position.

  • Mild Removal: The MICA directing group can be removed under mild conditions after the desired functionalization, a crucial aspect for sensitive and complex molecules.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the palladium-catalyzed γ-acetoxylation of various amino acid derivatives using the MICA directing group.

Substrate (Amino Acid Derivative)Pd Catalyst (mol %)OxidantSolventTemp (°C)Time (h)Yield (%)
MICA-Val-OMe10PhI(OAc)₂AcOH1001285
MICA-Ile-OMe10PhI(OAc)₂AcOH1001282
MICA-Thr(tBu)-OMe10PhI(OAc)₂AcOH1001292
MICA-Abu-OMe10PhI(OAc)₂AcOH1001288

Data synthesized from peer-reviewed literature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of MICA-Amino Acid Substrates

This protocol describes the coupling of 5-methylisoxazole-3-carboxylic acid with an amino acid methyl ester to form the directing group-substrate conjugate.

Materials:

  • 5-methylisoxazole-3-carboxylic acid

  • Amino acid methyl ester hydrochloride (e.g., L-Valine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in dry DCM at 0 °C, add DCC (1.1 eq.).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the amino acid methyl ester hydrochloride (1.0 eq.) and TEA (2.2 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure MICA-amino acid substrate.

Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Acetoxylation

This protocol details the key catalytic step for the acetoxylation of the γ-methyl group of the MICA-amino acid substrate.

Materials:

  • MICA-amino acid substrate (e.g., MICA-Val-OMe)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phenyliodine diacetate (PhI(OAc)₂)

  • Acetic acid (AcOH)

  • An inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add the MICA-amino acid substrate (1.0 eq.), Pd(OAc)₂ (0.1 eq.), and PhI(OAc)₂ (1.2 eq.).

  • Evacuate and backfill the vial with an inert atmosphere.

  • Add anhydrous acetic acid as the solvent.

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash further with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the γ-acetoxylated product.

Visualizations

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed γ-C(sp³)–H acetoxylation directed by the MICA group.

Catalytic_Cycle Substrate MICA-R-H Intermediate_1 Pd(II) Complex Substrate->Intermediate_1 Coordination Pd(II) Pd(OAc)₂ Pd(II)->Intermediate_1 Intermediate_2 Palladacycle Intermediate_1->Intermediate_2 C-H Activation (-HOAc) Intermediate_3 Pd(IV) Intermediate Intermediate_2->Intermediate_3 Oxidation (PhI(OAc)₂) Intermediate_3->Pd(II) Re-generation Product MICA-R-OAc Intermediate_3->Product Reductive Elimination

Caption: Proposed catalytic cycle for MICA-directed C-H acetoxylation.

Experimental Workflow

This diagram outlines the general workflow from substrate synthesis to the final functionalized product.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_catalysis Catalytic Reaction Start 5-Methylisoxazole-3-carboxylic acid + Amino Acid Ester Coupling Peptide Coupling (DCC, HOBt) Start->Coupling Purification_1 Purification (Column Chromatography) Coupling->Purification_1 Substrate MICA-Amino Acid Substrate Purification_1->Substrate Reaction Pd-Catalyzed Acetoxylation (Pd(OAc)₂, PhI(OAc)₂, AcOH) Substrate->Reaction Workup Aqueous Workup Reaction->Workup Purification_2 Purification (Column Chromatography) Workup->Purification_2 Product γ-Acetoxylated Product Purification_2->Product

Caption: Workflow for synthesis and catalytic acetoxylation.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 5-Methylisoxazol-3-amin für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Datum: 2025-12-18

Autoren: Gemini KI-Forschungsteam

Abstrakt: Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Synthese von Derivaten des 5-Methylisoxazol-3-amins und deren anschließendes biologisches Screening. Derivate von Isoxazolen sind aufgrund ihres breiten Spektrums an pharmakologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und antineoplastischer Eigenschaften, von großem Interesse für die Wirkstoffforschung.[1][2][3][4] Die hier vorgestellten Methoden bieten einen umfassenden Leitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

5-Methylisoxazol-3-amin ist ein vielseitiges heterozyklisches Amin, das als wichtiger Baustein für die Synthese verschiedener bioaktiver Moleküle dient. Die Derivatisierung dieses Moleküls ermöglicht die Erzeugung von Molekülbibliotheken für das Hochdurchsatz-Screening, um neue therapeutische Wirkstoffe zu identifizieren. Die Isoxazol-Struktur ist in einer Reihe von von der FDA zugelassenen Medikamenten enthalten, was ihr Potenzial in der medizinischen Chemie unterstreicht.[2][5] Diese Anwendungsbeispiele konzentrieren sich auf zwei Hauptderivatisierungsstrategien: die Bildung von Schiff-Basen und die Synthese von Isoxazolopyrimidinonen. Darüber hinaus werden Protokolle für das Screening auf antibakterielle, krebsbekämpfende und entzündungshemmende Aktivitäten bereitgestellt.

Synthese von 5-Methylisoxazol-3-amin-Derivaten

Synthese von Schiff-Basen (Allgemeines Protokoll)

Schiff-Basen, die durch die Kondensationsreaktion von 5-Methylisoxazol-3-amin mit verschiedenen aromatischen Aldehyden gebildet werden, haben vielversprechende biologische Aktivitäten gezeigt, darunter antibakterielle und krebsbekämpfende Eigenschaften.[6][7][8]

Materialien:

  • 5-Methylisoxazol-3-amin

  • Substituierte aromatische Aldehyde (z. B. Salicylaldehyd, 4-Methoxybenzaldehyd)

  • Methanol

  • Katalysator (z. B. N,N-Dimethylethanolamin (DMEA) oder Eisessig)

  • Rundkolben mit Rückflusskühler

  • Magnetrührer mit Heizplatte

Protokoll:

  • Lösen Sie 0,01 mol 5-Methylisoxazol-3-amin in einer minimalen Menge Methanol in einem Rundkolben.

  • Geben Sie eine äquimolare Menge (0,01 mol) des entsprechenden aromatischen Aldehyds, gelöst in Methanol, tropfenweise zu der Aminlösung.

  • Fügen Sie eine katalytische Menge DMEA (einige Tropfen) oder Eisessig hinzu.[8][9]

  • Erhitzen Sie die Reaktionsmischung für 2-3 Stunden unter Rückfluss.[9]

  • Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

  • Das ausgefallene Produkt wird durch Filtration abgetrennt, mit kaltem Methanol gewaschen und an der Luft getrocknet.

  • Bei Bedarf kann das Produkt aus Methanol umkristallisiert werden.

Synthese von Isoxazolopyrimidinonen

Die Reaktion von 5-Methylisoxazol-3-amin mit aktivierten Enolethern, wie z. B. Diethylethoxymethylenmalonat (EMM), führt zur Bildung von Isoxazolopyrimidinonen, einer Klasse von Verbindungen mit potenzieller biologischer Aktivität.[3]

Materialien:

  • 5-Methylisoxazol-3-amin

  • Diethylethoxymethylenmalonat (EMM)

  • Xylol (wasserfrei)

  • Rundkolben mit Rückflusskühler und Wasserabscheider

  • Magnetrührer mit Heizplatte

Protokoll:

  • Geben Sie äquimolare Mengen von 5-Methylisoxazol-3-amin und Diethylethoxymethylenmalonat in einen Rundkolben.

  • Fügen Sie wasserfreies Xylol als Lösungsmittel hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss. Die Reaktion beinhaltet eine Kondensation gefolgt von einer intramolekularen Zyklisierung.[3]

  • Der Angriff der NH2-Gruppe des 5-Methylisoxazol-3-amins auf das Kohlenstoffatom der Ethoxygruppe des EMM initiiert die Reaktion.[3]

  • Die anschließende Zyklisierung an der Ester-Carbonyl-Funktion führt zur Bildung des Isoxazolopyrimidinon-Ringsystems.[3]

  • Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab, um das Produkt auszufällen.

  • Filtrieren Sie das Produkt, waschen Sie es mit einem geeigneten Lösungsmittel (z. B. Hexan) und trocknen Sie es.

Protokolle für das biologische Screening

Antibakterielles Screening (Agar-Well-Diffusionsmethode)

Diese Methode wird verwendet, um die Fähigkeit der synthetisierten Verbindungen zur Hemmung des Bakterienwachstums zu bewerten.[10][11]

Materialien:

  • Nährmedium (z. B. Mueller-Hinton-Agar)

  • Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)

  • Sterile Petrischalen

  • Lösungsmittel (z. B. DMSO, DMF)

  • Standard-Antibiotikum (z. B. Ciprofloxacin, Gentamicinsulfat)[12][13]

  • Steriler Bohrer oder Pipettenspitze

  • Inkubator

Protokoll:

  • Bereiten Sie Mueller-Hinton-Agar-Platten gemäß den Anweisungen des Herstellers vor.

  • Inokulieren Sie die Agarplatten gleichmäßig mit einer standardisierten Suspension des Testbakterienstammes.

  • Stanzen Sie mit einem sterilen Bohrer oder einer Pipettenspitze Vertiefungen (Wells) in den Agar.

  • Lösen Sie die zu testenden Verbindungen und das Standard-Antibiotikum in einem geeigneten Lösungsmittel (z. B. DMSO) in einer bekannten Konzentration (z. B. 1 mg/ml).[10]

  • Geben Sie ein definiertes Volumen (z. B. 100 µl) jeder Testlösung in die entsprechenden Vertiefungen. Fügen Sie in eine Vertiefung nur das Lösungsmittel als Negativkontrolle hinzu.

  • Inkubieren Sie die Platten bei 37 °C für 24 Stunden.[10]

  • Messen Sie den Durchmesser der Hemmzonen um jede Vertiefung. Ein größerer Durchmesser weist auf eine höhere antibakterielle Aktivität hin.

Antikrebs-Screening (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität als Indikator für die Zellviabilität, Proliferation und Zytotoxizität.[2][14][15][16]

Materialien:

  • Krebszelllinien (z. B. MCF-7, A549)

  • Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FCS) und Antibiotika

  • 96-Well-Platten

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • Solubilisierungslösung (z. B. DMSO oder 10% SDS in 0,01 M HCl)[14]

  • Mikroplattenleser

Protokoll:

  • Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von z. B. 5 x 10^4 Zellen/Well in 100 µl Kulturmedium aus.[15]

  • Inkubieren Sie die Platte für 24 Stunden bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO2, damit die Zellen anhaften können.[16]

  • Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor.

  • Entfernen Sie das Medium aus den Wells und fügen Sie 100 µl der verdünnten Testverbindungen hinzu. Fügen Sie zu den Kontroll-Wells nur Medium mit dem Lösungsmittel hinzu.

  • Inkubieren Sie die Platte für weitere 24-72 Stunden.

  • Fügen Sie nach der Inkubationszeit 10 µl der MTT-Lösung (Endkonzentration 0,5 mg/ml) zu jedem Well hinzu.[15]

  • Inkubieren Sie die Platte für 4 Stunden bei 37 °C.[15]

  • Entfernen Sie die MTT-Lösung vorsichtig und fügen Sie 100 µl der Solubilisierungslösung hinzu, um die gebildeten Formazan-Kristalle aufzulösen.[15]

  • Messen Sie die Absorption bei einer Wellenlänge zwischen 550 und 600 nm mit einem Mikroplattenleser.[15]

  • Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle und bestimmen Sie den IC50-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Entzündungshemmendes Screening (COX-2-Inhibitor-Screening-Kit)

Dieses Protokoll beschreibt ein fluorimetrisches Verfahren zum Screening von Inhibitoren der Cyclooxygenase-2 (COX-2), einem wichtigen Enzym bei Entzündungsprozessen.

Materialien:

  • COX-2-Inhibitor-Screening-Kit (enthält typischerweise COX-Assay-Puffer, COX-Sonde, COX-Kofaktor, Arachidonsäure, COX-2-Enzym und einen bekannten Inhibitor wie Celecoxib)[6]

  • 96-Well-Platte (weiße, opake Platte mit flachem Boden)[6]

  • Fluoreszenz-Mikroplattenleser

  • DMSO zum Lösen der Testverbindungen

Protokoll:

  • Bereiten Sie die Reagenzien gemäß den Anweisungen des Kit-Herstellers vor.

  • Lösen Sie die Testinhibitoren in DMSO und verdünnen Sie sie auf die 10-fache der gewünschten Testkonzentration mit COX-Assay-Puffer.[6]

  • Geben Sie 10 µl des verdünnten Testinhibitors in die entsprechenden Wells der 96-Well-Platte.

  • Bereiten Sie eine Enzymkontrolle (kein Inhibitor) und eine Inhibitorkontrolle (mit Celecoxib) vor.[6]

  • Stellen Sie eine Reaktionsmischung her, die den COX-Assay-Puffer, die COX-Sonde und den COX-Kofaktor enthält.

  • Geben Sie 80 µl der Reaktionsmischung in jedes Well.

  • Fügen Sie das verdünnte COX-2-Enzym zu allen Wells außer der Negativkontrolle hinzu.

  • Inkubieren Sie die Platte für eine bestimmte Zeit bei der empfohlenen Temperatur (z. B. 10 Minuten bei 37 °C).[17]

  • Starten Sie die Reaktion durch Zugabe von 10 µl verdünnter Arachidonsäure zu allen Wells.[6]

  • Messen Sie die Fluoreszenz (Ex/Em = 535/587 nm) kinetisch für 5-10 Minuten.[6]

  • Berechnen Sie die prozentuale Hemmung der COX-2-Aktivität durch die Testverbindungen im Vergleich zur Enzymkontrolle.

Datenpräsentation

Die quantitativen Ergebnisse der biologischen Screenings sollten in übersichtlichen Tabellen zusammengefasst werden, um einen einfachen Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen.

Tabelle 1: Biologische Aktivität ausgewählter 5-Methylisoxazol-3-amin-Derivate

VerbindungDerivat-TypZielorganismus/ZelllinieAssayErgebnis (MIC/IC50 in µM)Referenz
Derivat A CarboxamidMycobacterium tuberculosis H37RvMABA3.125[18]
Derivat B CarboxamidMycobacterium tuberculosis H37RvMABA6.25[18]
Derivat C CarboxamidBacillus subtilisSerielle Verdünnung6.25[18]
Derivat D CarboxamidEscherichia coliSerielle Verdünnung12.5[18]
Derivat E Benzo[d]isoxazol-5-aminA549 (Lungenkrebs)Viabilitäts-Assay1.08[19]
Derivat F Benzo[d]isoxazol-5-aminA549 (Lungenkrebs)Viabilitäts-Assay0.75[19]
Derivat G Isoxazol-Pyrazol-HybridMCF-7 (Brustkrebs)SRB-Assay43.4[20]
Derivat H Isoxazol-Pyrazol-HybridMDA-MB-231 (Brustkrebs)SRB-Assay35.9[20]
Derivat I Isoxazol-Celecoxib-KonjugatCOX-2Enzym-Assay5.0[21]
Derivat J Isoxazol-Celecoxib-KonjugatCOX-1Enzym-Assay15.0[21]

Visualisierungen

Experimenteller Arbeitsablauf

G cluster_synthesis Synthese cluster_screening Biologisches Screening A 5-Methylisoxazol- 3-amin C Derivatisierung (z.B. Kondensation) A->C B Aldehyde/ Enolether B->C D Rohprodukt C->D E Aufreinigung (z.B. Kristallisation) D->E F Charakterisierung (NMR, MS) E->F G Reine Derivate F->G H Testverbindungen (Derivate) G->H Screening-Bibliothek I Biologischer Assay (z.B. MTT, Agar-Diffusion) H->I J Datenerfassung (z.B. Absorption, Hemmzone) I->J K Datenanalyse (IC50, MIC) J->K L Identifizierung von Leitstrukturen K->L

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum Screening.

GABAerger Signalweg

Isoxazol-Derivate wie Muscimol sind als Agonisten am GABAA-Rezeptor bekannt, was auf eine mögliche Modulation des GABAergen Signalwegs hindeutet.

G cluster_presynapse Präsynaptische Endigung cluster_postsynapse Postsynaptische Membran Glutamat Glutamat GAD GAD Glutamat->GAD Synthese GABA GABA GAD->GABA Vesikel Synaptisches Vesikel GABA->Vesikel Verpackung GABA_R GABAA-Rezeptor (Ligandengesteuerter Ionenkanal) Vesikel->GABA_R Freisetzung in den synaptischen Spalt Cl_Influx Cl- Influx GABA_R->Cl_Influx Hyperpol Hyperpolarisation (Inhibitorisches Postsynaptisches Potenzial) Cl_Influx->Hyperpol Isoxazol Isoxazol-Derivat (z.B. Muscimol) Isoxazol->GABA_R Agonistische Wirkung

Abbildung 2: Vereinfachter GABAerger Signalweg.

NMDA-Rezeptor-Signalweg

Einige Isoxazol-Derivate zeigen eine antagonistische Aktivität am NMDA-Rezeptor, einem wichtigen Ziel für die Behandlung neurologischer Erkrankungen.[1]

G cluster_membrane Postsynaptische Membran NMDA_R NMDA-Rezeptor Ca_Influx Ca2+-Einstrom NMDA_R->Ca_Influx Glutamat Glutamat Glutamat->NMDA_R Bindung Glycin Glycin/D-Serin (Co-Agonist) Glycin->NMDA_R Bindung Depol Membrandepolarisation (entfernt Mg2+-Block) Depol->NMDA_R Aktivierung Signal Intrazelluläre Signalkaskaden (z.B. CaMKII, PKC) Ca_Influx->Signal Plasticity Synaptische Plastizität (LTP, LTD) Signal->Plasticity Isoxazol_ant Isoxazol-Derivat (Antagonist) Isoxazol_ant->NMDA_R Blockade

Abbildung 3: Vereinfachter NMDA-Rezeptor-Signalweg.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Methylisoxazol-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include a three-step synthesis starting from ethyl acetate (B1210297) and acetonitrile (B52724), a route involving the reaction of nitrile compounds with hydroxyurea (B1673989), and a traditional method based on the chlorination of 5-methylisoxazole-3-formamide.

Q2: What are the typical yields for the different synthetic methods?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. The three-step synthesis from ethyl acetate and acetonitrile has reported yields of up to 79% for the final step.[1] The method using nitrile compounds and hydroxyurea can achieve yields of over 90% under optimal pH control.[2] The traditional method via chlorination of 5-methylisoxazole-3-formamide has reported yields ranging from 67% to 95%, depending on the reaction pressure.

Q3: What is the significance of this compound?

A3: this compound is a crucial intermediate in the pharmaceutical industry, particularly for the synthesis of sulfonamide drugs.[3] It is a key building block for various biologically active compounds.

Troubleshooting Guide

Problem 1: Low Yield in the Three-Step Synthesis from Ethyl Acetate and Acetonitrile.

  • Question: My overall yield for the three-step synthesis of this compound is significantly lower than reported. What are the potential causes and how can I improve it?

  • Answer: Low yields in this multi-step synthesis can arise from incomplete reactions, side product formation, or losses during workup and purification. Here are some troubleshooting steps:

    • Step 1 (Acetylacetonitrile formation): Ensure the reaction is carried out under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon), as the metal bases used (NaH, n-BuLi, or LDA) are highly reactive towards moisture.[1] Incomplete deprotonation of acetonitrile can be a factor, so ensure the base is of high quality and used in the correct stoichiometry.

    • Step 2 (Hydrazone formation): The reaction with p-toluenesulfonyl hydrazide should be monitored by TLC to ensure completion. Insufficient reaction time can lead to a lower yield of the desired hydrazone.

    • Step 3 (Cyclization with hydroxylamine): The pH of the reaction mixture during the ring closure is critical. Ensure the pH is appropriately controlled as specified in the protocol.[1] Losses during the extraction and precipitation of the final product can also contribute to lower yields. Ensure efficient extraction and careful handling during filtration.

Problem 2: Formation of Isomeric Impurities.

  • Question: I am observing the formation of the 3-methyl-5-aminoisoxazole isomer along with my desired this compound. How can I minimize this?

  • Answer: The formation of regioisomers is a common challenge in isoxazole (B147169) synthesis. The regioselectivity is influenced by the reaction conditions.

    • In the synthesis from nitrile compounds and hydroxyurea: The pH of the reaction medium is a critical factor in controlling regioselectivity. Maintaining the pH between 10.1 and 13, and preferably between 10.5 and 12.5, has been shown to significantly increase the yield of the desired 3-amino-5-methylisoxazole and reduce the formation of the 5-amino-3-methylisoxazole (B44965) impurity.[2]

    • General Strategies: The choice of solvent and temperature can also influence regioselectivity. Experimenting with different solvents (e.g., protic vs. aprotic) and optimizing the reaction temperature may help favor the formation of the desired isomer.

Problem 3: Difficult Purification of the Final Product.

  • Question: I am facing challenges in purifying this compound. What are the recommended purification techniques?

  • Answer: Purification can be challenging due to the polarity of the amino group.

    • Crystallization: Recrystallization from a suitable solvent is a common method for purifying the final product.

    • Column Chromatography: If crystallization is ineffective, column chromatography on silica (B1680970) gel can be employed. However, the polar nature of the amine may cause streaking. To mitigate this, a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) can be added to the eluent.

    • Aqueous Caustic Wash: One purification method involves treating the reaction mixture with an aqueous caustic solution, followed by distillation of the aqueous phase and subsequent extraction of the product. This can help remove certain impurities.

Quantitative Data Summary

Synthesis MethodKey ReagentsReported YieldReference
Three-Step SynthesisEthyl acetate, Acetonitrile, p-toluenesulfonyl hydrazide, Hydroxylamine (B1172632)Up to 79% (final step)[1]
Reaction with Nitrile Compounds2,3-dibromobutyronitrile, Hydroxyurea> 90%[2]
Traditional Method (via Chlorination)5-methylisoxazole-3-formamide, Sodium hypochlorite67% - 95%

Experimental Protocols

Method 1: Three-Step Synthesis from Ethyl Acetate and Acetonitrile [1]

  • Step 1: Synthesis of Acetylacetonitrile:

    • Cool a solution of diisopropylamine (B44863) in tetrahydrofuran (B95107) (THF) to below -30 °C under a nitrogen atmosphere.

    • Add n-butyllithium dropwise and stir at room temperature for 30 minutes.

    • Cool the mixture to below -78 °C and add a solution of ethyl acetate and acetonitrile.

    • Stir at room temperature for 2 hours.

    • Quench the reaction with 2N HCl to a pH of 5-6.

    • Extract with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain acetylacetonitrile.

  • Step 2: Synthesis of Hydrazone:

    • Dissolve the acetylacetonitrile and p-toluenesulfonyl hydrazide in a suitable solvent.

    • The specific reaction conditions (e.g., temperature, time) should be optimized and monitored by TLC.

  • Step 3: Synthesis of this compound:

    • Prepare a solution of hydroxylamine hydrochloride and potassium carbonate in water.

    • Add THF and the hydrazone from the previous step.

    • Heat the mixture to 65 °C for 2 hours.

    • Cool the reaction and adjust the pH to 1 with concentrated hydrochloric acid.

    • Separate the layers and discard the organic layer.

    • Adjust the pH of the aqueous layer to 10-12 with 20% sodium hydroxide (B78521) to precipitate the product.

    • Filter and dry the precipitate to obtain this compound.

Method 2: Synthesis from 2,3-dibromobutyronitrile and Hydroxyurea [2]

  • React 2,3-dibromobutyronitrile with hydroxyurea in a medium containing an alkali metal hydroxide.

  • Crucially, maintain the pH of the reaction mixture between 10.1 and 13, with an optimal range of 10.5 to 12.5, throughout the reaction.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, work up the reaction mixture to isolate the this compound.

Visualizations

Synthesis_Workflow_Three_Step cluster_step1 Step 1: Acetylacetonitrile Synthesis cluster_step2 Step 2: Hydrazone Formation cluster_step3 Step 3: Cyclization A Ethyl Acetate + Acetonitrile C Acetylacetonitrile A->C -78 °C to RT B LDA in THF B->C E Hydrazone Intermediate C->E D p-toluenesulfonyl hydrazide D->E G This compound E->G 65 °C, THF/H2O F Hydroxylamine + K2CO3 F->G

Caption: Workflow for the three-step synthesis of this compound.

Troubleshooting_Yield A Low Yield Observed B Incomplete Reaction? A->B C Side Product Formation? A->C D Losses during Workup? A->D E Check reaction time and temperature. Monitor by TLC/HPLC. B->E Yes F Check for isomeric impurities. Optimize pH and solvent. C->F Yes G Ensure efficient extraction. Careful handling during filtration. D->G Yes

Caption: Troubleshooting logic for addressing low reaction yield.

Isomer_Control A Isomer Formation Detected B Control Reaction pH A->B C Optimize Solvent System A->C D Adjust Reaction Temperature A->D E Improved Regioselectivity B->E C->E D->E

Caption: Key parameters for controlling isomeric impurity formation.

References

Technical Support Center: 3-Amino-5-methylisoxazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Amino-5-methylisoxazole (CAS: 1072-67-9). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of 3-Amino-5-methylisoxazole relevant to its purification?

A1: Understanding the physical properties of 3-Amino-5-methylisoxazole is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. Note that there can be slight variations in reported values depending on the source and purity.

Q2: What is the first step I should take to assess the purity of my crude 3-Amino-5-methylisoxazole?

A2: Before attempting purification, it is essential to assess the purity of your crude product. A simple melting point determination is a good first step. A broad melting range or a melting point lower than the literature value (approx. 59-61 °C) suggests the presence of impurities.[1][2][3] For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[4][5]

Q3: What are the most common methods for purifying 3-Amino-5-methylisoxazole?

A3: The most common and effective purification techniques include:

  • Recrystallization: An effective method for removing small amounts of impurities from a solid compound.[6]

  • Aqueous Caustic Wash: A specialized treatment with a hot aqueous base solution (e.g., NaOH) is particularly effective for removing persistent discoloration that simple recrystallization cannot eliminate.[6]

  • Acid-Base Extraction: This technique leverages the basicity of the amino group to separate the compound from non-basic impurities. The product is often precipitated from an aqueous solution by adjusting the pH.[7][8]

  • Column Chromatography: While less common for large-scale purification of this specific compound, it is a powerful technique for separating it from closely related impurities, such as isomers.[9]

Q4: My synthesized 3-Amino-5-methylisoxazole has a persistent yellow or brown color. How can I remove it?

A4: Discoloration is a known issue that conventional crystallization may not resolve effectively.[6] A patented method involves treating the crude product with a hot aqueous caustic solution (e.g., 10-90% sodium hydroxide) at a temperature between 50-150 °C. Following this treatment, the purified compound is recovered, typically by distillation or extraction with a solvent like methylene (B1212753) chloride.[6]

Q5: What are the common impurities I should be aware of?

A5: Impurities can originate from starting materials, side reactions, or degradation. A key impurity to be aware of is the isomer 5-amino-3-methylisoxazole (5-AMI) , which can form depending on the synthetic route.[10][11] Other potential impurities include unreacted starting materials and by-products from the specific synthesis employed.

Q6: What solvents are suitable for working with 3-Amino-5-methylisoxazole?

A6: 3-Amino-5-methylisoxazole is soluble in alcohol and ether.[12] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is an excellent choice, with a reported high solubility of 55 mg/mL.[13][14] For recrystallization, solvents like benzene (B151609) have been used historically, though safer alternatives are now preferred.[6] Extraction is often performed with solvents like methylene chloride or ethyl acetate.[6][8]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of 3-Amino-5-methylisoxazole.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used. 2. The compound is highly soluble in the solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration. 4. Incomplete precipitation.1. Evaporate some of the solvent and re-cool the solution. 2. Try a different solvent or a solvent system (e.g., a mixture of a good solvent and a poor solvent). 3. Heat the filtration apparatus (funnel, flask) before filtering. Add a small amount of hot solvent to dissolve any crystals that have formed. 4. Cool the solution in an ice bath for a longer period. Gently scratch the inside of the flask to induce crystallization.
Product "Oils Out" During Recrystallization 1. The boiling point of the solvent is higher than the melting point of the compound (M.P. ~59-61 °C). 2. The presence of impurities has depressed the melting point.1. Switch to a lower-boiling point solvent. 2. Add slightly more hot solvent to fully dissolve the oil, then cool the solution slowly with vigorous stirring. If this fails, an initial purification by another method (e.g., acid-base extraction) may be necessary.
Persistent Discoloration After Purification 1. The colored impurities have similar properties to the product. 2. Standard crystallization is ineffective for these specific impurities.[6]1. Add a small amount of activated charcoal to the hot solution during recrystallization (use with caution as it can reduce yield). 2. Employ the aqueous caustic wash method. Treat the crude material with hot aqueous NaOH, followed by extraction.[6]
Product Fails to Precipitate from Solution 1. The solution is not supersaturated (too much solvent or concentration is too low). 2. The solution was cooled too rapidly, leading to a stable supersaturated state.1. Concentrate the solution by evaporating some solvent. 2. Try scratching the inner wall of the flask with a glass rod at the solution's surface. 3. Add a seed crystal of pure 3-Amino-5-methylisoxazole. 4. Cool the solution slowly, first to room temperature, then in an ice bath.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₄H₆N₂O[1][7][12]
Molecular Weight 98.10 g/mol [1][7][15]
Appearance White to faint yellow crystalline solid/powder[3][12][16]
Melting Point 59-61 °C (lit.)[1][2][3][17]
Boiling Point ~235 °C[2][12]
Solubility in DMSO 55 mg/mL[13][14]
General Solubility Soluble in alcohol and ether; volatilizes with water vapor[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small quantities of solid impurities when the crude product is already of reasonable purity.

  • Solvent Selection: Choose a solvent in which 3-Amino-5-methylisoxazole is highly soluble at high temperatures but poorly soluble at low temperatures. A mixture of ethanol (B145695) and water can be effective.

  • Dissolution: Place the crude 3-Amino-5-methylisoxazole in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[18] Maintain the solution at or near its boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals thoroughly in a vacuum oven or desiccator.

Protocol 2: Purification by Aqueous Caustic Wash and Extraction

This method is highly effective for removing stubborn discoloration from crude 3-Amino-5-methylisoxazole.[6]

  • Preparation: In a reaction flask, combine the crude 3-Amino-5-methylisoxazole with a 10-20% aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Heating: With good agitation, heat the mixture to a temperature between 80-100 °C for approximately 30-60 minutes.[6]

  • Cooling: Cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase multiple times with a suitable organic solvent, such as methylene chloride.[6]

  • Washing: Combine the organic extracts and wash them with water and then with brine to remove residual NaOH and dissolved salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow start Crude 3-Amino-5-methylisoxazole assess_purity Assess Purity (Melting Point, TLC, HPLC) start->assess_purity decision_purity Purity Level? assess_purity->decision_purity high_purity High Purity, Minor Impurities decision_purity->high_purity > 95% low_purity Low Purity or Heavy Discoloration decision_purity->low_purity < 95% recrystallization Recrystallization high_purity->recrystallization caustic_wash Aqueous Caustic Wash & Extraction low_purity->caustic_wash final_product Pure Product recrystallization->final_product caustic_wash->final_product

Caption: General workflow for selecting a purification strategy.

Recrystallization_Troubleshooting start Low Yield After Recrystallization check_filtrate Check Mother Liquor (e.g., by TLC) start->check_filtrate decision_filtrate Product in Filtrate? check_filtrate->decision_filtrate concentrate Concentrate Solution (Evaporate Solvent) decision_filtrate->concentrate Yes check_solubility Review Solvent Choice decision_filtrate->check_solubility No re_cool Re-cool Slowly concentrate->re_cool end Problem Resolved re_cool->end decision_solubility Was Compound Soluble in Cold Solvent? check_solubility->decision_solubility change_solvent Select New Solvent or Solvent System decision_solubility->change_solvent Yes decision_solubility->end No change_solvent->end

Caption: Troubleshooting tree for low recrystallization yield.

Impurity_Relationships cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Methods synthesis Synthetic Route discoloration Colored By-products synthesis->discoloration isomer 5-Amino-3-methylisoxazole (Isomer) synthesis->isomer unreacted Unreacted Reagents synthesis->unreacted starting_materials Starting Materials starting_materials->unreacted side_reactions Side Reactions side_reactions->discoloration side_reactions->isomer caustic_wash Caustic Wash discoloration->caustic_wash Targets chromatography Chromatography isomer->chromatography Targets recrystallization Recrystallization unreacted->recrystallization Targets

References

Technical Support Center: Synthesis of 5-Methylisoxazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Methylisoxazol-3-amine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a structured question-and-answer format.

Problem 1: Low Yield of the Desired 3-Amino-5-methylisoxazole Product

Question: My reaction is resulting in a low yield of the target 3-amino-5-methylisoxazole. What are the likely causes and how can I improve the yield?

Answer: Low yields can stem from several factors, primarily suboptimal reaction conditions that favor side reactions or result in incomplete conversion of starting materials.

Possible Causes & Solutions:

  • Incorrect pH: The pH of the reaction medium is critical for directing the cyclization to form the desired 3-amino isomer. Deviation from the optimal pH range can significantly decrease the yield.

    • Solution: Carefully monitor and control the pH throughout the reaction. For the synthesis from β-ketonitriles (like acetoacetonitrile) and hydroxylamine (B1172632), maintaining a pH between 7 and 8 is recommended for favoring the 3-amino product.[1] In some patented procedures, a higher pH of 10.1 to 13 is utilized to achieve high yields of the 3-amino isomer while minimizing the formation of the 5-amino regioisomer.[2]

  • Suboptimal Temperature: Reaction temperature influences the rate of reaction and the formation of byproducts.

    • Solution: Maintain the recommended temperature for the specific protocol. For the regioselective synthesis of 3-amino-5-alkyl isoxazoles, a lower temperature of ≤45°C is favored.[1]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the starting material is still present, consider extending the reaction time.

  • Degradation of Product: The product may be sensitive to prolonged exposure to harsh reaction or workup conditions.

    • Solution: Ensure the workup procedure is performed promptly after the reaction is complete. Avoid excessively high temperatures or prolonged exposure to strong acids or bases during extraction and purification.

Problem 2: Presence of a Significant Amount of the 5-Amino-3-methylisoxazole (B44965) Regioisomer

Question: My final product is contaminated with a significant amount of the 5-amino-3-methylisoxazole isomer. How can I minimize its formation and purify my desired product?

Answer: The formation of the 5-amino-3-methylisoxazole regioisomer is the most common and significant side reaction. Its formation is highly dependent on the reaction conditions.

Possible Causes & Solutions:

  • High pH and Temperature: The reaction of hydroxylamine with a β-ketonitrile can occur at either the ketone or the nitrile functionality. High pH and high temperature favor the attack at the ketone, leading to the 5-amino isomer.

    • Solution: To selectively synthesize the 3-amino-5-methylisoxazole, maintain a pH between 7 and 8 and a temperature at or below 45°C.[1] Conversely, if the 5-amino isomer were desired, a pH greater than 8 and a temperature of 100°C would be used.[1]

  • Purification Strategy: If the isomeric byproduct has already formed, separation is necessary.

    • Solution: The two isomers often have different physical properties, which can be exploited for purification.

      • Recrystallization: This is a common and effective method. A patent describes the recrystallization of 3-amino-5-methylisoxazole from hot benzene.[1]

      • Column Chromatography: This technique can be used to separate compounds with different polarities. Screening of different solvent systems with TLC is recommended to find the optimal conditions for separation.[4]

      • Extraction: Differences in basicity might be exploited through careful pH-controlled extractions.

Problem 3: Formation of Other Byproducts and Impurities

Question: Besides the regioisomer, my reaction mixture shows other impurities. What could these be and how can I avoid them?

Answer: While the 5-amino isomer is the major byproduct, other side reactions can occur, leading to a complex mixture.

Possible Causes & Solutions:

  • Amidoxime (B1450833) and Amide Formation: In syntheses starting from β-ketonitriles, hydroxylamine can react with the nitrile group to form an amidoxime intermediate. In some cases, this can be hydrolyzed to an amide byproduct, especially in the presence of moisture and under certain pH conditions.[5]

    • Solution: Use anhydrous solvents and reagents to minimize hydrolysis. A patented method describes a process where the amidoxime is formed and then cyclized under acidic conditions, which may offer better control.[6]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the monoxime of the dicarbonyl compound, especially in the Claisen synthesis.

    • Solution: Ensure adequate reaction time and temperature. In some cases, the addition of a dehydrating agent or an acid catalyst can promote the final cyclization step.

    • Solution: Generate the nitrile oxide slowly in the presence of the other reactant to keep its concentration low and favor the desired cycloaddition.

  • Product Discoloration: The final product may have an undesirable color, often yellow or brown, due to minor, highly colored impurities.

    • Solution: A patented purification process involves treating the crude product with an aqueous caustic solution (e.g., sodium hydroxide) followed by distillation of the aqueous phase before extraction of the final product.[1] Treatment with activated carbon during recrystallization can also remove colored impurities.[3]

Data Presentation

Table 1: Influence of Reaction Conditions on Regioisomer Formation
Starting MaterialpHTemperature (°C)Major ProductReference
β-Ketonitrile> 81005-Amino-3-alkylisoxazole[1]
β-Ketonitrile7-8≤ 453-Amino-5-alkylisoxazole[1]
Nitrile Compound10.1 - 13Not specified3-Amino-5-methylisoxazole (>99.3%)[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Amino-5-methylisoxazole

This protocol is adapted from a reliable synthesis method focusing on regioselectivity.[1]

Materials:

  • Acetoacetonitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Hydrochloric acid (for pH adjustment and workup)

  • Suitable solvent (e.g., water, ethanol)

  • Organic solvent for extraction (e.g., ethyl acetate, methylene (B1212753) chloride)

Procedure:

  • Dissolve acetoacetonitrile in the chosen reaction solvent.

  • In a separate vessel, prepare a solution of hydroxylamine. If starting with hydroxylamine hydrochloride, neutralize it carefully with a base like sodium hydroxide.

  • Combine the reactants and adjust the pH of the mixture to be within the 7-8 range using dilute acid or base.

  • Maintain the reaction temperature at or below 45°C.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and adjust the pH to acidic (e.g., pH 1-2) with hydrochloric acid to protonate the amino group.

  • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

  • Adjust the pH of the aqueous layer to basic (e.g., pH 10-12) with a strong base like sodium hydroxide to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • If necessary, further purify the product by recrystallization.

Protocol 2: Purification of 3-Amino-5-methylisoxazole to Remove Discoloration

This protocol is based on a patented purification method.[1]

Materials:

  • Crude 3-amino-5-methylisoxazole

  • Aqueous sodium hydroxide solution (10-90%)

  • Methylene chloride (for extraction)

Procedure:

  • To the crude reaction mixture containing 3-amino-5-methylisoxazole, add the aqueous sodium hydroxide solution.

  • Heat the mixture to a temperature between 80°C and 120°C for approximately 30-60 minutes.

  • Distill off the aqueous phase.

  • Cool the remaining mixture to room temperature.

  • Extract the 3-amino-5-methylisoxazole with multiple portions of methylene chloride.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.

Mandatory Visualization

Troubleshooting_Workflow start Start Synthesis check_yield Check Yield and Purity (TLC/HPLC/NMR) start->check_yield low_yield Low Yield? check_yield->low_yield high_purity High Purity? low_yield->high_purity No optimize_conditions Optimize Reaction Conditions - Check pH (7-8) - Check Temperature (<=45 C) - Extend Reaction Time low_yield->optimize_conditions Yes end_product Desired Product high_purity->end_product Yes troubleshoot Troubleshoot Side Reactions high_purity->troubleshoot No identify_byproduct Identify Byproduct(s) (MS/NMR) troubleshoot->identify_byproduct optimize_conditions->start Re-run purify Purification Strategy - Recrystallization - Column Chromatography - Caustic Wash purify->check_yield Re-check regioisomer Regioisomer (5-amino) Present? identify_byproduct->regioisomer regioisomer->optimize_conditions Yes other_impurities Other Impurities Present? regioisomer->other_impurities No other_impurities->purify Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Regioselectivity_Control Regioselectivity Control in Isoxazole (B147169) Synthesis start Acetoacetonitrile + Hydroxylamine conditions Reaction Conditions start->conditions path_a pH: 7-8 Temp: <= 45 C conditions->path_a Favors Nitrile Attack path_b pH: > 8 Temp: 100 C conditions->path_b Favors Ketone Attack product_a 3-Amino-5-methylisoxazole (Desired Product) path_a->product_a product_b 5-Amino-3-methylisoxazole (Regioisomeric Impurity) path_b->product_b

Caption: Logical relationship of reaction conditions to product regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of 3-amino-5-methylisoxazole?

A1: The most critical parameter is the pH of the reaction medium. It is the primary determinant of the regioselectivity of the cyclization reaction, dictating whether the desired 3-amino isomer or the undesired 5-amino isomer is the major product.[1]

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) is an excellent technique for both monitoring the reaction progress and quantifying the purity of the final product, including the separation and quantification of regioisomers.[3] Thin Layer Chromatography (TLC) is a quicker, more qualitative method suitable for monitoring the consumption of starting materials. For structural confirmation and identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), are indispensable.

Q3: My purified 3-amino-5-methylisoxazole is an off-white or yellowish solid. Is this normal, and how can I decolorize it?

A3: While the pure compound is typically a white to off-white crystalline solid, the presence of minor impurities can often impart a yellow or brownish color. This is a common issue. A specific method to address this involves washing the crude product with a caustic aqueous solution before the final extraction and isolation.[1] Alternatively, treating a solution of the product with activated carbon before the final recrystallization step can effectively remove colored impurities.[3]

Q4: Can I use a different β-dicarbonyl compound instead of acetoacetonitrile?

A4: Yes, the general principles of this synthesis can often be applied to other β-dicarbonyl compounds or their synthetic equivalents to produce different substituted isoxazole derivatives. However, the optimal reaction conditions, especially for controlling regioselectivity, may need to be re-optimized for each new substrate.

Q5: Are there any significant safety precautions I should take during this synthesis?

A5: Standard laboratory safety precautions should always be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Hydroxylamine and its salts can be toxic and should be handled with care. Some reagents used in alternative synthetic routes, such as those for in situ nitrile oxide generation, may be hazardous and require specific handling procedures. Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

Technical Support Center: Optimizing Acylation of 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the acylation of 5-Methylisoxazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for this compound?

A1: Acyl chlorides and acid anhydrides are the most common acylating agents used for the N-acylation of amines like this compound.[1][2] Acyl chlorides are generally more reactive.[3]

Q2: Which solvents are recommended for this reaction?

A2: Aprotic solvents are typically recommended to avoid reaction with the acylating agent.[3] Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are often suitable choices.[3] The selection should be based on the solubility of both the amine and the acylating agent.[3]

Q3: Is a base required for the acylation of this compound?

A3: Yes, a non-nucleophilic organic base is typically required to act as a proton scavenger and neutralize the HCl generated during the reaction when using an acyl chloride.[3] Common choices include triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[3] Pyridine can also be used and can function as both a solvent and a base.[4]

Q4: What is a typical reaction temperature for this acylation?

A4: The reaction is often started at a low temperature, such as 0 °C, especially during the dropwise addition of the acylating agent to control the reaction rate and exotherm.[3] The reaction mixture is then typically allowed to warm to room temperature.[3] In some cases, gentle heating (e.g., 40-50 °C) may be necessary to improve conversion, but this should be monitored carefully to avoid decomposition.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the acylation of this compound.

Problem 1: Low or No Yield

Potential Cause Recommended Solution
Hydrolysis of Acylating Agent Acyl chlorides are highly sensitive to moisture.[3] Ensure all glassware is thoroughly dried (e.g., oven-dried) and use anhydrous solvents.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3]
Inadequate Basicity of the Amine The amine may not be sufficiently basic for an effective reaction. Add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).[3]
Poor Solubility If the starting material or product has poor solubility, the reaction may be incomplete.[3] Select a solvent where both the amine and acylating agent are soluble, such as DCM, THF, or DMF.[3]
Low Nucleophilicity of the Amine The amine group of 5-amino-3-methyl-isoxazole can exhibit lower nucleophilicity due to electron delocalization in the isoxazole (B147169) ring, which may affect its reactivity with acyl donors.[5] Using a more reactive acylating agent or optimizing the reaction temperature may be necessary.

Problem 2: Messy Reaction Profile (Multiple Spots on TLC)

Potential Cause Recommended Solution
Over-acylation This can occur under harsh reaction conditions. Add the acylating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction.[3] Use a slight excess (1.05-1.2 equivalents) of the acylating agent.[3]
Reaction with Solvent Protic solvents like alcohols will react with acyl chlorides and should be avoided.[3]
Isoxazole Ring Opening The isoxazole ring can be sensitive to strongly basic conditions.[3] Use milder organic bases like TEA or DIPEA instead of strong inorganic bases such as NaOH or KOH.[3]
Impure Starting Materials Impurities in either the this compound or the acylating agent can lead to side reactions.[3] Ensure the purity of starting materials before beginning the reaction.[3]

Experimental Protocols

General Protocol for N-Acylation using an Acyl Chloride

  • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 equivalents).[3]

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) or DCM/methanol).[3]

Visual Guides

Troubleshooting_Workflow Start Low or No Yield? Moisture Check for Moisture (Anhydrous Conditions) Start->Moisture Yes Base Inadequate Base? Start->Base No Moisture->Base AddBase Add Non-Nucleophilic Base (e.g., TEA, DIPEA) Base->AddBase Yes Solubility Poor Solubility? Base->Solubility No AddBase->Solubility ChangeSolvent Change Solvent (DCM, THF, DMF) Solubility->ChangeSolvent Yes Temp Optimize Temperature? Solubility->Temp No ChangeSolvent->Temp AdjustTemp Adjust Temperature (e.g., Gentle Heating) Temp->AdjustTemp Yes Failure Re-evaluate Strategy Temp->Failure No Success Successful Acylation AdjustTemp->Success

Caption: Troubleshooting workflow for low yield in acylation reactions.

Reaction_Troubleshooting TLC TLC Analysis Multiple Spots OverAcylation Over-acylation? Add acylating agent dropwise at 0 °C TLC->OverAcylation SolventReaction Solvent Reaction? Use aprotic solvent TLC->SolventReaction RingOpening Ring Opening? Use mild organic base (TEA, DIPEA) TLC->RingOpening Impurity Impure Reagents? Purify starting materials TLC->Impurity CleanReaction Clean Reaction OverAcylation->CleanReaction SolventReaction->CleanReaction RingOpening->CleanReaction Impurity->CleanReaction

Caption: Addressing a messy reaction profile with multiple byproducts.

References

Technical Support Center: 5-Methylisoxazol-3-amine Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with condensation reactions of 5-Methylisoxazol-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My condensation reaction with an activated enol ether is not proceeding to the desired cyclized product (isoxazolopyrimidinone) and is stalling at the intermediate enamine stage. What are the likely causes and solutions?

A1: This is a common issue, particularly when using certain activated enol ethers like ethoxymethylenecyanoacetates (EMCA) or ethoxymethylenemalononitriles (EMMN).[1] The primary reason is often insufficient thermal energy or an inappropriate solvent to facilitate the subsequent intramolecular cyclization.

Troubleshooting Steps:

  • Solvent and Temperature: Ensure you are using a high-boiling point solvent. Reactions that yield only the enamine intermediate in refluxing ethanol (B145695) have been successfully driven to the cyclized product by switching to refluxing xylene.[1]

  • Reaction Time: The cyclization step may require a longer reaction time than the initial condensation. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction duration.

  • Catalysis: For challenging cyclizations, the addition of a Lewis acid catalyst might be necessary to promote the intramolecular reaction. For similar structures, AlCl₃ in nitrobenzene (B124822) has been used to facilitate cyclization.[1]

Q2: I am observing low yields in my condensation reaction. How can I optimize the reaction to improve the yield of the desired product?

A2: Low yields can stem from several factors including suboptimal reaction conditions, reagent purity, and the formation of side products.

Optimization Strategies:

  • Reagent Purity: Ensure the this compound and the coupling partner (e.g., activated enol ether) are of high purity. Impurities can interfere with the reaction.

  • Stoichiometry: While a 1:1 molar ratio is a good starting point, optimizing the stoichiometry of the reactants can sometimes improve yields. A slight excess of one reactant may be beneficial.

  • Temperature Profile: As indicated in the table below, the choice of solvent and its reflux temperature is critical. A higher temperature generally favors the formation of the cyclized isoxazolopyrimidinone.

  • Alternative Activation Methods: Consider non-classical activation methods such as microwave irradiation or ultrasonication, which have been reported to be effective in driving reactions involving aminoisoxazoles.[2]

Table 1: Solvent Effects on Product Formation in Condensation with Diethyl Ethoxymethylenemalonates [1]

SolventReaction ConditionPredominant ProductYield (%)
EthanolRefluxIsoxazolyl enamineExcellent
XyleneRefluxIsoxazolopyrimidinoneExcellent

Q3: I am struggling with the purification of my final product. What are some common impurities and recommended purification techniques?

A3: Common impurities can include unreacted starting materials, the intermediate enamine, and potential side products from undesired reactions.

Purification Guidance:

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For complex mixtures or non-crystalline products, silica (B1680970) gel column chromatography is a standard purification technique. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be screened to find the optimal separation conditions.

  • Characterization: After purification, it is crucial to characterize the product thoroughly using techniques such as NMR (¹H, ¹³C), IR, and Mass Spectrometry to confirm its identity and purity.[1] The chemical shifts of the C-4 carbon in the enamine intermediates, for instance, typically appear in the 95.0-98.0 ppm range in ¹³C NMR.[1]

Experimental Protocols

General Protocol for the Synthesis of Isoxazolopyrimidinones via Condensation of this compound with Diethyl Ethoxymethylenemalonates: [1]

  • A mixture of this compound (1 equivalent) and the appropriate diethyl ethoxymethylenemalonate derivative (1 equivalent) in xylene is prepared.

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired isoxazolopyrimidinone.

Visual Guides

Troubleshooting_Workflow Troubleshooting Flowchart for Condensation Reactions start Reaction Start issue Low Yield or Incorrect Product? start->issue check_product Analyze Product: Stalled at Enamine? issue->check_product Yes low_yield Low Yield of Desired Product issue->low_yield No check_product->low_yield No solution_enamine Change to High-Boiling Solvent (Xylene) Increase Reaction Time Consider Lewis Acid Catalyst check_product->solution_enamine Yes optimize Optimize Conditions: - Check Reagent Purity - Adjust Stoichiometry - Alternative Activation (MW/US) low_yield->optimize success Successful Synthesis optimize->success fail Further Investigation Needed optimize->fail solution_enamine->success solution_enamine->fail

Caption: Troubleshooting workflow for common issues.

Reaction_Pathway Reaction Pathway: Condensation and Cyclization amine This compound condensation Condensation amine->condensation enol_ether Activated Enol Ether (e.g., Diethyl Ethoxymethylenemalonate) enol_ether->condensation enamine Intermediate: Isoxazolyl Enamine condensation->enamine cyclization Intramolecular Cyclization enamine->cyclization stalled Reaction Stalls Here with EMCA or EMMN in Ethanol enamine->stalled product Final Product: Isoxazolopyrimidinone cyclization->product

Caption: General reaction pathway overview.

References

By-product formation in the synthesis of isoxazolopyrimidinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of isoxazolopyrimidinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazolopyrimidinones?

A1: The primary and most versatile method for synthesizing isoxazolopyrimidinones is the cyclocondensation of an aminosisoxazole derivative with a β-ketoester or a related three-carbon electrophile. A widely used named reaction for this type of transformation is the Gould-Jacobs reaction.[1] This approach involves the initial formation of an enamine intermediate, followed by thermal or acid-catalyzed cyclization to yield the isoxazolopyrimidinone core.

Q2: What is the most likely major by-product in the synthesis of isoxazolopyrimidinones?

A2: The most probable major by-product is an isomer of the desired isoxazolopyrimidinone formed via a Dimroth rearrangement.[2][3][4] This is a common isomerization reaction in many nitrogen-containing heterocyclic systems, where the endocyclic and exocyclic nitrogen and other atoms can swap positions within the ring structure.[2] The rearrangement is often influenced by reaction conditions such as temperature, pH, and solvent.[3][4]

Q3: How can I detect the formation of the Dimroth rearrangement by-product?

A3: The presence of the Dimroth rearrangement by-product can be detected using standard analytical techniques:

  • Thin Layer Chromatography (TLC): The by-product will likely have a different Rf value compared to the desired product.

  • High-Performance Liquid Chromatography (HPLC): A separate peak with a different retention time will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the reaction mixture will show an additional set of signals corresponding to the isomeric by-product.

  • Mass Spectrometry (MS): The by-product will have the same mass as the desired product, as it is an isomer. HPLC-MS can be particularly useful for separating and identifying the components of the reaction mixture.

Q4: Are there any other potential by-products I should be aware of?

A4: Besides the Dimroth rearrangement product, other potential by-products can include:

  • Unreacted starting materials: Incomplete reactions will leave residual aminoisoxazole and the β-ketoester.

  • Hydrolysis products: If water is present in the reaction, hydrolysis of the ester functionality of the β-ketoester or the final product can occur, especially under acidic or basic conditions.

  • Products from self-condensation of the β-ketoester: Under certain conditions, the β-ketoester can undergo self-condensation.

Troubleshooting Guides

Problem 1: Low yield of the desired isoxazolopyrimidinone and a significant amount of an isomeric by-product.

Cause: This is a strong indication that a Dimroth rearrangement is occurring. The reaction conditions, particularly high temperatures and prolonged reaction times, can favor this rearrangement.

Solutions:

  • Optimize Reaction Temperature: Systematically lower the reaction temperature. While this may slow down the reaction rate, it can significantly suppress the formation of the thermodynamically more stable Dimroth product.

  • Control Reaction Time: Monitor the reaction progress closely using TLC or HPLC. Stop the reaction as soon as the starting materials are consumed to minimize the time for the rearrangement to occur.

  • pH Control: The Dimroth rearrangement can be catalyzed by both acids and bases.[3][4] If the reaction is run under acidic or basic conditions, neutralization upon workup or running the reaction closer to neutral pH (if possible for the primary reaction) may reduce the extent of rearrangement.

  • Solvent Effects: The polarity of the solvent can influence the rate of the Dimroth rearrangement. Experiment with different solvents (e.g., toluene, dioxane, diphenyl ether) to find conditions that favor the desired product.

Problem 2: The reaction is sluggish or does not go to completion.

Cause: The reaction temperature may be too low, or the catalyst (if any) may be inactive. The choice of solvent can also play a crucial role in reaction rate.

Solutions:

  • Increase Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of by-products by TLC or HPLC.

  • Catalyst: If using a catalyst (e.g., an acid or base), ensure it is fresh and added in the correct stoichiometric amount. In some cases, switching to a different catalyst might be beneficial.

  • Solvent Choice: Ensure the chosen solvent has a high enough boiling point for the desired reaction temperature and can dissolve the reactants effectively. High-boiling aromatic solvents like diphenyl ether are commonly used for Gould-Jacobs reactions to achieve the necessary high temperatures for cyclization.[5]

Problem 3: Difficulty in purifying the desired product from the by-products.

Cause: The desired product and its Dimroth rearrangement isomer can have very similar polarities, making them difficult to separate by standard column chromatography.

Solutions:

  • Optimize Chromatography Conditions:

    • Solvent System: Perform a thorough screening of different solvent systems for column chromatography. A shallow gradient of a more polar solvent may be required to achieve separation.

    • Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica (B1680970) gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. This technique relies on differences in solubility between the product and impurities.

  • Preparative HPLC: For challenging separations, preparative HPLC can be employed to isolate the pure product.

Data Presentation

Effective data logging and presentation are crucial for troubleshooting and optimizing synthetic reactions. Below is an example of how to tabulate data to compare the effects of reaction conditions on product and by-product formation.

Table 1: Illustrative Data on the Effect of Temperature on Product and By-product Yield in a Gould-Jacobs Reaction. [6]

EntryTemperature (°C)Reaction Time (min)Yield of Desired Product (%)Yield of Intermediate (%)Notes
1250101>95Incomplete cyclization
230010375Increased product formation
3250305~90Longer time, still incomplete
430030280Product degradation observed
5300547Not determinedOptimal conditions found

This table is an illustrative example based on data from a Gould-Jacobs quinoline (B57606) synthesis and serves as a template for presenting optimization data.

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of 3-Methylisoxazolo[5,4-d]pyrimidin-4(5H)-one (Illustrative)

This protocol is a general guideline for a Gould-Jacobs-type synthesis of an isoxazolopyrimidinone.

Materials:

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methylisoxazole (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of sodium ethoxide (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting amine is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Cyclization: To the crude intermediate, add diphenyl ether as a high-boiling solvent.

  • Heat the mixture to a high temperature (typically 240-250 °C) in an oil bath.

  • Monitor the cyclization by TLC. The reaction is typically complete within 15-30 minutes at this temperature.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Add hexane (B92381) to precipitate the crude product.

  • Filter the solid and wash with hexane to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG CaM CaM IP3->CaM Activates Ca2+ release PKC PKC DAG->PKC IKK IKK PKC->IKK Activates Calcineurin Calcineurin CaM->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates NFAT_n NFAT NFAT->NFAT_n Translocates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Isoxazolopyrimidinone Isoxazolopyrimidinone (e.g., 7e) Nurr1 Nurr1 Isoxazolopyrimidinone->Nurr1 Activates Nurr1->NFkB_n Inhibits Gene Pro-inflammatory Gene Expression NFAT_n->Gene Promotes NFkB_n->Gene Promotes

Caption: Nurr1 signaling pathway activated by an isoxazolopyrimidinone analog.

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Work-up and Purification cluster_analysis Analysis Start 5-Amino-3-methylisoxazole + Diethyl Malonate Condensation Condensation (Ethanol, NaOEt, Reflux) Start->Condensation Intermediate Crude Enamine Intermediate Condensation->Intermediate TLC TLC Monitoring Condensation->TLC Cyclization Thermal Cyclization (Diphenyl Ether, 250°C) Intermediate->Cyclization Crude_Product Crude Isoxazolopyrimidinone Cyclization->Crude_Product Cyclization->TLC Precipitation Precipitation with Hexane Crude_Product->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Pure_Product Pure Isoxazolopyrimidinone Purification->Pure_Product HPLC HPLC Analysis Purification->HPLC NMR_MS NMR and MS Characterization Pure_Product->NMR_MS

Caption: General experimental workflow for isoxazolopyrimidinone synthesis.

Logical Relationship: Troubleshooting By-product Formation

G cluster_conditions Conditions to Optimize Problem Low Yield and Isomeric By-product Cause Dimroth Rearrangement Likely Problem->Cause Solution Optimize Reaction Conditions Cause->Solution Temp Temperature Solution->Temp Time Reaction Time Solution->Time pH pH Solution->pH Solvent Solvent Solution->Solvent Action_Temp Action_Temp Temp->Action_Temp Action: Lower Temperature Action_Time Action_Time Time->Action_Time Action: Reduce Time Action_pH Action_pH pH->Action_pH Action: Adjust towards Neutral Action_Solvent Action_Solvent Solvent->Action_Solvent Action: Screen Solvents

Caption: Troubleshooting logic for addressing Dimroth rearrangement by-products.

References

Technical Support Center: Scaling Up the Production of 3-Amino-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the production of 3-Amino-5-methylisoxazole. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of 3-Amino-5-methylisoxazole, helping to ensure high yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: Reaction time, temperature, or mixing may be insufficient for the reaction to go to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize reaction time and temperature based on in-process controls. - Ensure efficient stirring, especially in larger reactors, to maintain a homogeneous mixture.
Side reactions: Formation of by-products due to incorrect stoichiometry, temperature, or pH. A common side reaction is the formation of the 5-amino-3-methylisoxazole (B44965) isomer.[1][2]- Precisely control the stoichiometry of reactants. - Maintain the reaction temperature within the optimal range. - For syntheses involving cyclization, strictly control the pH. For example, in the reaction of nitrile compounds with hydroxyurea (B1673989), maintaining a pH between 10.1 and 13 is crucial to minimize the formation of the 5-amino isomer and achieve high yields.[1][2]
Degradation of starting material or product: Some reagents or the product itself may be sensitive to heat, air, or moisture.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if any components are air-sensitive. - Use dry solvents and reagents. - Avoid excessive temperatures during the reaction and work-up.
Loss of product during work-up and purification: The product may be lost during extraction, filtration, or crystallization steps.- Optimize the extraction solvent and the number of extractions. - Ensure the pH is adjusted correctly during aqueous work-up to maximize product precipitation or extraction. - Carefully select the crystallization solvent to maximize recovery.
Low Purity Presence of the 5-amino-3-methylisoxazole isomer: This is a common impurity that can be difficult to separate from the desired product.[1][2]- As mentioned above, precise pH control during the cyclization step is the most effective way to prevent the formation of this isomer. A pH range of 10.5 to 12.5 is often preferred for high selectivity.[2]
Residual starting materials or reagents: Incomplete reaction or inefficient purification can leave unreacted starting materials or reagents in the final product.- Monitor the reaction to ensure it goes to completion. - Optimize the purification process, which may include recrystallization, column chromatography, or distillation.[3]
Formation of other by-products: Depending on the synthetic route, other impurities can be formed.- Characterize impurities using analytical techniques like LC-MS or GC-MS to understand their origin. - Adjust reaction conditions (e.g., temperature, catalyst, solvent) to minimize the formation of these by-products.
Reaction Fails to Initiate or Proceeds Slowly Poor quality of starting materials: Impurities in the starting materials can inhibit the reaction.- Use high-purity starting materials from a reliable supplier. - Verify the quality of reagents before use, especially for moisture-sensitive or air-sensitive compounds.
Inactive catalyst: The catalyst may have lost its activity due to improper storage or handling.- Use a fresh batch of catalyst. - Ensure the catalyst is handled and stored according to the supplier's recommendations.
Insufficient activation energy: The reaction temperature may be too low.- Gradually increase the reaction temperature while monitoring for the initiation of the reaction and the formation of by-products.
Product Isolation and Purification Issues Difficulty in crystallization: The product may oil out or form a very fine precipitate that is difficult to filter.- Experiment with different crystallization solvents or solvent mixtures. - Try seeding the solution with a small crystal of the pure product. - Control the cooling rate during crystallization; slower cooling often leads to larger crystals.
Emulsion formation during extraction: This can make phase separation difficult and lead to product loss.- Add a small amount of brine (saturated NaCl solution) to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. - Allow the mixture to stand for a longer period to allow for phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for 3-Amino-5-methylisoxazole?

A1: Two common routes for industrial-scale synthesis are:

  • From 3-Hydroxybutyronitrile (B154976): This method involves the reaction of 3-hydroxybutyronitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate, followed by a cyclization step using a Lewis acid catalyst such as ferric chloride.[4]

  • From Nitrile Precursors and Hydroxyurea: This patented process involves reacting a nitrile compound (like 2,3-dibromobutyronitrile or 2-bromocrotononitrile) with hydroxyurea in an alkaline medium. The key to this process is maintaining a pH between 10.1 and 13 to ensure high yield and purity.[1][2]

Q2: How can I minimize the formation of the 5-amino-3-methylisoxazole impurity?

A2: The formation of the 5-amino isomer is a common issue related to the regioselectivity of the cyclization reaction. The most critical factor to control is the pH of the reaction mixture. In the synthesis route involving nitrile precursors and hydroxyurea, maintaining the pH in the range of 10.1-13, and preferably 10.5-12.5, significantly favors the formation of the desired 3-amino isomer, resulting in a product that is substantially free of the 5-amino impurity.[1][2]

Q3: What are the key safety precautions to take when handling the reagents for this synthesis?

A3: Many of the reagents used in the synthesis of 3-Amino-5-methylisoxazole are hazardous. It is crucial to consult the Safety Data Sheet (SDS) for each chemical. General precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling flammable solvents with care and away from ignition sources.

  • Being cautious with corrosive substances like strong acids and bases.

  • Some reagents may be toxic or irritants, so direct contact and inhalation should be avoided.

Q4: What are the recommended methods for purifying the final product on a large scale?

A4: For industrial-scale purification, the following methods are commonly employed:

  • Recrystallization: This is a cost-effective method for removing impurities. The choice of solvent is critical for achieving high purity and recovery.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[3]

  • Extraction: Liquid-liquid extraction can be used to remove impurities that have different solubilities in two immiscible solvents.[3]

Data Presentation

Comparison of Synthesis Routes
Parameter Route 1: From 3-Hydroxybutyronitrile [4]Route 2: From Nitrile Precursors & Hydroxyurea [1]Route 3: From Ethyl Acetate & Acetonitrile [5]
Starting Materials 3-Hydroxybutyronitrile, Hydroxylamine hydrochloride, Potassium carbonate, Ferric chloride2-Bromocrotononitrile, Hydroxyurea, Sodium hydroxide (B78521)Ethyl acetate, Acetonitrile, n-Butyllithium, p-Toluenesulfonyl hydrazide, Hydroxylamine hydrochloride, Potassium carbonate
Key Reaction Conditions Stage 1: 20-60°C in water. Stage 2: Reflux in toluene (B28343).pH maintained between 10.1 and 13.Step 1: -78°C to room temp. Step 2: Room temp. Step 3: 65-90°C.
Reported Yield 77%>90%78-79%
Reported Purity 98.8% (HPLC)High purity, <0.7% 5-AMI isomer98.8% (HPLC)
Advantages Readily available starting materials.High yield and excellent regioselectivity.Avoids the use of halogenated intermediates.
Challenges Use of a metal catalyst which may need to be removed from the final product.Requires strict pH control.Involves cryogenic temperatures and organometallic reagents, which can be challenging to handle on a large scale.

Experimental Protocols

Protocol 1: Synthesis from 3-Hydroxybutyronitrile[4]

Step 1: Reaction with Hydroxylamine

  • In a suitable reactor, combine hydroxylamine hydrochloride (0.20 mol), potassium carbonate (0.51 mol), and 100 mL of water.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 3-hydroxybutyronitrile (0.17 mol).

  • Heat the reaction mixture to 60°C and maintain for 6 hours.

  • Cool the mixture to room temperature.

  • Add 200 mL of toluene and separate the aqueous layer.

Step 2: Cyclization and Isolation

  • To the organic layer from the previous step, add anhydrous ferric chloride (17 mmol).

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus until the theoretical amount of water is collected.

  • Cool the reaction mixture.

  • Add concentrated hydrochloric acid dropwise to adjust the pH to 1-2 and stir for 1 hour.

  • Separate the layers and discard the organic layer.

  • To the aqueous layer, add 30% sodium hydroxide solution to adjust the pH to 11-13, which will cause the product to precipitate.

  • Filter the precipitate and dry to obtain 3-Amino-5-methylisoxazole.

Protocol 2: Synthesis from 2-Bromocrotononitrile and Hydroxyurea[1]
  • Prepare a solution of hydroxyurea in an aqueous alkali metal hydroxide solution (e.g., sodium hydroxide).

  • In a separate reactor, dissolve 2-bromocrotononitrile in a suitable inert organic solvent.

  • Add the nitrile solution to the hydroxyurea solution under vigorous stirring.

  • Continuously monitor the pH of the reaction mixture and maintain it within the range of 10.5 to 12.5 by the controlled addition of a concentrated alkali metal hydroxide solution.

  • The reaction is typically carried out at a temperature ranging from room temperature to the reflux temperature of the solvent.

  • After the reaction is complete (as determined by a suitable analytical method like HPLC), cool the mixture.

  • The product can be isolated by extraction with a suitable organic solvent followed by evaporation of the solvent.

  • Further purification can be achieved by recrystallization or distillation.

Mandatory Visualization

experimental_workflow_1 cluster_step1 Step 1: Reaction with Hydroxylamine cluster_step2 Step 2: Cyclization and Isolation start Combine Hydroxylamine HCl, K2CO3, and Water add_nitrile Add 3-Hydroxybutyronitrile start->add_nitrile react Heat to 60°C for 6h add_nitrile->react cool_separate Cool and Separate Aqueous Layer react->cool_separate add_catalyst Add FeCl3 to Organic Layer cool_separate->add_catalyst reflux Reflux with Water Removal add_catalyst->reflux acidify Cool and Acidify with HCl (pH 1-2) reflux->acidify basify Adjust pH to 11-13 with NaOH acidify->basify isolate Filter and Dry Product basify->isolate end_product 3-Amino-5-methylisoxazole isolate->end_product

Caption: Experimental workflow for the synthesis of 3-Amino-5-methylisoxazole from 3-Hydroxybutyronitrile.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Production Outcomes pH_control pH Control purity High Purity (Low 5-AMI) pH_control->purity Critical for Regioselectivity safety Process Safety pH_control->safety Controls Exotherm temp_control Temperature Control yield High Yield temp_control->yield Affects Reaction Rate temp_control->purity Minimizes Side Reactions temp_control->safety Prevents Runaway Reactions reagent_quality Reagent Quality reagent_quality->yield Ensures Complete Conversion reagent_quality->purity Avoids Contamination

Caption: Key relationships between reaction conditions and production outcomes in 3-Amino-5-methylisoxazole synthesis.

References

Stability issues of 5-Methylisoxazol-3-amine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Methylisoxazol-3-amine under various pH conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is known about the general stability of the isoxazole (B147169) ring system?

The isoxazole ring is an aromatic five-membered heterocycle. Its stability can be influenced by substituents and the surrounding chemical environment. A key characteristic of the isoxazole scaffold is its potential to undergo ring-opening reactions under various conditions, which is often initiated by the cleavage of the labile N-O bond.[1] Reductive cleavage, for instance, can yield β-amino enones.[1] The electronic nature of the isoxazole ring, with an electron-donating oxygen atom and an electron-withdrawing nitrogen atom, makes it susceptible to both electrophilic substitution and nucleophilic attack.[1]

Q2: How does pH affect the stability of isoxazole-containing compounds?

The stability of the isoxazole ring can be significantly dependent on pH. For example, studies on the anti-inflammatory drug leflunomide (B1674699), which contains an isoxazole ring, have shown that the ring is stable at acidic (pH 4.0) and neutral (pH 7.4) conditions at 25°C. However, it undergoes decomposition at a basic pH of 10.0.[2] This susceptibility to base-catalyzed ring opening is also temperature-dependent, with the rate of degradation increasing at higher temperatures.[2] While direct studies on this compound are not as readily available, this suggests that basic conditions could also lead to its degradation.

Q3: Are there any known degradation products of this compound?

While specific chemical degradation products of this compound under different pH conditions are not extensively documented in publicly available literature, it is known to be an intermediate in the microbial degradation of the antibiotic sulfamethoxazole.[3] In the context of microbial fuel cells, 3-amino-5-methylisoxazole can be further mineralized, with progressive elimination of nitrogen atoms.[4] The specific chemical degradation pathway under abiotic acidic or basic conditions would need to be determined experimentally, likely through forced degradation studies.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with this compound in your experiments.

Problem: Inconsistent experimental results or loss of starting material.

This could be due to the degradation of this compound in your reaction or storage medium.

Troubleshooting Workflow:

start Inconsistent Results or Loss of Starting Material check_pH 1. Determine the pH of your experimental medium. start->check_pH is_basic Is the pH > 7.5? check_pH->is_basic basic_path Potential for base-catalyzed degradation. The isoxazole ring is susceptible to opening under basic conditions. is_basic->basic_path Yes neutral_acidic_path Chemical degradation is less likely based on similar compounds. Consider other factors. is_basic->neutral_acidic_path No perform_fds 2. Perform a forced degradation study. basic_path->perform_fds other_factors Other factors to investigate: - Temperature - Presence of oxidizing/reducing agents - Light exposure neutral_acidic_path->other_factors other_factors->perform_fds analyze_degradation 3. Analyze for degradation products using HPLC or LC-MS. perform_fds->analyze_degradation adjust_conditions 4. Adjust experimental conditions: - Use a buffered solution - Lower the temperature - Protect from light analyze_degradation->adjust_conditions end Stable Experimental Conditions Achieved adjust_conditions->end

Caption: Troubleshooting workflow for stability issues.

Quantitative Data Summary

The following table summarizes stability data for the isoxazole ring in leflunomide at different pH values and temperatures, which may serve as a proxy for estimating the stability of this compound.

CompoundpHTemperature (°C)Half-life (t½)Stability
Leflunomide4.025StableHigh
Leflunomide7.425StableHigh
Leflunomide10.025~6.0 hoursLow
Leflunomide4.037StableHigh
Leflunomide7.437~7.4 hoursModerate
Leflunomide10.037~1.2 hoursVery Low
Data extracted from a study on leflunomide stability.[2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Objective: To determine the degradation profile of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Purified Water

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Constant temperature bath or incubator

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water.

    • Control: Prepare a sample of the stock solution in the same solvent without any stressor.

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.[7][8] This method should be able to separate the parent compound from any degradation products.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation at each time point for each condition.

    • If degradation is observed, characterize the structure of the degradation products using techniques like LC-MS/MS or NMR.

Forced Degradation Workflow:

cluster_stress Stress Conditions cluster_analysis Analysis Acid\n(0.1N HCl) Acid (0.1N HCl) HPLC/LC-MS HPLC/LC-MS Acid\n(0.1N HCl)->HPLC/LC-MS Base\n(0.1N NaOH) Base (0.1N NaOH) Base\n(0.1N NaOH)->HPLC/LC-MS Neutral\n(Water) Neutral (Water) Neutral\n(Water)->HPLC/LC-MS Characterization of\nDegradation Products Characterization of Degradation Products HPLC/LC-MS->Characterization of\nDegradation Products This compound\nStock Solution This compound Stock Solution This compound\nStock Solution->Acid\n(0.1N HCl) This compound\nStock Solution->Base\n(0.1N NaOH) This compound\nStock Solution->Neutral\n(Water)

Caption: Forced degradation experimental workflow.

References

Technical Support Center: Optimization of Catalyst Loading for 5-Methylisoxazol-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues encountered during the synthesis and subsequent reactions of 5-Methylisoxazol-3-amine, with a focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for the synthesis of this compound and related isoxazoles?

A1: Common synthetic routes for the isoxazole (B147169) ring involve the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Lewis acids such as iron(III) chloride (FeCl₃) and aluminum trichloride (B1173362) (AlCl₃) are frequently used to catalyze these reactions, promoting the formation of the isoxazole ring.[1][2][3] Solid acid catalysts and amine-functionalized celluloses have also been employed as greener alternatives.[4]

Q2: How does catalyst loading generally affect the yield of this compound synthesis?

A2: Catalyst loading is a critical parameter in the synthesis of this compound. Insufficient catalyst can lead to low conversion and prolonged reaction times. Conversely, excessive catalyst loading does not necessarily improve the yield and can lead to increased side product formation, complicating purification.[5] Optimal catalyst loading is typically determined empirically for each specific reaction system. For Lewis acid-catalyzed isoxazole syntheses, loading can range from catalytic amounts to stoichiometric or even excess molar equivalents, depending on the substrates and reaction conditions.[1][2][3]

Q3: What are the primary reasons for catalyst deactivation in amination reactions?

A3: Catalyst deactivation in amination reactions can be caused by several factors. Poisoning can occur if impurities in the reactants or solvent bind to the active sites of the catalyst. Coking , or the deposition of carbonaceous materials on the catalyst surface, can block active sites. For metal catalysts, sintering (agglomeration of metal particles at high temperatures) can reduce the active surface area.[6] Additionally, in some cases, the amine product itself or polymeric byproducts can adsorb onto the catalyst surface, leading to deactivation.

Q4: I am observing the formation of isomeric byproducts. How can this be minimized?

A4: The formation of regioisomers is a common challenge in isoxazole synthesis.[7] The regioselectivity is influenced by both steric and electronic factors of the reactants, as well as reaction conditions. To minimize isomeric impurities, consider the following:

  • Modify Reaction Conditions: The polarity of the solvent and the reaction temperature can significantly influence regioselectivity.

  • Catalyst/Additive: The use of specific Lewis acids or other additives can direct the reaction towards a desired isomer. The amount of the catalyst is also a critical parameter to optimize.

  • pH Control: In certain isoxazole syntheses, the pH of the reaction medium can be a determining factor for regioselectivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a frequent issue in the synthesis of this compound. The following guide provides a systematic approach to troubleshooting.

Possible Cause Troubleshooting Steps
Inactive Catalyst - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive Lewis acids).- For solid catalysts, consider a pre-activation step if recommended.- Verify the catalyst loading; too little catalyst will result in low conversion.
Suboptimal Catalyst Loading - Perform a catalyst loading screen to determine the optimal amount. Start with the literature-reported loading for a similar reaction and screen a range of concentrations (e.g., 5 mol%, 10 mol%, 20 mol%, etc.).- Analyze the reaction progress (e.g., by TLC or LC-MS) at different catalyst loadings to find the best balance between reaction rate and yield.
Poor Quality of Reagents or Solvents - Use reagents and solvents of appropriate purity. Impurities can poison the catalyst.[6]- Ensure solvents are dry, especially for reactions involving water-sensitive catalysts like FeCl₃ or AlCl₃.
Incorrect Reaction Temperature - Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while for others, elevated temperatures can lead to decomposition of reactants, products, or the catalyst.
Insufficient Reaction Time - Monitor the reaction progress over time to ensure it has reached completion. Incomplete reactions are a common cause of low yields.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_reagents Check Purity of Reagents & Solvents check_catalyst->check_reagents Catalyst OK optimize_loading Perform Catalyst Loading Screen check_catalyst->optimize_loading Suspect Loading Issue check_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->check_conditions Reagents OK purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents Impurities Suspected analyze_byproducts Analyze Byproducts (TLC, LC-MS) check_conditions->analyze_byproducts Conditions OK optimize_temp_time Systematic Optimization of T & Time check_conditions->optimize_temp_time Suboptimal Conditions modify_protocol Modify Protocol Based on Byproduct Identity analyze_byproducts->modify_protocol solution Improved Yield optimize_loading->solution purify_reagents->solution optimize_temp_time->solution modify_protocol->solution

Caption: A decision-making flowchart for addressing low yield issues.

Issue 2: Catalyst Deactivation

If you observe a decrease in reaction rate over time or a failure to reach completion, catalyst deactivation may be the culprit.

Possible Cause Troubleshooting Steps
Catalyst Poisoning - Identify and remove potential impurities from starting materials and solvents. Common poisons for metal catalysts include sulfur and phosphorus compounds.- If the source of poisoning is unknown, consider passing the solvent and reactant solutions through a plug of activated carbon or alumina (B75360) before the reaction.
Coking/Fouling - If using a solid catalyst, inspect the spent catalyst for a change in color (often darkening).- Consider lowering the reaction temperature, as coking is often more prevalent at higher temperatures.- For some solid catalysts, regeneration by calcination in air to burn off carbon deposits may be possible.
Product Inhibition/Adsorption - In some cases, the product can adsorb onto the catalyst surface, inhibiting further reaction. This can sometimes be mitigated by adjusting the solvent to reduce product adsorption or by operating at a higher temperature.

Data Presentation

Table 1: Optimization of FeCl₃ Loading for a Representative Isoxazole Synthesis

The following data, adapted from studies on Lewis acid-catalyzed isoxazole synthesis, illustrates the effect of catalyst loading on product yield.[5]

Entry Catalyst Loading (mol%) Reaction Time (h) Yield (%)
110244
220263
330273
440273

Note: This data is representative of a typical trend and actual results may vary depending on the specific substrates and conditions.

Table 2: Effect of SiO₂-H₃BO₃ Catalyst Loading on a Tetrazole Synthesis using this compound

This table summarizes the experimental results for the optimization of catalyst loading in a subsequent reaction involving this compound.

Entry Catalyst Loading (mol%) Reaction Time (h) Yield (%)
10.58.064
21.06.572
31.54.078
42.02.583
52.50.595
63.00.595

Experimental Protocols

Protocol 1: General Procedure for FeCl₃-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is a representative procedure for the synthesis of an isoxazole ring, which is the core of this compound.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-dicarbonyl compound (1.0 equiv.), the solvent (e.g., DCM or THF), and the desired amount of anhydrous FeCl₃ (see Table 1 for optimization).

  • Addition of Amine: Add hydroxylamine hydrochloride (1.1 equiv.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Experimental Workflow for Catalyst Optimization

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Analysis setup_reactants Combine Reactants & Solvent add_catalyst Add Catalyst (Varying Loads) setup_reactants->add_catalyst run_reaction Stir at Optimized Temp/Time add_catalyst->run_reaction monitor_reaction Monitor by TLC/LC-MS run_reaction->monitor_reaction workup Quench & Extract monitor_reaction->workup purification Purify Product workup->purification analysis Analyze Yield & Purity (NMR, GC) purification->analysis end Optimal Catalyst Loading Determined analysis->end Identify Optimal Loading

Caption: A generalized workflow for optimizing catalyst loading.

Protocol 2: SiO₂-H₃BO₃ Catalyzed Synthesis of a 1-Substituted-1H-tetrazole from this compound

This protocol details a reaction where this compound is a starting material, and the catalyst loading has been optimized.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), sodium azide (B81097) (1.2 equiv.), and triethyl orthoformate (1.1 equiv.).

  • Addition of Catalyst: Add the desired amount of SiO₂-H₃BO₃ catalyst (see Table 2 for optimization, 2.5 mol% is optimal).

  • Reaction Conditions: Heat the mixture at 90 °C under solvent-free conditions for the time indicated in Table 2. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Purification: Add ethyl acetate and filter to recover the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Logical Relationship in Troubleshooting Catalyst Inactivity

cluster_solutions Potential Solutions start Catalyst Inactivity Suspected check_storage Check Catalyst Storage Conditions start->check_storage check_impurities Analyze Reagents/Solvents for Impurities start->check_impurities check_loading Verify Catalyst Loading start->check_loading sol_storage Use Fresh/Properly Stored Catalyst check_storage->sol_storage Improper Storage sol_purify Purify Reagents/Use Anhydrous Solvents check_impurities->sol_purify Impurities Detected sol_loading Increase Catalyst Loading check_loading->sol_loading Loading Too Low

Caption: A diagram illustrating the logical steps in troubleshooting catalyst inactivity.

References

Preventing isomerization of 3-amino-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the isomerization of 3-amino-5-methylisoxazole. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 3-amino-5-methylisoxazole?

The main stability concern is its potential isomerization to 5-amino-3-methylisoxazole (B44965). This transformation can impact the yield and purity of subsequent reactions where 3-amino-5-methylisoxazole is used as a starting material or intermediate. The isomerization is a type of rearrangement reaction that the isoxazole (B147169) ring system can undergo.

Q2: Under what conditions is isomerization of 3-amino-5-methylisoxazole likely to occur?

While 3-amino-5-methylisoxazole is generally stable under standard ambient conditions (room temperature, neutral pH, protected from light), its isomerization can be promoted by:

  • Elevated Temperatures: Heating can provide the energy required for the ring rearrangement. Some safety data sheets indicate that the compound may decompose or react hazardously upon heating.

  • Basic pH: Alkaline conditions can catalyze the opening and rearrangement of the isoxazole ring. This is a known susceptibility of the isoxazole scaffold.

  • UV Light Exposure: Photochemical energy can also induce rearrangements in isoxazole rings.

Q3: What is the likely mechanism for the isomerization?

The isomerization of 3-amino-5-methylisoxazole to 5-amino-3-methylisoxazole is thought to proceed through a ring-opening and closing mechanism, potentially via a Boulton-Katritzky rearrangement. This type of rearrangement is a known process for isoxazoles and other heterocyclic systems, often facilitated by heat or basic conditions. It involves a series of bond cleavages and formations that result in a rearranged heterocyclic ring.

Q4: How can I detect if my sample of 3-amino-5-methylisoxazole has isomerized?

Isomerization can be detected by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The isomer, 5-amino-3-methylisoxazole, will likely have a different retention time than 3-amino-5-methylisoxazole. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of the isomer by its unique spectral signature.

Q5: What are the recommended storage conditions for 3-amino-5-methylisoxazole to minimize isomerization?

To minimize the risk of isomerization, it is recommended to store 3-amino-5-methylisoxazole in a cool, dry, and dark place. Specifically:

  • Temperature: Store at refrigerated temperatures (2-8 °C).

  • Light: Keep in an amber or opaque container to protect from light.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent potential oxidative degradation.

  • pH: Ensure the compound is not stored in a basic environment. If in solution, use a neutral or slightly acidic buffer.

Troubleshooting Guides

Problem 1: Poor yield or unexpected byproducts in a reaction using 3-amino-5-methylisoxazole.

Possible Cause Troubleshooting Steps
Isomerization of the starting material. 1. Check the purity of the starting material: Analyze the 3-amino-5-methylisoxazole stock by HPLC or NMR to check for the presence of the 5-amino-3-methylisoxazole isomer. 2. Review reaction conditions: If the reaction is performed at high temperatures or under basic conditions, consider if these conditions could be causing isomerization in situ. 3. Optimize reaction conditions: If possible, lower the reaction temperature or use a more neutral pH. If a base is required, consider using a weaker base or adding it at a lower temperature.
Degradation of the starting material. 1. Review reaction conditions: High temperatures, strong acids or bases, or oxidizing agents can lead to degradation of the isoxazole ring. 2. Protect from light: If the reaction is sensitive to light, perform it in a flask wrapped in aluminum foil or in a dark fume hood.

Problem 2: Inconsistent results between batches of a reaction.

Possible Cause Troubleshooting Steps
Variable purity of 3-amino-5-methylisoxazole batches. 1. Analyze each new batch: Do not assume that each batch of the starting material has the same purity. Analyze each new lot for the presence of isomers before use. 2. Standardize storage conditions: Ensure all batches are stored under the same recommended conditions (cool, dark, and dry) to prevent degradation over time.
Subtle differences in reaction setup. 1. Standardize procedures: Ensure that reaction parameters such as heating rate, stirring speed, and the rate of reagent addition are consistent between batches.

Data Presentation

Table 1: Illustrative Stability of an Isoxazole Ring (Leflunomide) Under Various Conditions

pHTemperature (°C)Half-life (t½) (hours)Stability
4.025-Stable
7.425-Stable
10.0256.0Unstable
4.037-Stable
7.4377.4Moderately Stable
10.0371.2Highly Unstable

Data is for illustrative purposes and represents the stability of a different isoxazole-containing compound.

Experimental Protocols

Protocol 1: Monitoring the Stability of 3-Amino-5-Methylisoxazole by HPLC

This protocol provides a general method for monitoring the purity of 3-amino-5-methylisoxazole and detecting the formation of its isomer.

Materials:

  • 3-amino-5-methylisoxazole sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of acetonitrile and water with 0.1% formic acid. For example:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Accurately weigh a small amount of 3-amino-5-methylisoxazole and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • For a forced degradation study, prepare several samples and expose them to different stress conditions (e.g., heat at 60°C, pH 10 buffer, UV light exposure for several hours).

  • HPLC Analysis:

    • Set the HPLC column temperature (e.g., 30°C).

    • Set the UV detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

    • Inject the samples onto the HPLC system.

    • Run a gradient elution program to separate the components. A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Data Analysis:

    • Analyze the resulting chromatograms. The appearance of a new peak with a different retention time from the main 3-amino-5-methylisoxazole peak may indicate the formation of the 5-amino-3-methylisoxazole isomer or other degradation products.

    • Calculate the percentage of the main peak and any impurity peaks to quantify the extent of isomerization or degradation.

Visualizations

Isomerization_Pathway cluster_start Starting Material cluster_conditions Stress Conditions cluster_intermediate Postulated Intermediate cluster_product Isomerization Product A 3-Amino-5-methylisoxazole B Heat (Δ) or Base (OH⁻) or UV Light (hν) C Ring-Opened Intermediate A->C D 5-Amino-3-methylisoxazole A->D Isomerization B->C Ring Opening C->D Ring Closure

Caption: Plausible pathway for the isomerization of 3-amino-5-methylisoxazole.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_action Corrective Action start Reaction with 3-amino-5-methylisoxazole problem Poor Yield or Unexpected Byproducts? start->problem check_purity Analyze Starting Material (HPLC, NMR) problem->check_purity Yes proceed Proceed with Reaction problem->proceed No isomer_detected Isomer Detected? check_purity->isomer_detected optimize Optimize Reaction Conditions (↓ Temp, Neutral pH) isomer_detected->optimize No purify Purify Starting Material or Source New Batch isomer_detected->purify Yes optimize->start purify->start

Caption: Troubleshooting workflow for reactions involving 3-amino-5-methylisoxazole.

Technical Support Center: Enhancing Reactions of 5-Methylisoxazol-3-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylisoxazol-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the reaction rate of this compound with various electrophiles and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of electrophiles that react with this compound?

A1: this compound readily reacts with a variety of electrophiles, primarily at the exocyclic amino group. Common classes include:

  • Acylating agents: Acyl chlorides and anhydrides are highly reactive.

  • Sulfonylating agents: Sulfonyl chlorides react to form sulfonamides.

  • Alkylating agents: Alkyl halides can be used, though the reactivity may be lower compared to acylating agents.

  • Activated enol ethers: These undergo condensation and potential cyclization reactions.

  • Isocyanates and Isothiocyanates: These react to form ureas and thioureas, respectively.

Q2: Why is my reaction with this compound sluggish?

A2: Several factors can contribute to a slow reaction rate:

  • Insufficiently activated electrophile: The electrophile may not be reactive enough.

  • Low nucleophilicity of the amine: The amino group of this compound can have reduced nucleophilicity due to the electron-withdrawing nature of the isoxazole (B147169) ring.

  • Steric hindrance: Bulky substituents on either the isoxazole or the electrophile can impede the reaction.

  • Inappropriate solvent: The choice of solvent can significantly impact reaction rates.

  • Lack of a suitable base: For reactions that produce an acidic byproduct (e.g., HCl from acyl chlorides), a base is often necessary to drive the reaction to completion.

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include:

  • Over-reaction: Di-acylation or di-alkylation can occur, though it is generally less common with the primary amine of this compound.

  • Ring opening: Under harsh basic or acidic conditions, the isoxazole ring can be susceptible to opening.

  • Reaction with solvent: Protic solvents can react with highly reactive electrophiles like acyl chlorides.

Q4: How can I purify the N-functionalized product?

A4: Purification is typically achieved through standard techniques:

  • Extraction: To remove water-soluble byproducts and reagents.

  • Column chromatography: Silica (B1680970) gel is commonly used to separate the product from unreacted starting materials and non-polar impurities.

  • Recrystallization: For solid products, recrystallization can be an effective final purification step.

  • Distillation: For liquid products, distillation under reduced pressure may be suitable. A patent for the purification of 3-amino-5-methylisoxazole suggests extraction with methylene (B1212753) chloride followed by distillation or recrystallization.[1]

Troubleshooting Guides

N-Acylation with Acyl Chlorides

Problem: Low or no yield of the N-acylated product.

Potential Cause Troubleshooting Solution
Inadequate amine basicity Add a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to act as a proton scavenger.
Hydrolysis of acyl chloride Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility Select a solvent where both reactants are soluble, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). Gentle heating may be necessary, but monitor for side reactions.
Side reactions Add the acyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction. Use a slight excess (1.05-1.2 equivalents) of the acyl chloride.
Impure starting materials Verify the purity of this compound and the acyl chloride before starting the reaction.
N-Alkylation with Alkyl Halides

Problem: Sluggish or incomplete reaction.

Potential Cause Troubleshooting Solution
Low reactivity of alkyl halide Switch to a more reactive alkyl halide (I > Br > Cl). Consider using an activating agent like sodium iodide in a Finkelstein reaction.
Insufficient deprotonation Use a stronger base to deprotonate the amine. Sodium hydride (NaH) in an aprotic solvent like THF or DMF can be effective, but handle with care.
Low reaction temperature Gently heating the reaction mixture can increase the rate. Monitor for potential decomposition.
Formation of dialkylated product Use a slight excess of the amine relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture.
N-Sulfonylation with Sulfonyl Chlorides

Problem: Reaction not proceeding to completion.

Potential Cause Troubleshooting Solution
Low reactivity of sulfonyl chloride Ensure the sulfonyl chloride is fresh and has not been hydrolyzed.
Inadequate base Pyridine can be used as both a solvent and a base. Alternatively, use triethylamine (1.5 equivalents) in a solvent like DCM.
Low temperature While starting at room temperature is common, gentle heating (e.g., 40-50 °C) can improve conversion. Monitor the reaction by TLC to avoid decomposition.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the reaction of this compound with various electrophiles based on available literature. Note that yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Reaction with Activated Enol Ethers

ElectrophileSolventConditionsProductYield (%)
Diethyl ethoxymethylenemalonateEthanol (B145695)RefluxIsoxazolylenamine intermediate95
Diethyl ethoxymethylenemalonateXyleneRefluxIsoxazolopyrimidinoneExcellent
EthoxymethylenecyanoacetateEthanolRefluxIsoxazolylenamine intermediateHigh
EthoxymethylenemalononitrileEthanolRefluxIsoxazolylenamine intermediateHigh

Table 2: General N-Acylation and N-Sulfonylation Parameters

Reaction TypeElectrophileBaseSolventTemperatureTypical Reaction Time
N-Acylation Acyl Chloride (1.1 eq)Triethylamine (1.2 eq)Dichloromethane0 °C to RT1-4 hours
N-Sulfonylation Sulfonyl Chloride (1.1 eq)Pyridine or Triethylamine (1.5 eq)Pyridine or Dichloromethane0 °C to RT2-12 hours

Experimental Protocols

General Protocol for N-Acylation
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Reaction with Activated Enol Ethers
  • Dissolve this compound (1.0 eq) and the activated enol ether (1.0 eq) in absolute ethanol or xylene.

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting product can be purified by recrystallization or column chromatography. For reactions in xylene leading to cyclized products, the product may precipitate upon cooling and can be isolated by filtration.

Visualizing Workflows and Troubleshooting Logic

experimental_workflow General Experimental Workflow for N-Functionalization start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve base Add Base (e.g., TEA, Pyridine) dissolve->base cool Cool to 0 °C base->cool add_electrophile Add Electrophile dropwise cool->add_electrophile react Stir at RT (Monitor by TLC) add_electrophile->react workup Aqueous Workup (Wash with NaHCO3, Brine) react->workup dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End purify->end

Caption: General workflow for the N-functionalization of this compound.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Base) start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry impure_reagents Purify Starting Materials check_reagents->impure_reagents Impurities found wrong_conditions Optimize Conditions: - Change Solvent - Adjust Temperature - Use Stronger/Different Base check_conditions->wrong_conditions Suboptimal wrong_stoichiometry Adjust Reagent Equivalents check_stoichiometry->wrong_stoichiometry Incorrect re_run Re-run Reaction impure_reagents->re_run wrong_conditions->re_run wrong_stoichiometry->re_run

Caption: A logical approach to troubleshooting low-yield reactions.

References

Technical Support Center: Work-up Procedures for Reactions Involving 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylisoxazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and its common derivatives?

This compound is soluble in many organic solvents such as DMSO, PEG300, and corn oil. It is also soluble in water. The solubility of its derivatives will depend on the nature of the substituent. For instance, acylated derivatives are generally less polar and more soluble in common organic solvents like ethyl acetate (B1210297) and dichloromethane.

Q2: How can I remove unreacted this compound from my reaction mixture?

Due to its basic nature, unreacted this compound can be removed by washing the organic layer with a dilute acidic solution, such as 1M HCl. The amine will be protonated and partition into the aqueous layer. This method is suitable for products that are stable in acidic conditions.

Q3: My reaction is complete, but I am having trouble isolating my product. What are the initial steps I should take?

A general workflow for product isolation would be to first quench the reaction, then perform a liquid-liquid extraction to separate the product from the reaction medium and water-soluble impurities. The organic layer can then be washed, dried, and concentrated. Further purification can be achieved by chromatography or crystallization.

Q4: I am observing a persistent emulsion during the aqueous work-up. How can I resolve this?

Emulsions can form, especially when using chlorinated solvents like dichloromethane. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine) to the separatory funnel.

  • Add a small amount of a different organic solvent with a lower tendency to form emulsions, like ethyl acetate.

  • Filter the emulsified layer through a pad of Celite®.

  • Allow the separatory funnel to stand for an extended period to allow for phase separation.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time if necessary.
Product is Water-Soluble If your product has polar functional groups, it may have partitioned into the aqueous layer during extraction. Try back-extracting the aqueous layer with a more polar organic solvent.
Product Degradation The isoxazole (B147169) ring can be sensitive to harsh acidic or basic conditions. Ensure that the pH during work-up is controlled and avoid prolonged exposure to strong acids or bases.
Volatile Product If your product has a low boiling point, it may have been lost during solvent removal under reduced pressure. Use gentler evaporation conditions (e.g., lower temperature).
Presence of Impurities
Impurity Type Identification Method Removal Strategy
Unreacted Starting Material TLC, LC-MS, 1H NMROptimize reaction stoichiometry and time. For unreacted this compound, an acid wash can be effective.
Byproducts from Side Reactions LC-MS, 1H NMRAdjust reaction conditions (temperature, catalyst, etc.) to minimize side reactions. Purification by column chromatography is often necessary.
Solvent Residues (e.g., DMF, DMSO) 1H NMRWash the organic layer extensively with water or brine during extraction. For high-boiling point solvents, azeotropic removal with a lower-boiling point solvent under reduced pressure can be effective.

Experimental Protocols

Protocol 1: Work-up of an Acylation Reaction

This protocol describes a general work-up for a reaction where this compound is acylated to form an amide derivative.

  • Quenching: Cool the reaction mixture to room temperature and slowly add water to quench any unreacted acylating agent.

  • Extraction: Transfer the mixture to a separatory funnel and add an organic solvent such as ethyl acetate. Shake vigorously and allow the layers to separate.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 1M HCl) to remove any unreacted this compound.

    • Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Purification by Crystallization

For solid products, crystallization is an effective purification method.

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of isoxazole derivatives include ethanol, isopropanol, and ethyl acetate/hexane mixtures.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Acylated Derivative
Purification Method Typical Yield (%) Purity (by HPLC, %) Advantages Disadvantages
Direct Precipitation 85-9590-95Fast, simpleMay trap impurities
Column Chromatography 60-80>98High purity, good for separating close-running spotsTime-consuming, uses large solvent volumes
Crystallization 70-90>99Excellent for achieving high purity, scalableRequires a suitable solvent, potential for product loss in mother liquor

Visualizations

experimental_workflow start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction quench->extract wash Aqueous Washes extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude purify Purification crude->purify product Pure Product purify->product

Caption: A general experimental workflow for the work-up of reactions involving this compound.

troubleshooting_flowchart start Low Product Yield After Work-up check_aqueous Analyze Aqueous Layer for Product start->check_aqueous product_in_aqueous Product is Water-Soluble check_aqueous->product_in_aqueous Product Found check_volatility Is the Product Volatile? check_aqueous->check_volatility Product Not Found back_extract Back-extract with More Polar Solvent product_in_aqueous->back_extract end Problem Resolved back_extract->end volatile_product Product Lost During Evaporation check_volatility->volatile_product Yes check_degradation Check for Degradation (TLC/LC-MS) check_volatility->check_degradation No gentle_evaporation Use Milder Evaporation Conditions volatile_product->gentle_evaporation gentle_evaporation->end degradation_issue Product Degraded check_degradation->degradation_issue Degradation Observed check_degradation->end No Degradation optimize_ph Optimize pH of Washes degradation_issue->optimize_ph optimize_ph->end

Caption: A troubleshooting flowchart for diagnosing and resolving low product yield after work-up.

Technical Support Center: 5-Methylisoxazol-3-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methylisoxazol-3-amine. The information focuses on addressing common issues related to the compound's moisture sensitivity in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to minimize moisture exposure?

A1: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For enhanced protection against moisture, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Q2: Can reactions with this compound be performed in aqueous or protic solvents?

A2: While this compound is sensitive to moisture, certain reactions can be conducted in the presence of water, particularly during workup procedures involving pH adjustments with aqueous acids or bases.[1][3] However, for reactions where the amine is intended to act as a nucleophile, especially with moisture-sensitive electrophiles like acyl chlorides or sulfonyl chlorides, the use of dry, aprotic solvents and an inert atmosphere is crucial to prevent hydrolysis of the reagents and ensure optimal yield.

Q3: What are the potential side products if moisture is present during a reaction with this compound?

A3: The primary concern with moisture is the hydrolysis of the electrophilic reaction partner. For instance, in an acylation reaction, the acyl chloride will hydrolyze to the corresponding carboxylic acid. This not only consumes the acylating agent but also introduces an acidic byproduct that can protonate the amine, rendering it non-nucleophilic. Similarly, sulfonyl chlorides will hydrolyze to sulfonic acids. While the isoxazole (B147169) ring itself is relatively stable, prolonged exposure to harsh acidic or basic conditions in the presence of water could potentially lead to ring-opening byproducts, although this is less common under standard reaction conditions.

Q4: How can I effectively dry this compound and the solvents for my reaction?

A4: For this compound, drying in a vacuum desiccator over a suitable desiccant like phosphorus pentoxide (P₄O₁₀) or potassium hydroxide (B78521) (KOH) is effective. Solvents should be dried using standard laboratory procedures. For example, ethereal solvents can be dried over sodium/benzophenone, while halogenated solvents can be distilled from calcium hydride. The use of molecular sieves is also a convenient method for drying both the amine (in solution) and the solvents.

Troubleshooting Guides

Issue 1: Low Yield in Acylation or Sulfonylation Reactions

Symptoms:

  • Significantly lower than expected yield of the desired amide or sulfonamide.

  • Presence of a significant amount of unreacted this compound in the final reaction mixture.

  • Isolation of the carboxylic acid or sulfonic acid corresponding to the acylating or sulfonylating agent.

Possible Causes and Solutions:

CauseSolution
Moisture in the reaction Ensure all glassware is oven-dried before use. Dry the solvent and this compound thoroughly. Run the reaction under a dry, inert atmosphere (nitrogen or argon).
Hydrolysis of the acyl/sulfonyl chloride Add the acyl or sulfonyl chloride to the reaction mixture containing this compound and a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) at a low temperature (e.g., 0 °C) to minimize hydrolysis and side reactions.
Protonation of the amine The reaction of acyl/sulfonyl chlorides with amines generates HCl as a byproduct, which can protonate the starting amine. Use at least one equivalent of a non-nucleophilic base to scavenge the acid.
Impure starting materials Verify the purity of this compound and the electrophile using appropriate analytical techniques (e.g., NMR, melting point) before starting the reaction.
Issue 2: Formation of Multiple Unidentified Byproducts

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS analysis.

  • Difficulty in isolating the desired product in pure form.

Possible Causes and Solutions:

CauseSolution
Reaction temperature is too high Run the reaction at a lower temperature. The addition of highly reactive electrophiles should be done cautiously and at reduced temperatures to control the reaction exotherm.
Presence of oxygen For sensitive substrates, degassing the solvent and running the reaction under an inert atmosphere can prevent oxidative side reactions.
Inappropriate solvent Ensure the chosen solvent is compatible with all reagents and does not promote side reactions. For instance, a nucleophilic solvent could compete with the amine.
Incorrect stoichiometry Carefully control the stoichiometry of the reactants. An excess of the electrophile can sometimes lead to multiple additions or other side reactions.

Quantitative Data on Moisture Sensitivity (Illustrative)

The following table provides illustrative data on the impact of moisture on the yield of a representative acylation reaction of this compound with an acyl chloride. Note: These are hypothetical values for demonstration purposes, as specific experimental data was not found in the literature search.

Water Content in Solvent (ppm)Reaction Yield (%)Purity of Crude Product (%)
< 109598
508592
1007085
2005075
500< 20< 60

Experimental Protocols

General Protocol for the Acylation of this compound under Anhydrous Conditions:

  • Preparation: Oven-dry all glassware and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reagents: Use freshly distilled, anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran). Ensure this compound is dry.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq) and the anhydrous solvent.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine (B92270) (1.1 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry glassware react1 Add this compound and solvent under N2 prep1->react1 prep2 Dry solvents and reagents prep2->react1 react2 Add non-nucleophilic base react1->react2 react3 Cool to 0 °C react2->react3 react4 Slowly add electrophile react3->react4 react5 Stir and monitor reaction react4->react5 workup1 Aqueous quench react5->workup1 workup2 Extraction and drying workup1->workup2 workup3 Purification workup2->workup3

Caption: Anhydrous reaction workflow for this compound.

troubleshooting_low_yield start Low Yield Observed q1 Were all reagents and solvents rigorously dried? start->q1 sol1 Dry all components and repeat reaction q1->sol1 No q2 Was a non-nucleophilic base used? q1->q2 Yes end Improved Yield sol1->end sol2 Add a suitable base (e.g., triethylamine) q2->sol2 No q3 Was the electrophile added at low temperature? q2->q3 Yes sol2->end sol3 Add electrophile slowly at 0 °C q3->sol3 No q3->end Yes sol3->end

Caption: Troubleshooting logic for low reaction yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Methylisoxazol-3-amine and 5-Amino-3-methylisoxazole for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is critical for efficient and predictable synthetic strategies. This guide provides an objective comparison of the chemical reactivity of two closely related isoxazole (B147169) derivatives: 5-Methylisoxazol-3-amine and 5-Amino-3-methylisoxazole (B44965), supported by experimental data and detailed protocols.

This document delves into the key differences in the nucleophilic character of the amino group in these two isomers, dictated by its position on the isoxazole ring. These differences significantly influence their behavior in common synthetic transformations, such as reactions with electrophilic alkenes and carbonyl compounds.

Chemical and Physical Properties

A summary of the fundamental properties of the two isomers is presented below. The notable difference in their melting points suggests variations in their crystal packing and intermolecular interactions.

PropertyThis compound[1][2][3][4]5-Amino-3-methylisoxazole[5][6][7][8][9][10]
Synonyms 3-Amino-5-methylisoxazole, 5-Methyl-3-isoxazolamine3-Methyl-1,2-oxazol-5-amine, 3-Methyl-5-aminoisoxazole
CAS Number 1072-67-914678-02-5
Molecular Formula C₄H₆N₂OC₄H₆N₂O
Molecular Weight 98.10 g/mol 98.10 g/mol
Melting Point 59-61 °C85-87 °C
SMILES CC1=CC(=NO1)NCC1=NOC(N)=C1
InChI Key FKPXGNGUVSHWQQ-UHFFFAOYSA-NFNXYWHTZDAVRTB-UHFFFAOYSA-N

Comparative Reactivity Analysis

The primary difference in reactivity between these two isomers stems from the electronic environment of the exocyclic amino group.

This compound (3-Amino-5-methylisoxazole): The amino group at the C3 position is considered to be more nucleophilic. This is supported by ¹⁵N NMR studies which indicate that the exocyclic nitrogen atom in this isomer is more shielded by electrons compared to its C5-amino counterpart. This enhanced nucleophilicity makes it a more reactive partner in reactions involving electrophiles.

5-Amino-3-methylisoxazole: The amino group at the C5 position exhibits reduced nucleophilicity. This is attributed to its "imidic" character and the delocalization of electron density through the isoxazole ring.[11] This lower reactivity can be advantageous in certain synthetic applications where chemoselectivity is desired.

Reactions with Activated Enol Ethers

The reaction of these amino-isoxazoles with activated enol ethers, such as diethyl ethoxymethylenemalonate (DEEM), highlights their differing reactivity.

This compound reacts readily with DEEM and other activated enol ethers. The reaction proceeds via a nucleophilic attack of the amino group on the electron-deficient double bond, followed by elimination of ethanol (B145695) to yield stable isoxazolylenamines. Under harsher conditions (refluxing in xylene), these intermediates can undergo intramolecular cyclization to form isoxazolo[2,3-a]pyrimidinones.[5]

5-Amino-3-methylisoxazole , due to its less nucleophilic amino group, is expected to react more sluggishly with activated enol ethers under similar conditions. While specific comparative studies are not widely available, its known application in the synthesis of isoxazolo[5,4-b]pyridines often requires elevated temperatures (180-185 °C) when reacting with substrates like ethyl 2-cyano-3-ethoxyacrylate, which is structurally related to DEEM.[6]

Experimental Protocol: Reaction of this compound with Diethyl Ethoxymethylenemalonate[7]

A solution of this compound (5 mmol) and diethyl ethoxymethylenemalonate (5 mmol) in absolute ethanol (20 mL) is heated under reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is washed with ether. The resulting enamine can be purified by column chromatography on silica (B1680970) gel. For the synthesis of the cyclized isoxazolo[2,3-a]pyrimidinone, the reaction is performed in refluxing xylene.

experimental_workflow_enol_ether reagents This compound + Diethyl Ethoxymethylenemalonate solvent Absolute Ethanol reagents->solvent Dissolve reflux Reflux solvent->reflux Heat workup Solvent Removal & Ether Wash reflux->workup Cool product Isoxazolylenamine workup->product Purify

Fig. 1: Workflow for the synthesis of isoxazolylenamine.

Reactions with Aldehydes and Ketones

The formation of Schiff bases (imines) through condensation with carbonyl compounds is a common reaction for primary amines.

This compound undergoes efficient condensation with various aromatic aldehydes under mild, solvent-free conditions, often catalyzed by a small amount of a weak base, to produce the corresponding Schiff bases in high yields.

5-Amino-3-methylisoxazole is also utilized in reactions involving carbonyl compounds, particularly in three-component reactions for the synthesis of isoxazolo[5,4-b]pyridines.[7] In these reactions, it condenses with an aromatic aldehyde and a 1,3-dicarbonyl compound. These reactions often require microwave irradiation or elevated temperatures, which may be indicative of the lower intrinsic nucleophilicity of the 5-amino group compared to its isomer.

Experimental Protocol: Synthesis of Isoxazolo[5,4-b]pyridines using 5-Amino-3-methylisoxazole[9]

In a microwave-safe vessel, 5-amino-3-methylisoxazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a 1,3-dicarbonyl compound (1.0 mmol) are combined. A 1:1 mixture of ethanoic acid and ethyl acetate (B1210297) is added as the solvent. The vessel is sealed and subjected to microwave irradiation (e.g., at 120°C for 5 minutes). After cooling, the reaction mixture is concentrated, and the product is purified by column chromatography.

signaling_pathway cluster_reactants Reactants cluster_conditions Conditions A 5-Amino-3-methylisoxazole F Isoxazolo[5,4-b]pyridine A->F B Aromatic Aldehyde B->F C 1,3-Dicarbonyl Compound C->F D Ethanoic Acid / Ethyl Acetate (1:1) D->F E Microwave Irradiation (120°C, 5 min) E->F

Fig. 2: Three-component synthesis of isoxazolo[5,4-b]pyridines.

Summary of Reactivity Differences

Reaction TypeThis compound (3-Amino Isomer)5-Amino-3-methylisoxazole (5-Amino Isomer)
Nucleophilicity Higher, due to less electron delocalization.Lower, due to "imidic" character and electron delocalization.[11]
Reaction with Enol Ethers Readily forms enamines under mild conditions; cyclizes at high temps.[5]Requires more forcing conditions for similar transformations.[6]
Reaction with Aldehydes Efficient Schiff base formation under mild, often solvent-free, conditions.Employed in multicomponent reactions, often requiring microwave or thermal activation.[7]

Conclusion

The choice between this compound and 5-Amino-3-methylisoxazole in a synthetic route should be guided by the desired reactivity. This compound serves as a potent nucleophile suitable for a wide range of condensation and addition reactions under relatively mild conditions. In contrast, 5-Amino-3-methylisoxazole offers a less reactive amino group, which can be beneficial for achieving selectivity in more complex synthetic schemes or when harsh reaction conditions are required for other transformations in a multicomponent setup. The provided experimental protocols offer a starting point for harnessing the unique chemical properties of these valuable heterocyclic building blocks.

References

A Comparative Guide to the Synthetic Routes of 3-Amino-5-methylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Amino-5-methylisoxazole is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the sulfonamide antibiotic sulfamethoxazole. The efficiency, scalability, and purity of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a detailed comparison of the most common synthetic routes to 3-Amino-5-methylisoxazole, supported by experimental data and protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The synthesis of 3-Amino-5-methylisoxazole can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The following table summarizes the key quantitative data for three prominent methods.

ParameterRoute 1: From Nitrile Precursors and Hydroxyurea (B1673989)Route 2: From 3-HydroxybutanenitrileRoute 3: From Ethyl Acetate (B1210297) and Acetonitrile (B52724)
Starting Materials 2,3-dibromobutyronitrile, 2-bromocrotononitrile, or tetrolonitrile; Hydroxyurea3-Hydroxybutanenitrile; Hydroxylamine (B1172632) hydrochlorideEthyl acetate; Acetonitrile; p-Toluenesulfonyl hydrazide; Hydroxylamine hydrochloride
Key Reagents Alkali metal hydroxide (B78521) (e.g., NaOH)Potassium carbonate; Iron(III) chlorideMetal base (e.g., NaH, n-BuLi, LDA); p-Toluenesulfonyl hydrazide; Potassium carbonate
Reaction Steps 123
Overall Yield >90%[1][2]77%[3]~70-80% (calculated from step-wise yields)[4]
Product Purity High, with minimal 5-amino isomer impurity[1][2]98.8% (HPLC)[3]High, no isomeric impurities detected[4]
Key Condition Strict pH control (10.1-13)[1][2]Reflux with a water separator[3]Anhydrous conditions for the initial step[4]

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the chemical transformations involved in each synthetic route.

route1 Nitrile Nitrile Precursor (e.g., 2-Bromocrotononitrile) Product 3-Amino-5-methylisoxazole Nitrile->Product NaOH (aq) pH 10.1-13 Hydroxyurea Hydroxyurea Hydroxyurea->Product

Caption: Route 1: Cyclization of a nitrile precursor with hydroxyurea.

route2 Hydroxybutanenitrile 3-Hydroxybutanenitrile Intermediate Intermediate Hydroxybutanenitrile->Intermediate K2CO3, H2O 60°C Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Intermediate Product 3-Amino-5-methylisoxazole Intermediate->Product FeCl3, Toluene (B28343) Reflux

Caption: Route 2: Two-step synthesis from 3-hydroxybutanenitrile.

route3 EthylAcetate Ethyl Acetate Acetylacetonitrile Acetylacetonitrile EthylAcetate->Acetylacetonitrile Metal Base (e.g., NaH) Acetonitrile Acetonitrile Acetonitrile->Acetylacetonitrile Hydrazone Hydrazone Intermediate Acetylacetonitrile->Hydrazone TsHydrazide p-Toluenesulfonyl hydrazide TsHydrazide->Hydrazone Product 3-Amino-5-methylisoxazole Hydrazone->Product K2CO3 Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Product

Caption: Route 3: Three-step synthesis via an acetylacetonitrile intermediate.

Experimental Protocols

Route 1: From 2-Bromocrotononitrile and Hydroxyurea[2]

This process emphasizes strict pH control to achieve high yields and purity.

Step 1: Preparation of 3-Amino-5-methylisoxazole

  • A solution of hydroxyurea is prepared in water.

  • 2-Bromocrotononitrile (147 g) is added dropwise to the cooled hydroxyurea solution under vigorous stirring.

  • During the addition, a 50% (w/w) solution of sodium hydroxide is added concurrently to maintain the pH of the reaction mixture between 11 and 12.

  • After the addition is complete, the mixture is stirred for an additional hour at room temperature and then refluxed for approximately 3 hours.

  • The solution is cooled, filtered, and extracted three times with ethyl acetate (250 mL each).

  • The combined organic layers are dried over anhydrous magnesium sulfate (B86663) and the solvent is evaporated to yield the product.

  • The resulting product is analyzed by HPLC. A yield of 90% with less than 0.7% of the 5-amino isomer impurity has been reported for this method.[2]

Route 2: From 3-Hydroxybutanenitrile[3]

This two-stage method involves the formation of an intermediate followed by cyclization.

Step 1: Intermediate Formation

  • Combine hydroxylamine hydrochloride (14.0 g, 0.20 mol), potassium carbonate (70.5 g, 0.51 mol), and 100 mL of water in a reaction vessel.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 3-hydroxybutanenitrile (14.5 g, 0.17 mol) to the mixture.

  • Heat the reaction to 60°C and maintain for 6 hours.

  • Cool the mixture to room temperature.

Step 2: Cyclization and Purification

  • Add toluene (200 mL) to the reaction mixture and separate the aqueous layer.

  • To the organic layer, add anhydrous ferric chloride (2.76 g, 17 mmol).

  • Connect a water separator to the reaction vessel and heat to reflux, collecting the separated water.

  • Once the theoretical amount of water is collected, cool the mixture.

  • Adjust the pH to 1-2 by dropwise addition of concentrated hydrochloric acid and stir for 1 hour.

  • Separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 11-13 with a 30% sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, dry, and collect the light yellow crystalline 3-amino-5-methylisoxazole. A yield of 77% with an HPLC purity of 98.8% has been reported.[3]

Route 3: From Ethyl Acetate and Acetonitrile[4]

This is a three-step synthesis starting from readily available materials.

Step 1: Synthesis of Acetylacetonitrile

  • To a solution of acetonitrile (10.3 g, 0.25 mol) in 120 mL of tetrahydrofuran, add sodium hydride (14 g, 0.35 mol, 60% dispersion).

  • Add ethyl acetate (25.9 g, 0.35 mol) to the mixture.

  • Heat the reaction under reflux for 4 hours.

  • Cool the mixture to room temperature and quench with ice water.

  • Adjust the pH to 5-6 with 2N HCl.

  • Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain acetylacetonitrile. A yield of 92% has been reported for this step.[4]

Step 2: Formation of the Hydrazone Intermediate

  • The acetylacetonitrile from the previous step is reacted with p-toluenesulfonyl hydrazide. (Detailed experimental conditions for this step require further specific literature search but follow standard procedures for hydrazone formation).

Step 3: Ring Closure to 3-Amino-5-methylisoxazole

  • Hydroxylamine hydrochloride is dissociated with potassium carbonate.

  • The hydrazone intermediate from Step 2 is added to this mixture.

  • The reaction is heated to induce ring closure and form the final product.

  • The reaction temperature is typically maintained between 65-90°C.[4]

Conclusion

The choice of synthetic route for 3-Amino-5-methylisoxazole depends on several factors including the desired scale, purity requirements, and availability of starting materials.

  • Route 1 offers the highest reported yield and purity, making it an excellent choice for industrial-scale production where minimizing isomeric impurities is critical. The key to success in this route is the precise control of pH.

  • Route 2 provides a good yield and high purity product in a two-step process. This route may be suitable for laboratory-scale synthesis where the starting 3-hydroxybutanenitrile is readily available.

  • Route 3 utilizes inexpensive and common starting materials, making it a potentially cost-effective option. However, being a three-step synthesis, it may be more labor-intensive and have a lower overall throughput compared to the other routes.

Researchers and process chemists should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.

References

Structure-Activity Relationship of 5-Methylisoxazol-3-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methylisoxazol-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various derivatives with a wide spectrum of biological activities. These activities include potential antitubercular, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antitubercular efficacy, supported by experimental data.

Antitubercular Activity of 5-Methylisoxazole-3-carboxamide (B1215236) Derivatives

A series of 5-methylisoxazole-3-carboxamide derivatives has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of the microorganism, was determined for each derivative. The results are summarized in the table below.

Compound IDR Group (Substituent on the Amide Nitrogen)MIC (µM)[1][2]
4 2-Hydroxyphenyl> 100
5 4-Hydroxyphenyl50
6 2-Chlorophenyl100
7 4-Chlorophenyl25
8 4-Bromophenyl25
9 4-Fluorophenyl6.25
10 2,4-Difluorophenyl3.125
11 2,5-Difluorophenyl12.5
12 3,4-Difluorophenyl25
13 4-Trifluoromethylphenyl6.25
14 3-Chloro-4-fluorophenyl3.125
15 3-Nitrophenyl12.5
16 4-Nitrophenyl50
17 Pyridin-2-yl12.5
18 Pyrimidin-2-yl50
19 Thiazol-2-yl6.25
20 5-Methylthiazol-2-yl6.25
Isoniazid (Reference Drug)0.04
Rifampicin (Reference Drug)0.18

Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends regarding the substitution on the amide nitrogen of the 5-methylisoxazole-3-carboxamide core:

  • Halogen Substitution: The presence of halogens on the phenyl ring generally enhances antitubercular activity compared to an unsubstituted or hydroxyl-substituted phenyl ring.

  • Position and Number of Halogens: Di-substituted phenyl rings, particularly with fluorine atoms, lead to increased potency. The 2,4-difluoro (Compound 10 ) and 3-chloro-4-fluoro (Compound 14 ) substitutions resulted in the most potent compounds in the series, with a MIC of 3.125 µM.

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups like trifluoromethyl (Compound 13 ) and fluoro (Compound 9 ) at the para-position of the phenyl ring are favorable for activity.

  • Heterocyclic Rings: Replacement of the phenyl ring with heterocyclic moieties such as thiazole (B1198619) (Compounds 19 and 20 ) also resulted in significant activity, with MIC values of 6.25 µM.

Experimental Protocols

Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives (General Procedure)

The synthesis of the 5-methylisoxazole-3-carboxamide derivatives involved a multi-step process.

G cluster_synthesis Synthesis Workflow A Ethyl 2-chloro-2-hydroxyiminoacetate B Ethyl 5-methylisoxazole-3-carboxylate A->B Reaction with 1-propyne C 5-Methylisoxazole-3-carboxylic acid B->C Hydrolysis D 5-Methylisoxazole-3-carbonyl chloride C->D Reaction with thionyl chloride E Target 5-Methylisoxazole-3-carboxamide Derivatives D->E Reaction with various amines

General synthetic workflow for 5-methylisoxazole-3-carboxamide derivatives.

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The in vitro antitubercular activity of the synthesized compounds was determined against Mycobacterium tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA).

G cluster_assay Antitubercular Activity Assay Workflow A Prepare serial dilutions of test compounds in a 96-well plate B Add M. tuberculosis H37Rv culture to each well A->B C Incubate the plates at 37°C B->C D Add Alamar Blue solution and re-incubate C->D E Observe color change (Blue to Pink) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for the Microplate Alamar Blue Assay (MABA).

Other Potential Biological Activities

While this guide focuses on the antitubercular activity of 5-methylisoxazole-3-carboxamide derivatives due to the availability of detailed quantitative data, it is important to note that derivatives of this compound have been investigated for other therapeutic applications. For instance, certain 4-((5-methylisoxazol-3-yl)amino)thiazole derivatives have shown promise as anti-inflammatory agents. However, a detailed quantitative SAR analysis for these and other activities could not be included due to the limited availability of comparable experimental data in the public domain.

Conclusion

The structure-activity relationship studies of 5-methylisoxazole-3-carboxamide derivatives reveal that substitution on the amide nitrogen plays a crucial role in their antitubercular activity. Specifically, the presence of electron-withdrawing groups and certain halogen substitution patterns on a terminal phenyl ring, or the inclusion of a thiazole ring, significantly enhances potency. These findings provide a valuable framework for the rational design and development of more potent this compound-based antitubercular agents. Further investigation into the SAR of this scaffold against other biological targets is warranted to fully explore its therapeutic potential.

References

A Comparative Guide to Validated HPLC Methods for 5-Methylisoxazol-3-amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Methylisoxazol-3-amine, a key intermediate and potential impurity in the synthesis of pharmaceuticals like sulfamethoxazole (B1682508), is critical for ensuring product quality and safety. This guide provides a comparative overview of two representative High-Performance Liquid Chromatography (HPLC) methods for its analysis: a conventional reversed-phase HPLC method akin to pharmacopoeial standards and a modern Ultra-High-Performance Liquid Chromatography (U)HPLC method for higher throughput.

This compound is recognized as "Sulfamethoxazole Related Compound C" in the United States Pharmacopeia (USP), highlighting its importance in quality control of sulfamethoxazole-containing products.[1] The methods presented here are based on established chromatographic principles for the separation of sulfamethoxazole and its related substances.

Comparison of HPLC Methods

The selection between a conventional HPLC method and a UHPLC method often depends on the specific laboratory needs, such as sample throughput, desired resolution, and available instrumentation. The conventional method offers robustness and is widely accessible, while the UHPLC method provides significant advantages in speed and efficiency.

Chromatographic Conditions

Below is a summary of the chromatographic conditions for a conventional HPLC method and a high-throughput UHPLC method for the analysis of this compound.

ParameterMethod 1: Conventional RP-HPLCMethod 2: High-Throughput UHPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase Isocratic: Acetonitrile (B52724) and Phosphate (B84403) Buffer (pH 6.8) in a 20:80 (v/v) ratioGradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Gradient N/A0-2 min: 5-30% B, 2-3 min: 30-95% B, 3-4 min: 95% B, 4-4.1 min: 95-5% B, 4.1-5 min: 5% B
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 215 nmUV at 215 nm
Injection Volume 20 µL2 µL
Column Temp. 30 °C40 °C
Run Time ~15 min~5 min
Performance Comparison Based on Validation Parameters

The following table compares the typical performance characteristics of the two methods based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] These values represent expected outcomes for a validated method.

Validation ParameterMethod 1: Conventional RP-HPLC (Expected Performance)Method 2: High-Throughput UHPLC (Expected Performance)
Specificity Selectivity demonstrated against other related substances and degradation products.High peak purity and selectivity confirmed with a photodiode array (PDA) detector.
Linearity (r²) ≥ 0.999≥ 0.999
Range 0.1 - 10 µg/mL0.05 - 5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%
Precision (% RSD) ≤ 2.0%≤ 1.5%
Limit of Detection (LOD) ~0.03 µg/mL~0.015 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mL
Robustness Tolerant to minor variations in mobile phase composition (±2%), pH (±0.2 units), and temperature (±2 °C).More sensitive to variations, but demonstrates good performance within specified operational ranges.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method 1: Conventional Reversed-Phase HPLC

This method is designed for the reliable quantification of this compound and is suitable for routine quality control.

1. Preparation of Solutions:

  • Mobile Phase: Prepare a buffer solution by dissolving 1.36 g of monobasic potassium phosphate in 1 L of water and adjust the pH to 6.8 with a dilute potassium hydroxide (B78521) solution. The mobile phase is a filtered and degassed mixture of acetonitrile and this buffer in a 20:80 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 5 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration of this compound.

2. Chromatographic Procedure:

  • Set up the HPLC system with the C18 column (250 mm x 4.6 mm, 5 µm).

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Set the column temperature to 30 °C and the UV detector to 215 nm.

  • Inject 20 µL of the standard and sample solutions and record the chromatograms.

Method 2: High-Throughput UHPLC

This method is optimized for rapid analysis, making it ideal for high-throughput screening or process monitoring.

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in a 50:50 mixture of Mobile Phase A and B to achieve an expected concentration of 1 µg/mL.

2. Chromatographic Procedure:

  • Install the C18 column (100 mm x 2.1 mm, 1.8 µm) in the UHPLC system.

  • Equilibrate the column with the initial gradient conditions (95% A, 5% B) at a flow rate of 0.5 mL/min.

  • Set the column temperature to 40 °C and the UV detector to 215 nm.

  • Inject 2 µL of the standard and sample solutions and run the gradient program.

Visualizations

HPLC Method Development and Validation Workflow

The following diagram illustrates the typical workflow for developing and validating an HPLC method for the analysis of a pharmaceutical impurity like this compound.

Workflow for HPLC Method Development and Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev1 Define Analytical Target Profile Dev2 Select Column & Mobile Phase Dev1->Dev2 Dev3 Optimize Chromatographic Conditions Dev2->Dev3 Dev4 System Suitability Check Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 Sample Analysis Val5->Routine1 Implement Validated Method Routine2 Data Reporting Routine1->Routine2 Relationship of Sulfamethoxazole and Impurity C API Sulfamethoxazole (API) QC Quality Control (HPLC Analysis) API->QC Impurity This compound (Related Compound C) Impurity->QC Synthesis Synthesis Process Synthesis->API Synthesis->Impurity impurity formation

References

Comparative Biological Activity of Isoxazole Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of isoxazole (B147169) isomers, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.

Introduction

Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry.[1][2] The arrangement of substituents on the isoxazole ring gives rise to various positional isomers, which can exhibit distinct biological profiles. Understanding the structure-activity relationships (SAR) of these isomers is crucial for the rational design of novel therapeutics.[3] This guide will delve into the comparative efficacy of different isoxazole isomers, presenting quantitative data, detailed experimental methodologies, and illustrations of key signaling pathways.

Anticancer Activity

Isoxazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, heat shock protein 90 (Hsp90), and various kinases, as well as the induction of apoptosis.[3][4] The spatial arrangement of substituents on the isoxazole core significantly influences their cytotoxic potency and selectivity.

Comparative Efficacy of Diaryl-substituted Isoxazole Isomers

Among the various classes of isoxazole derivatives, diaryl-substituted isomers have been extensively studied. The relative positioning of the two aryl rings on the isoxazole scaffold plays a critical role in their interaction with biological targets.

Table 1: Comparative Anticancer Activity (IC50, µM) of Diaryl Isoxazole Isomers

Compound/Isomer TypeCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
3,4-Diarylisoxazole
Compound 13eNCI-H522 (Lung)0.023--[5]
Compound 43A549 (Lung)-CA-4-[6]
Compound 45A549 (Lung)-CA-4-[6]
3,5-Diarylisoxazole
Compound 26PC3 (Prostate)-5-FU-[4][7]
Compound IVA549 (Lung)nanomolar range--[6]
Compound 6a-cVarious<0.1 - 3.6--[8]
4,5-Diarylisoxazole
--Generally more potent antimitotic activity than 3,4-isomers--[9]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies. CA-4 (Combretastatin A4) and 5-FU (5-Fluorouracil) are established anticancer agents.

Key Signaling Pathways in Anticancer Activity

Certain isoxazole derivatives function as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancer cells and is essential for the stability and function of numerous oncoproteins.[10][11] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[12][13]

Hsp90_Inhibition_Pathway cluster_0 Isoxazole Isomer (Hsp90 Inhibitor) cluster_1 Hsp90 Chaperone Cycle cluster_2 Cellular Response Isoxazole 3,4-Disubstituted Isoxazole (e.g., Compound (R)-8n) Hsp90 Hsp90 Isoxazole->Hsp90 Binds to N-terminal ATP pocket ADP ADP Hsp90->ADP Hydrolyzes Hsp90_Client Hsp90-Client Complex Hsp90->Hsp90_Client Degradation Client Protein Degradation Hsp90->Degradation Inhibition leads to HSP70 HSP70 Upregulation Hsp90->HSP70 Inhibition induces ATP ATP ATP->Hsp90 Binds Client_Protein Oncogenic Client Proteins (e.g., HER2, AKT, CDK4) Client_Protein->Hsp90_Client Hsp90_Client->Client_Protein Stabilizes & Folds Apoptosis Apoptosis Degradation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Degradation->Cell_Cycle_Arrest

Caption: Hsp90 Inhibition Pathway by Isoxazole Derivatives.

Many diaryl isoxazoles, particularly 3,4- and 4,5-isomers, act as microtubule destabilizing agents, similar to combretastatin (B1194345) A-4.[5][6][9] They bind to the colchicine (B1669291) site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[14]

Anti-inflammatory Activity

Isoxazole derivatives have shown significant anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[15][16] Selective COX-2 inhibition is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Comparative COX-2 Inhibition by Isoxazole Derivatives

The substitution pattern on the isoxazole ring and the nature of the aryl substituents are critical for potent and selective COX-2 inhibition. For instance, a sulfonamide or methylsulfonyl group on one of the phenyl rings is a common feature in selective COX-2 inhibitors.[17]

Table 2: Comparative COX-1/COX-2 Inhibitory Activity of Isoxazole Derivatives

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI = COX-1/COX-2)Reference
A1364134.63[18]
B2--20.7[18]
C3-93024.26[15]
C5-85041.82[15]
C6-55061.73[15]
Celecoxib--(Standard COX-2 Inhibitor)[15]

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

COX-2 Inhibition Signaling Pathway

COX2_Inhibition_Pathway cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Isoxazole Inhibitor cluster_3 Physiological Effect Stimuli Cytokines, LPS, etc. COX2_Induction COX-2 Gene Expression Stimuli->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalyzes conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Isoxazole Isoxazole Derivative (e.g., with -SO2Me group) Isoxazole->COX2_Enzyme Inhibits Inflammation->Prostaglandins

Caption: COX-2 Inhibition by Isoxazole Derivatives.

Antimicrobial Activity

Isoxazole-containing compounds have a long history as antimicrobial agents, with some derivatives exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][19] The mechanism of action can vary, but often involves the disruption of essential cellular processes in the pathogen.

Comparative Antimicrobial Efficacy

The antimicrobial potency of isoxazole derivatives is highly dependent on the nature and position of substituents. For example, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and electron-donating groups like methoxy (B1213986) and dimethylamino at the C-5 phenyl ring has been shown to enhance antibacterial activity.[1]

Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Isoxazole Derivatives

CompoundS. aureus (Gram +)B. cereus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)Reference
Chalcone 28----2[20]
Compound 1862.531.25---[19]
Ciprofloxacin(Standard Antibiotic)[20]
Fluconazole(Standard Antifungal)[20]

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Protocols

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[21][22]

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole isomers for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[23]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[24][25]

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the isoxazole derivatives orally or intraperitoneally at a specific time before the induction of inflammation. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[26]

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.[27]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[27][28]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[29]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.[29]

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[30][31]

Caption: Overview of Key Experimental Workflows.

Conclusion

The positional isomerism of the isoxazole scaffold is a critical determinant of its biological activity. Subtle changes in the substitution pattern can lead to significant differences in potency and mechanism of action across anticancer, anti-inflammatory, and antimicrobial assays. Diaryl-substituted isoxazoles, in particular, have emerged as a promising class of compounds, with different isomeric forms showing preferential activity as tubulin polymerization inhibitors, Hsp90 inhibitors, or COX-2 inhibitors. The data and protocols presented in this guide are intended to facilitate the further exploration and development of isoxazole-based therapeutics.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 5-Methylisoxazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of 5-Methylisoxazol-3-amine analogs, with a focus on MRK-016, a notable analog with selective activity. The information presented herein is supported by experimental data to aid in the strategic development of similar compounds.

Introduction to this compound Analogs

The this compound scaffold is a key component in a variety of pharmacologically active compounds. Analogs of this structure have been investigated for their potential to modulate various biological targets. One such analog, MRK-016, has been identified as a selective inverse agonist for the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. This guide will delve into the comparative in vitro and in vivo studies of MRK-016 to provide a comprehensive overview of its pharmacological profile.

Data Presentation: In Vitro vs. In Vivo Performance of MRK-016

The following tables summarize the key quantitative data from in vitro and in vivo studies of MRK-016, highlighting its potency and efficacy at the molecular and systemic levels.

Table 1: In Vitro Characterization of MRK-016

ParameterValueDescription
Binding Affinity (Ki) Dissociation constant for binding to the benzodiazepine (B76468) site of various human GABAA receptor subtypes.
α1-containing0.83 nM
α2-containing0.85 nM
α3-containing0.77 nM
α5-containing1.4 nM
Functional Activity (EC50) 3 nMHalf-maximal effective concentration as a GABAA receptor inverse agonist selective for the α5-subtype.

Table 2: In Vivo Characterization of MRK-016

ParameterSpeciesValueDescription
Receptor Occupancy (ED50) Rat0.39 mg/kgDose required to produce 50% occupancy of GABAA receptors in the brain after oral administration.[1]
Plasma EC50 Rat15 ng/mLPlasma concentration required to produce 50% receptor occupancy.[1]
Plasma EC50 Rhesus Monkey21 ng/mLPlasma concentration required to produce 50% receptor occupancy, determined by PET.[1]
Effective Dose (Behavioral) Mouse3 mg/kgDose used to achieve ~70% receptor occupancy, which produced antidepressant-like effects in the Forced Swim Test.[2]
Half-life (t1/2) Rat0.3 - 0.5 hThe time it takes for the concentration of the drug in the body to be reduced by one-half.[1]
Half-life (t1/2) Dog0.3 - 0.5 hThe time it takes for the concentration of the drug in the body to be reduced by one-half.[1]
Half-life (t1/2) Rhesus Monkey0.3 - 0.5 hThe time it takes for the concentration of the drug in the body to be reduced by one-half.[1]
Half-life (t1/2) Human~3.5 hThe time it takes for the concentration of the drug in the body to be reduced by one-half.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the presented data.

In Vitro Experimental Protocols

1. Radioligand Binding Assay for GABAA Receptor Subtypes

  • Objective: To determine the binding affinity (Ki) of MRK-016 for different human GABAA receptor subtypes.

  • Cell Lines: HEK293 cells stably expressing recombinant human α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2 GABAA receptors.

  • Radioligand: [3H]flumazenil, a benzodiazepine site antagonist.

  • Procedure:

    • Cell membranes are prepared from the respective cell lines.

    • A constant concentration of [3H]flumazenil is incubated with the cell membranes in the presence of increasing concentrations of the test compound (MRK-016).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled benzodiazepine site ligand (e.g., clonazepam).

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of MRK-016 that inhibits 50% of the specific binding of [3H]flumazenil) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

2. Electrophysiological Assay for Functional Activity

  • Objective: To determine the functional activity (EC50) of MRK-016 as an inverse agonist at α5-containing GABAA receptors.

  • System: Whole-cell voltage-clamp recordings from mouse hippocampal neurons in primary culture.

  • Procedure:

    • Hippocampal neurons are cultured on coverslips.

    • Whole-cell patch-clamp recordings are performed to measure GABA-evoked currents.

    • A low concentration of GABA is applied to elicit a baseline current.

    • The effect of the test compound (MRK-016) is assessed by co-applying it with GABA. An inverse agonist will reduce the GABA-evoked current.

    • Concentration-response curves are generated by applying a range of MRK-016 concentrations.

  • Data Analysis: The EC50 value, representing the concentration of MRK-016 that produces 50% of its maximal inhibitory effect on the GABA-evoked current, is determined by fitting the concentration-response data to a sigmoidal dose-response equation.[3]

In Vivo Experimental Protocols

1. Receptor Occupancy Study

  • Objective: To determine the dose of MRK-016 required to occupy a certain percentage of GABAA receptors in the brain.

  • Animal Model: Male Sprague-Dawley rats.

  • Method: Ex vivo [3H]flumazenil binding.

  • Procedure:

    • Groups of rats are administered various oral doses of MRK-016 or vehicle.

    • At a specific time point after dosing, a tracer dose of [3H]flumazenil is administered intravenously.

    • After a set time for the tracer to distribute, the animals are euthanized, and their brains are rapidly removed and dissected.

    • The amount of radioactivity in specific brain regions (e.g., hippocampus, cortex) is measured.

    • The percentage of receptor occupancy is calculated by comparing the specific binding of [3H]flumazenil in the drug-treated groups to the vehicle-treated group.

  • Data Analysis: The ED50 (the dose that produces 50% receptor occupancy) is calculated by fitting the dose-occupancy data to a sigmoidal dose-response model.[1]

2. Behavioral Efficacy - Morris Water Maze (Delayed Matching-to-Position)

  • Objective: To assess the cognitive-enhancing effects of MRK-016.

  • Animal Model: Male rats.

  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Training: Rats are trained to find the hidden platform from a specific starting position.

    • Testing: On the test day, the platform is moved to a new location. The rat is first given a sample trial to find the new platform location.

    • After a delay period, the rat is placed back in the maze from the same start position and the latency to find the platform is recorded.

    • MRK-016 or vehicle is administered before the sample trial.

  • Data Analysis: The escape latencies during the test trials are compared between the MRK-016 treated and vehicle-treated groups. A shorter escape latency in the treated group indicates improved spatial memory and cognitive enhancement.[1]

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the target receptor and a typical workflow for the evaluation of novel compounds like this compound analogs.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA in Vesicle GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABAAR GABA(A) Receptor (Ligand-gated Cl- channel) GABA_synapse->GABAAR Binds to Cl_ion Cl- Influx GABAAR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to MRK016 MRK-016 (Inverse Agonist) MRK016->GABAAR Binds & Reduces Channel Opening

Caption: GABAergic signaling pathway and the action of MRK-016.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (EC50/IC50 determination) Binding->Functional Selectivity Selectivity Profiling Functional->Selectivity PK Pharmacokinetics (ADME, Half-life) Selectivity->PK Promising Candidate RO Receptor Occupancy (ED50 determination) PK->RO Efficacy Behavioral Efficacy Models (e.g., Morris Water Maze) RO->Efficacy Tox Toxicity Studies Efficacy->Tox Go_NoGo Go/No-Go Decision Tox->Go_NoGo Lead_ID Lead Identification (this compound Analog) Lead_ID->Binding

Caption: General workflow for drug discovery and development.

References

A Comparative Guide to the Green Synthesis of 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the adoption of green chemistry principles is paramount for sustainable and efficient synthesis. This guide provides a comparative benchmark of green synthesis protocols for 5-Methylisoxazol-3-amine, a key intermediate in pharmaceuticals, against conventional methods. The following sections detail experimental data, protocols, and visualized workflows to facilitate informed decisions in synthetic strategy.

Quantitative Performance Benchmark

The following table summarizes the key performance indicators for both a green and a conventional synthesis protocol for this compound.

ParameterGreen Synthesis ProtocolConventional Protocol 1Conventional Protocol 2
Overall Yield 78-80%[1]67-95%[1]up to 90%[2]
Reaction Time Step 1: 2h, Step 2: Not specified, Step 3: 2h[1]Not specifiedNot specified
Temperature Step 1: -78°C to RT, Step 2: Not specified, Step 3: 65-85°C[1]104°C (normal pressure) to 150°C (pressurized)[1]50°C (distillation)[2]
Key Reagents Ethyl acetate (B1210297), acetonitrile (B52724), n-BuLi/LDA, p-toluenesulfonyl hydrazide, hydroxylamine (B1172632) hydrochloride, K2CO3[1]5-methylisoxazole-3-formamide, sodium hypochlorite[1]2-bromocrotononitrile, hydroxyurea, NaOH[2]
Solvents Tetrahydrofuran (B95107) (THF)/2-methyltetrahydrofuran, water[1]Chloroform (B151607) (for extraction)[1]Water[2]
Green Chemistry Aspects Avoids hazardous solvents like chloroform and carbon tetrachloride.[1]Utilizes hazardous chlorinated solvent.[1]Aqueous medium.[2]

Experimental Protocols

Green Three-Step Synthesis of this compound[1]

This method avoids the use of hazardous chlorinated solvents.

Step 1: Synthesis of Acetylacetonitrile

  • Cool a solution of diisopropylamine (B44863) in tetrahydrofuran (THF) to below -30°C.

  • Under a nitrogen atmosphere, add n-butyllithium (n-BuLi) in n-hexane solution dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction to below -78°C and add a solution of ethyl acetate and acetonitrile dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with 2N HCl to adjust the pH to 5-6.

  • Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate to obtain acetylacetonitrile.

Step 2: Formation of Hydrazone

  • The detailed protocol for this step is not fully described in the provided information but generally involves the reaction of acetylacetonitrile with p-toluenesulfonyl hydrazide.

Step 3: Ring Closure to form 3-amino-5-methylisoxazole

  • In a reaction flask, stir a mixture of hydroxylamine hydrochloride and potassium carbonate in water at room temperature for 30 minutes.

  • Add tetrahydrofuran (or 2-methyltetrahydrofuran) and the hydrazone from the previous step.

  • Heat the mixture to 65-85°C for 2 hours.

  • After cooling, adjust the pH to 1 with concentrated hydrochloric acid and stir for 1 hour.

  • Separate the layers and discard the organic layer.

  • Adjust the pH of the aqueous layer to 10-12 with 20% sodium hydroxide (B78521) to precipitate the product.

  • Filter and dry the precipitate to obtain 3-amino-5-methylisoxazole.

Conventional Synthesis via Hofmann Rearrangement[1]
  • Chlorinate 5-methylisoxazole-3-formamide in a sodium hypochlorite (B82951) aqueous solution to generate N-chloramide sodium.

  • Heat the intermediate under normal pressure (104°C) or pressurization (150°C) to induce a Hofmann rearrangement, yielding 3-amino-5-methylisoxazole.

  • Extraction of the product is typically performed using chloroform.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthesis protocols.

G cluster_green Green Synthesis Workflow A Ethyl Acetate + Acetonitrile B Acetylacetonitrile A->B  n-BuLi or LDA -78°C to RT C Hydrazone Intermediate B->C  p-toluenesulfonyl hydrazide D This compound C->D  Hydroxylamine HCl, K2CO3 65-85°C G cluster_conventional Conventional Synthesis Workflow E 5-Methylisoxazole-3-formamide F N-chloramide sodium E->F  NaOCl (aq) G This compound F->G  Heat (104-150°C) (Hofmann Rearrangement) G cluster_derivative Green Synthesis of Schiff Base Derivatives H This compound + Aromatic Aldehyde I Schiff Base H->I  DMEA (catalyst) Room Temperature, 40 min Solvent-free

References

A Comparative Guide to Understanding Antibody Cross-Reactivity: A Case Study Using a Hapten-Carrier Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of polyclonal antibodies raised against small molecule-protein conjugates. Due to the limited availability of public data on antibodies specifically targeting 5-Methylisoxazol-3-amine conjugates, this document utilizes a representative case study of antibodies developed against 3-(Aminomethyl)phenol to illustrate the experimental workflow, data presentation, and interpretation of cross-reactivity studies. The methodologies and principles described herein are broadly applicable to the characterization of antibodies against other haptens, including this compound.

Introduction to Hapten-Carrier Conjugates and Antibody Specificity

Small molecules like this compound, known as haptens, are generally not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)). The resulting hapten-carrier conjugate is then used to immunize an animal to produce antibodies.

A critical characteristic of the resulting polyclonal antibodies is their specificity – their ability to bind to the target hapten with high affinity while showing minimal binding to structurally related molecules. Cross-reactivity occurs when these antibodies bind to non-target molecules, which can lead to inaccurate results in immunoassays or off-target effects in therapeutic applications. Therefore, thorough cross-reactivity studies are essential for the validation of any hapten-specific antibody.

Data Presentation: A Comparative Analysis of Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of a hypothetical polyclonal antibody raised against a 3-(Aminomethyl)phenol-KLH conjugate. The data is presented as the concentration of the analyte required to cause 50% inhibition of the antibody binding to the coated antigen in a competitive ELISA (IC50), and the cross-reactivity is calculated relative to the target analyte, 3-(Aminomethyl)phenol.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
3-(Aminomethyl)phenol Target Analyte 10 100
4-(Aminomethyl)phenolIsomer8511.8
2-(Aminomethyl)phenolIsomer1506.7
3-AminophenolRelated Compound> 1,000< 1.0
BenzylamineRelated Compound> 5,000< 0.2
PhenolUnrelated Compound> 10,000< 0.1

Note: The data presented in this table is illustrative and based on a representative case study for 3-(Aminomethyl)phenol to demonstrate the principles of cross-reactivity analysis.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data. The following protocols outline the key steps in generating and characterizing hapten-specific polyclonal antibodies.

1. Hapten-Carrier Conjugate Preparation

The first step is to conjugate the hapten (in this case, this compound) to a carrier protein. The amine group on this compound can be coupled to carboxyl groups on the carrier protein using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Materials:

    • This compound

    • Carrier Protein (e.g., KLH for immunization, BSA for coating)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • N-hydroxysuccinimide (NHS)

    • Activation Buffer (e.g., MES buffer, pH 4.7-6.0)

    • Conjugation Buffer (e.g., PBS, pH 7.2-7.4)

    • Dialysis tubing or desalting column

  • Procedure:

    • Dissolve the carrier protein in Activation Buffer.

    • Add EDC and NHS to the carrier protein solution to activate the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

    • Dissolve this compound in Conjugation Buffer.

    • Add the hapten solution to the activated carrier protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

    • Remove excess unconjugated hapten and crosslinker by dialysis against PBS or using a desalting column.

    • Determine the conjugation ratio (moles of hapten per mole of protein) using spectrophotometry or a suitable assay.

2. Polyclonal Antibody Production

  • Immunization:

    • An animal (e.g., a rabbit) is immunized with the hapten-KLH conjugate emulsified in a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts).

    • Booster immunizations are typically given every 2-4 weeks.

    • Test bleeds are collected to monitor the antibody titer.

  • Antibody Purification:

    • Once a high antibody titer is achieved, a terminal bleed is performed.

    • The antiserum is collected, and the polyclonal antibodies are purified using affinity chromatography on a column with the immobilized hapten-BSA conjugate.

3. Cross-Reactivity Testing by Competitive ELISA

Competitive ELISA is a common method to determine the specificity of antibodies against a small molecule.

  • Materials:

    • 96-well microtiter plates

    • Hapten-BSA conjugate (for coating)

    • Purified polyclonal antibody

    • Target analyte (this compound) and potential cross-reactants

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2N H₂SO₄)

  • Procedure:

    • Coating: Coat the wells of a 96-well plate with the hapten-BSA conjugate and incubate overnight at 4°C.

    • Washing: Wash the plate to remove unbound conjugate.

    • Blocking: Block the remaining protein-binding sites with blocking buffer.

    • Competition: Prepare serial dilutions of the target analyte and potential cross-reactants. In separate tubes, mix a constant concentration of the primary antibody with each dilution of the test compounds. Incubate for 1 hour at room temperature.

    • Incubation: Add the antibody-compound mixtures to the coated and blocked plate and incubate.

    • Washing: Wash the plate to remove unbound antibodies.

    • Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate.

    • Washing: Wash the plate.

    • Detection: Add the substrate solution and incubate until color develops.

    • Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

    • Data Analysis: Plot the absorbance versus the log of the analyte concentration to generate a standard curve. The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. The percent cross-reactivity is calculated as: (IC50 of target analyte / IC50 of test compound) x 100%.

Mandatory Visualizations

experimental_workflow cluster_conjugation Hapten-Carrier Conjugation cluster_immunization Antibody Production cluster_testing Cross-Reactivity Testing Hapten This compound Conjugate Hapten-Carrier Conjugate Hapten->Conjugate EDC/NHS Chemistry Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Immunization Immunize Animal Conjugate->Immunization ELISA Competitive ELISA Conjugate->ELISA Coating Antigen Antiserum Collect Antiserum Immunization->Antiserum Purification Affinity Purification Antiserum->Purification pAb Purified Polyclonal Antibody Purification->pAb pAb->ELISA Data IC50 & Cross-Reactivity Data ELISA->Data

Caption: Experimental workflow for antibody production and cross-reactivity testing.

logical_relationship cluster_hapten Hapten Structure cluster_conjugation_logic Conjugation Strategy cluster_antibody_recognition Antibody Recognition Hapten This compound AmineGroup Amine Group (-NH2) Hapten->AmineGroup IsoxazoleRing Isoxazole Ring Hapten->IsoxazoleRing MethylGroup Methyl Group (-CH3) Hapten->MethylGroup Conjugation Conjugation via Amine Group AmineGroup->Conjugation Epitope Recognized Epitope Conjugation->Epitope Exposes Ring & Methyl Group Specificity High Specificity Epitope->Specificity CrossReactivity Potential Cross-Reactivity Epitope->CrossReactivity with similar ring structures

Caption: Impact of hapten conjugation on antibody specificity.

Head-to-Head Comparison of Catalysts for 5-Methylisoxazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalytic Synthesis of a Key Intermediate

The efficient synthesis of 5-Methylisoxazol-3-amine, a crucial building block in the development of various pharmaceuticals, is a subject of significant interest. The choice of catalyst for the key cyclization step can dramatically influence yield, purity, and overall process efficiency. This guide provides a head-to-head comparison of two distinct catalytic systems for the synthesis of this compound: a Lewis acid-catalyzed approach using Iron(III) Chloride and a base-mediated cyclization employing Potassium Carbonate.

Performance Comparison of Catalytic Systems

The following table summarizes the quantitative data for the two catalytic methods, providing a clear comparison of their performance metrics.

ParameterCatalyst System 1: Iron(III) ChlorideCatalyst System 2: Potassium Carbonate
Catalyst Anhydrous Iron(III) Chloride (FeCl₃)Potassium Carbonate (K₂CO₃)
Precursor to Cyclization 3-hydroxybutanenitrile and hydroxylamine (B1172632) hydrochloride reaction productAcetyl acetonitrile (B52724) and p-toluenesulfonyl hydrazide reaction product (hydrazone)
Solvent Toluene (B28343)Tetrahydrofuran (B95107) (THF) and Water
Temperature Reflux65 °C
Reaction Time Not specified, refluxed until theoretical water separation2 hours
Overall Yield 77%79%
Purity (HPLC) 98.8%98.8%
Catalyst Type Homogeneous Lewis AcidHomogeneous Base

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the two catalytic systems are provided below.

Catalyst System 1: Iron(III) Chloride

This two-step synthesis involves the initial reaction of 3-hydroxybutanenitrile with hydroxylamine hydrochloride, followed by an Iron(III) Chloride catalyzed cyclization.

Step 1: Intermediate Formation

  • Combine hydroxylamine hydrochloride (14.0g, 0.20mol), potassium carbonate (70.5g, 0.51mol), and 100mL of water in a reaction vessel.

  • Stir the mixture at room temperature for 20 minutes.

  • Add 3-hydroxybutanenitrile (14.5g, 0.17mol).

  • Heat the mixture to 60°C and maintain for 6 hours.

  • After cooling to room temperature, add toluene (200mL) to separate the aqueous layer.

Step 2: Cyclization

  • To the organic layer from the previous step, add anhydrous ferric chloride (2.76g, 17mmol).

  • Connect a water separator and heat the mixture to reflux, collecting the separated water.

  • Continue reflux until the theoretical amount of water is separated.

  • Cool the reaction mixture and adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Stir for 1 hour, then separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 11-13 with 30% sodium hydroxide (B78521) solution to precipitate the product.

  • Filter the precipitate and dry to obtain light yellow crystalline 3-amino-5-methylisoxazole.[1]

Catalyst System 2: Potassium Carbonate

This three-step synthesis culminates in a potassium carbonate-mediated ring closure.

Step 1 & 2: Hydrazone Formation (Precursor Synthesis) This method first involves the formation of acetyl acetonitrile from ethyl acetate (B1210297) and acetonitrile in the presence of a metal base (e.g., n-BuLi or LDA), followed by reaction with p-toluenesulfonyl hydrazide to form a hydrazone intermediate.[2]

Step 3: Ring Closure

  • In a 500mL reaction flask, add hydroxylamine hydrochloride (16.7g, 0.24mol), potassium carbonate (99.5g, 0.72mol), and 40mL of water.

  • Stir the mixture at room temperature for 30 minutes.

  • Add tetrahydrofuran (360mL) and the hydrazone precursor (50.3g, 0.20mol) from the previous step.

  • Heat the mixture to 65°C and maintain the temperature for 2 hours.

  • After cooling, adjust the pH to 1 with concentrated hydrochloric acid and stir for 1 hour.

  • Separate and discard the organic layer.

  • Adjust the pH of the aqueous layer to 10-12 with a 20% sodium hydroxide solution to precipitate the product.

  • Filter and dry the precipitate to obtain light yellow crystalline 3-amino-5-methylisoxazole.[2]

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the experimental workflows and the logical comparison of the two catalytic systems.

G cluster_0 Catalyst System 1: Iron(III) Chloride cluster_1 Catalyst System 2: Potassium Carbonate a0 React 3-hydroxybutanenitrile with hydroxylamine hydrochloride a1 Toluene Extraction a0->a1 a2 Add FeCl₃ Catalyst a1->a2 a3 Reflux with Water Separation a2->a3 a4 Acidification (HCl) a3->a4 a5 Basification (NaOH) & Precipitation a4->a5 a6 Filtration & Drying a5->a6 a7 This compound a6->a7 b0 Synthesize Hydrazone Precursor b1 React Hydrazone with Hydroxylamine HCl in presence of K₂CO₃ b0->b1 b2 Heat at 65°C b1->b2 b3 Acidification (HCl) b2->b3 b4 Basification (NaOH) & Precipitation b3->b4 b5 Filtration & Drying b4->b5 b6 This compound b5->b6

Caption: Experimental workflows for the synthesis of this compound.

G Comparison Parameter Catalyst System 1: FeCl₃ Catalyst System 2: K₂CO₃ Catalyst Catalyst Type Lewis Acid Base Comparison->Catalyst Solvent Solvent Toluene THF / Water Comparison->Solvent Temperature Temperature Reflux 65 °C Comparison->Temperature Yield Overall Yield 77% 79% Comparison->Yield Purity Purity (HPLC) 98.8% 98.8% Comparison->Purity Precursor Precursor Strategy One-pot intermediate formation Multi-step precursor synthesis Comparison->Precursor

Caption: Logical comparison of the two catalytic systems.

References

Unveiling the Potential of 5-Methylisoxazol-3-carboxamides as Antitubercular Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against tuberculosis (TB), a disease that continues to pose a significant threat to public health, the discovery of novel therapeutic agents is paramount. This guide provides a comprehensive validation of the antitubercular activity of 5-Methylisoxazol-3-carboxamides, presenting a comparative analysis of their performance against other isoxazole-based derivatives and established first-line anti-TB drugs. This document is intended for researchers, scientists, and drug development professionals actively seeking to advance tuberculosis treatment.

A series of synthesized 5-methylisoxazole-3-carboxamide (B1215236) derivatives have demonstrated noteworthy in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.[1][2] The evaluation, conducted using the widely accepted Microplate Alamar Blue Assay (MABA), has identified several lead compounds with significant inhibitory potential.[1][2] This guide offers a detailed examination of their efficacy, selectivity, and the experimental protocols utilized for their validation.

Comparative Antitubercular Activity

The in vitro antitubercular activity of 5-Methylisoxazol-3-carboxamides and comparator compounds is summarized below. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis H37Rv. A lower MIC value indicates greater potency.

Compound ClassSpecific Derivative/DrugMIC (µg/mL)MIC (µM)Reference
5-Methylisoxazol-3-carboxamides Compound 10-3.125[1][2]
Compound 14-3.125[1][2]
Compound 9-6.25[1][2]
Compound 13-6.25[1][2]
Other Isoxazole (B147169) Derivatives Isoxazole-clubbed pyrimidine (B1678525) (18 & 20)0.78-[2]
Isoxazole-clubbed pyrimidine (179-183)1.56-[2]
Isoxazole Derivative (3a)1-[3]
3,4-Dichlorophenyl urea (B33335) derivative (4t)0.25-[4]
4-chlorophenyl congener (5f)1-[4]
Standard Antitubercular Drugs Isoniazid0.025 - 0.050.18 - 0.36[4]
Rifampicin0.05 - 0.10.06 - 0.12[4]
Ethambutol0.5 - 2.02.45 - 9.78[4]
Pyrazinamide3.12525.38[2]

Cytotoxicity and Selectivity Index

A critical aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to the host cells. The cytotoxicity of the lead 5-Methylisoxazol-3-carboxamide compounds was assessed against Vero (monkey kidney epithelial) and HepG2 (human liver cancer) cell lines.[1][2] The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (IC50) to the minimum inhibitory concentration (MIC), is a key indicator of a compound's therapeutic potential. A higher SI value is desirable.

CompoundCell LineIC50 (µM)MIC (µM)Selectivity Index (SI = IC50/MIC)Reference
5-Methylisoxazol-3-carboxamides (General Series) Vero>128--[1]
Isoxazole-based urea/thiourea (B124793) derivatives (General Series) Vero>10 µg/mL->20[4]

The active 5-methylisoxazole-3-carboxamide compounds have demonstrated a good safety profile against these cell lines.[1][2] For a broader comparison, a series of 3-isoxazolecarboxylic acid esters showed excellent selectivity with IC50 values greater than 128 µM against Vero cells.[1] Similarly, a series of isoxazole-based urea and thiourea derivatives exhibited low cytotoxicity to Vero cells, with a favorable selectivity index of over 20.[4]

Experimental Protocols

The following is a detailed methodology for the Microplate Alamar Blue Assay (MABA) used to determine the antitubercular activity of the 5-Methylisoxazol-3-carboxamide derivatives.

Microplate Alamar Blue Assay (MABA) Protocol

This assay quantitatively determines the drug susceptibility of Mycobacterium tuberculosis.[5][6][7]

1. Preparation of Mycobacterial Suspension:

  • Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (Albumin-Dextrose-Catalase).

  • The culture is incubated at 37°C until it reaches the mid-log phase.

  • The bacterial suspension is then diluted to a McFarland standard of 1.0, and further diluted 1:20 in the supplemented 7H9 broth.

2. Plate Setup:

  • A 96-well microtiter plate is used.

  • 100 µL of the supplemented 7H9 broth is added to all wells.

  • The test compounds, dissolved in DMSO, are serially diluted in the wells to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%, which is non-toxic to the mycobacteria.

  • A row with no drug serves as a positive control for bacterial growth.

  • A row with no bacteria serves as a negative control (sterility control).

3. Inoculation and Incubation:

  • 100 µL of the prepared mycobacterial suspension is added to each well, except for the negative control wells.

  • The plate is sealed and incubated at 37°C for 5-7 days.

4. Addition of Alamar Blue and Reading:

  • After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.[8]

  • The plate is re-incubated at 37°C for 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The MIC is determined as the lowest drug concentration that prevents the color change from blue to pink.[8]

Visualizing the Workflow and Validation Logic

To further clarify the experimental and validation processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start: M. tuberculosis H37Rv Culture prep_suspension Prepare Bacterial Suspension start->prep_suspension setup_plate Prepare 96-well Plate with Compound Dilutions inoculate Inoculate Plate with Bacterial Suspension setup_plate->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_alamar Add Alamar Blue and Tween 80 incubate1->add_alamar incubate2 Re-incubate for 24 hours add_alamar->incubate2 read_mic Read MIC (Lowest concentration with no color change) incubate2->read_mic

Experimental Workflow for MABA.

validation_logic cluster_activity Antitubercular Activity cluster_safety Safety Profile cluster_evaluation Comparative Evaluation mic Determine MIC via MABA si Calculate Selectivity Index (SI = IC50 / MIC) mic->si cytotoxicity Assess Cytotoxicity (IC50) against Mammalian Cells cytotoxicity->si comparison Compare with Standard Drugs and Other Isoxazoles si->comparison conclusion Validate as Potential Antitubercular Candidate comparison->conclusion

Logical Flow of Compound Validation.

References

Unlocking the Antioxidant Potential of Schiff Bases: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Schiff bases, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including potent antioxidant properties.[1] Their ability to scavenge free radicals makes them promising candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases.[1][2] This guide provides a comparative analysis of the antioxidant potential of various Schiff bases, supported by experimental data and detailed methodologies, to aid researchers in their quest for new and effective antioxidants.

The antioxidant activity of Schiff bases is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a process often facilitated by the presence of phenolic hydroxyl groups in their structure.[3] The mechanism of action can proceed through Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET), depending on the molecular structure and the reaction medium.[4][5] The presence of electron-donating groups on the aromatic rings generally enhances the antioxidant activity, while electron-withdrawing groups tend to diminish it.[4][5]

Comparative Antioxidant Activity of Schiff Base Derivatives

The antioxidant potential of Schiff bases is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay being the most prevalent.[1][3] The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

Below is a summary of the antioxidant activities of selected Schiff base derivatives from recent studies, compared with standard antioxidants like ascorbic acid and Trolox.

Schiff Base DerivativeAssayIC50 (µg/mL)Standard AntioxidantStandard IC50 (µg/mL)Reference
(E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazideDPPH3.82Ascorbic Acid144.56[6]
5-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-2-phenyl-2,4-dihydro-pyrazol-3-oneDPPH589.6Ascorbic Acid36.3[1]
Ligand from ketoprofen (B1673614) and isoniazidDPPH6.12 (ppm)Ketoprofen18.85 (ppm)[1]
N,N'(1,2-phenylene)bis(2-(((Z)-(2-hydroxynaphthalen-1-yl)methylene)amino)benzamide)DPPH253.15Ascorbic Acid28.21[6]
Nicotinic acid hydrazide based Schiff baseDPPH729.258Ascorbic Acid730.120[1][6]
4-bromo-2-(((4-morpholinophenyl)imino)methyl)phenolFRAP929 µM FeSO4--[7]
4-bromo-2-(((2-morpholinoethyl) imino) methyl)phenolFRAP11 µM FeSO4--[7]
Pd(II) complex of aminothiophene-containing Schiff baseABTS1.25BHA-[8]

Experimental Protocols for Key Antioxidant Assays

Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. Provided below are the detailed methodologies for the three most commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.[9]

Reagents and Equipment:

  • DPPH (0.2 mM in methanol (B129727) or ethanol)

  • Test compounds (Schiff bases) and standard antioxidant (e.g., Ascorbic acid, Trolox) at various concentrations.

  • Methanol or ethanol (B145695)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and the standard antioxidant in a suitable solvent.[3]

  • In a 96-well microplate, add 20 µL of the sample or standard solution to each well.[3]

  • Add 180 µL of the 0.2 mM DPPH solution to each well. For the blank (control), use 20 µL of the solvent instead of the sample.[3]

  • Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measure the absorbance at 517 nm using a microplate reader.[9][10]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a blue-green color.[3]

Reagents and Equipment:

  • ABTS solution (7 mM in water)

  • Potassium persulfate (2.45 mM in water)

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds and standard antioxidant

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]

  • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[10]

  • In a 96-well microplate, add 20 µL of the sample or standard solution to each well.[3]

  • Add 180 µL of the diluted ABTS•+ working solution to each well.[3]

  • Incubate the plate in the dark at room temperature for 6 minutes.[3]

  • Measure the absorbance at 734 nm.[3]

Data Analysis: The calculation for scavenging activity is the same as for the DPPH assay, and the results are often expressed as IC50 values or Trolox Equivalent Antioxidant Capacity (TEAC).[3]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[7]

Reagents and Equipment:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

  • Test compounds and standard (e.g., FeSO₄·7H₂O)

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Warm the FRAP reagent to 37°C before use.[3]

  • In a 96-well microplate, add 10 µL of the sample or standard solution to each well.[3]

  • Add 300 µL of the pre-warmed FRAP reagent to each well.[3]

  • Incubate the plate at 37°C for 6 minutes.[3]

  • Measure the absorbance at 593 nm.[3]

Data Analysis: A standard curve is generated using a known concentration of Fe²⁺. The antioxidant capacity of the samples is then determined from this curve and expressed as FRAP values, typically in µM Fe(II) equivalents.[3]

Experimental Workflow and Signaling Pathways

The general workflow for assessing the antioxidant potential of Schiff bases involves synthesis, characterization, and subsequent evaluation using various in vitro antioxidant assays.

G cluster_synthesis Synthesis & Characterization cluster_screening Antioxidant Screening cluster_analysis Data Analysis cluster_pathway Mechanism & Pathway Investigation synthesis Schiff Base Synthesis (Condensation of amine and carbonyl) characterization Structural Characterization (FT-IR, NMR, Mass Spec) synthesis->characterization dpph DPPH Assay characterization->dpph Test Compound abts ABTS Assay characterization->abts Test Compound frap FRAP Assay characterization->frap Test Compound other Other Assays (e.g., Hydroxyl Radical Scavenging) characterization->other Test Compound ic50 IC50 Value Determination dpph->ic50 abts->ic50 sar Structure-Activity Relationship (SAR) Analysis frap->sar other->ic50 ic50->sar mechanism Elucidation of Antioxidant Mechanism (HAT, SET) sar->mechanism pathway Modulation of Oxidative Stress Signaling Pathways mechanism->pathway nrf2 Nrf2-Keap1 pathway->nrf2 pathway->nrf2 mapk MAPK pathway->mapk pathway->mapk nfkb NF-κB pathway->nfkb pathway->nfkb

Caption: Experimental workflow for the comparative analysis of the antioxidant potential of Schiff bases.

While in vitro assays provide valuable initial data, understanding the interaction of Schiff bases with cellular signaling pathways is crucial for drug development. Oxidative stress activates several key signaling pathways, including the Nrf2-Keap1, MAPK, and NF-κB pathways. Some Schiff base complexes have been shown to induce apoptosis in cancer cells through the mitochondria-dependent pathway, affecting the expression of pro-apoptotic and anti-apoptotic proteins.[11] Further research into how Schiff bases modulate these pathways will provide deeper insights into their therapeutic potential.

References

A Researcher's Guide to Purity Assessment of Commercial 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides a comparative assessment of analytical methodologies for determining the purity of commercial 5-Methylisoxazol-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds.

This compound is a critical building block in medicinal chemistry, notably as a precursor to certain sulfonamide drugs. Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring its purity is a crucial step in quality control to prevent the introduction of unwanted and potentially harmful impurities into the final drug product. This guide outlines key analytical techniques for purity assessment, details experimental protocols, and presents a comparative analysis of hypothetical commercial samples.

Potential Impurities in Commercial this compound

The purity profile of commercially available this compound can be influenced by the synthetic route employed and subsequent purification processes. A common synthesis involves the condensation of ethyl acetoacetate (B1235776) with hydroxylamine (B1172632). Based on this and other potential pathways, likely impurities may include:

  • Starting Materials: Unreacted ethyl acetoacetate and hydroxylamine hydrochloride.

  • Isomeric Impurities: 3-Methylisoxazol-5-amine, a potential isomer that may be difficult to separate.

  • Reaction Byproducts: Intermediates and side-products from the ring-formation reaction.

  • Degradation Products: this compound is a known degradation product of the antibiotic sulfamethoxazole, indicating potential for degradation under certain conditions.[1][2][3][4][5]

  • Residual Solvents: Solvents used during the reaction and purification steps.

A thorough purity assessment should aim to identify and quantify these and any other unexpected impurities.

Analytical Methodologies for Purity Determination

A multi-pronged approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile impurities and Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can detect impurities with different proton and carbon environments.

Table 1: Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleStrengthsLimitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Excellent for quantification of the main component and non-volatile impurities. High precision and robustness.May require derivatization for compounds lacking a UV chromophore. Peak co-elution can occur.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High sensitivity and excellent for identification of volatile and semi-volatile impurities.Requires derivatization for non-volatile compounds like amines to increase volatility. Thermal degradation of the analyte can be a concern.
¹H and ¹³C NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information for the main component and impurities. Can be quantitative (qNMR).Lower sensitivity compared to HPLC and GC-MS. Complex spectra can be difficult to interpret if multiple impurities are present.
Titration Chemical reaction with a standardized solution to determine concentration.Simple, inexpensive, and accurate for determining the overall amine content.Not specific; it quantifies all basic compounds in the sample, not just the target amine.

Experimental Protocols

Detailed experimental protocols for the recommended analytical techniques are provided below. These protocols are intended as a starting point and may require optimization and validation for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is adapted from a protocol for a structural isomer and should be validated for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v) with an acidic modifier like 0.1% phosphoric acid. For MS compatibility, 0.1% formic acid can be used instead.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a standard solution of this compound with a known purity in the same manner as the sample.

  • Quantification: The purity is determined by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurity levels can be estimated using the area percent method, assuming a similar response factor for all components.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Due to the polar nature of the primary amine, derivatization is necessary to improve volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of pyridine (B92270) and 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Data Analysis: Identify the derivatized this compound peak and any impurity peaks based on their retention times and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.

    • ¹³C NMR: Acquire a standard carbon NMR spectrum to observe the chemical shifts of the carbon atoms.

  • Data Analysis:

    • Confirm the structure of the main component by comparing the observed spectra with reference spectra.

    • Identify impurity signals by their chemical shifts and integrations. The presence of common laboratory solvents and grease should be considered.[7][8]

    • Quantitative NMR (qNMR) can be performed by adding a certified internal standard with a known concentration and comparing the integral of a specific analyte proton signal to a signal from the internal standard.

Comparative Data for Hypothetical Commercial Samples

The following table presents hypothetical purity data for this compound from three different commercial suppliers to illustrate how the data can be presented and compared.

Table 2: Purity Assessment of Hypothetical Commercial this compound Samples
ParameterSupplier ASupplier BSupplier C
Appearance White crystalline solidOff-white powderLight yellow crystals
Purity by HPLC-UV (%) 99.598.299.8
Total Impurities by HPLC-UV (%) 0.51.80.2
Major Impurity by HPLC-UV (%) 0.2 (Isomer)0.8 (Unknown)0.1 (Starting Material)
Purity by ¹H NMR (mol %) >99~98>99
Residual Solvents by ¹H NMR Acetone (0.1%)Dichloromethane (0.5%)Not Detected
Water Content (Karl Fischer, %) 0.10.5<0.1
Assay by Titration (%) 99.898.5100.1

Visualizing the Assessment Workflow

A clear workflow is essential for a systematic approach to purity assessment. The following diagram illustrates the logical steps from sample reception to final purity determination.

Purity_Assessment_Workflow cluster_0 Sample Handling & Initial Checks cluster_1 Primary Quantitative Analysis cluster_2 Structural Confirmation & Volatile Impurities cluster_3 Specific Tests cluster_4 Data Analysis & Reporting Sample Receive Commercial Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Tests Visual->Solubility HPLC HPLC-UV Analysis (Purity, Impurity Profile) Solubility->HPLC Titration Assay by Titration (Total Amine Content) Solubility->Titration NMR NMR Spectroscopy (¹H, ¹³C) (Structure, Solvents) Solubility->NMR GCMS GC-MS Analysis (Volatile Impurities) Solubility->GCMS KF Karl Fischer Titration (Water Content) Solubility->KF Analysis Compare Data from All Techniques HPLC->Analysis Titration->Analysis NMR->Analysis GCMS->Analysis KF->Analysis Report Final Purity Report Analysis->Report

Caption: Workflow for the comprehensive purity assessment of a commercial this compound sample.

Logical Relationship of Analytical Techniques

The chosen analytical techniques provide complementary information, leading to a robust and reliable purity assessment. The following diagram illustrates the logical relationship between these methods.

Analytical_Techniques_Relationship cluster_0 Quantitative Methods cluster_1 Qualitative & Confirmatory Methods Purity Overall Purity Assessment HPLC HPLC-UV (Assay & Impurities) Purity->HPLC Primary Quantification Titration Titration (Total Basicity) Purity->Titration Orthogonal Quantification NMR NMR (Structural Identity) Purity->NMR Confirms Structure GCMS GC-MS (Impurity ID) Purity->GCMS Identifies Volatiles HPLC->NMR Cross-validation HPLC->GCMS Cross-validation

Caption: Logical relationship of analytical techniques for a comprehensive purity analysis.

Conclusion

The purity of this compound is a critical parameter that can significantly impact the quality and safety of downstream pharmaceutical products. A comprehensive assessment of its purity requires the use of multiple, orthogonal analytical techniques. By combining quantitative methods like HPLC and titration with qualitative and structural confirmation methods like NMR and GC-MS, researchers can gain a high degree of confidence in the quality of their starting materials. This guide provides the necessary framework for establishing a robust purity assessment program for commercial this compound, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to the Synthesis of 5-Methylisoxazol-3-amine: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of key intermediates like 5-Methylisoxazol-3-amine, a crucial building block for sulfonamides, demands reliable and reproducible methods. This guide provides an objective comparison of published synthesis routes, presenting experimental data to evaluate their performance and reproducibility.

Comparison of Key Performance Metrics

The selection of a synthetic route often involves a trade-off between yield, purity, reaction time, and the complexity of the procedure. The following table summarizes the quantitative data for prominent methods to synthesize this compound.

MethodStarting MaterialsKey ReagentsReaction TimeReported YieldReported Purity
Method 1: Nitrile-Hydroxyurea Cyclization 2-BromocrotononitrileHydroxyurea (B1673989), Sodium Hydroxide (B78521)< 4 hours~90%High (<0.7% of 5-amino isomer)
Method 2: Three-Step from Acetonitrile (B52724)/Ethyl Acetate (B1210297) Acetonitrile, Ethyl AcetateSodium Hydride, p-Toluenesulfonyl Hydrazide, Hydroxylamine HCl, Potassium Carbonate~6.5 hours (total for 3 steps)~79% (final step)98.8% (HPLC)
Method 3: From 5-Methylisoxazole-3-carboxamide 5-Methylisoxazole-3-carboxamideSodium Hypochlorite, Sodium HydroxideNot specified67-95%Not specified
Method 4: From Dioxolane Precursor 2-Methyl-2-acetonitrile-1,3-dioxolaneHydroxylamine Hydrochloride, Ammonia, Hydrochloric Acid6 hours (first step)Not specifiedNot specified

Experimental Protocols

Method 1: Nitrile-Hydroxyurea Cyclization

This method stands out for its high reported yield and purity, achieved through careful pH control.[1]

Procedure:

  • A solution of hydroxyurea is prepared in an aqueous medium.

  • 2-Bromocrotononitrile is added to the hydroxyurea solution.

  • The pH of the reaction mixture is carefully maintained between 10.5 and 12.5 by the controlled addition of an aqueous sodium hydroxide solution (e.g., 50% w/w).[1][2]

  • The reaction is typically stirred for less than 4 hours at a temperature ranging from room temperature to reflux.[1]

  • Upon completion, the product is isolated. The crude product is reported to contain less than 0.7% of the isomeric impurity, 5-amino-3-methylisoxazole.[1]

Method 2: Three-Step Synthesis from Acetonitrile and Ethyl Acetate

This route involves the formation of an acetyl acetonitrile intermediate, followed by conversion to a hydrazone and subsequent cyclization.[3]

Step 1: Synthesis of Acetyl Acetonitrile

  • Sodium hydride (1.2 equivalents) is added to a solution of acetonitrile (1 equivalent) in tetrahydrofuran (B95107) (THF).

  • Ethyl acetate (1.2 equivalents) is then added, and the mixture is heated under reflux for 4 hours.

  • After cooling, the reaction is quenched with ice water and the pH is adjusted to 5-6 with 2N HCl.

  • The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to yield acetyl acetonitrile. Reported yield is approximately 91-92% with 96% GC purity.[3]

Step 2: Synthesis of Hydrazone

  • The acetyl acetonitrile from the previous step is dissolved in methanol.

  • p-Toluenesulfonyl hydrazide is added, and the mixture is refluxed for 2 hours.

  • Cooling and crystallization, followed by filtration, affords the white crystalline hydrazone.

Step 3: Synthesis of 3-Amino-5-methylisoxazole

  • Hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (3.6 equivalents) are stirred in water for 30 minutes.

  • THF and the hydrazone (1 equivalent) from the previous step are added.

  • The mixture is heated to 65°C for 2 hours.

  • After cooling, the pH is adjusted to 1 with concentrated hydrochloric acid. The layers are separated, and the aqueous layer is treated with 20% sodium hydroxide to a pH of 10-12, precipitating the product.

  • The light yellow crystalline product is obtained by filtration and drying, with a reported yield of 79% and HPLC purity of 98.8%.[3]

Method 3: From 5-Methylisoxazole-3-carboxamide

This method utilizes a Hofmann rearrangement of the corresponding carboxamide.

Procedure:

  • 5-Methylisoxazole-3-carboxamide is treated with an aqueous solution of sodium hypochlorite.

  • The resulting N-chloroamide sodium salt is then heated to induce rearrangement to 3-amino-5-methylisoxazole.

  • Yields are reported to be 83% when the reaction is carried out under normal pressure at 104°C, and can be as high as 95% under pressure at 150°C. However, pilot-scale production under normal pressure has been reported to yield only 67%.[3]

Method 4: From Dioxolane Precursor

This method involves the reaction of a protected acetonitrile derivative with hydroxylamine.[3]

Procedure:

  • Hydroxylamine hydrochloride is dissolved in aqueous ammonia.

  • 2-Methyl-2-acetonitrile-1,3-dioxolane is added, and the mixture is reacted for 6 hours at 60°C to form 2-methyl-2-acetamidomethyl-1,3-dioxolane.

  • The intermediate is dissolved in chloroform (B151607), and concentrated hydrochloric acid is added for reflux.

  • The pH is then adjusted to above 13, and the final product is extracted with chloroform and isolated by evaporation.[3]

Reproducibility and Method Selection

  • Method 1 (Nitrile-Hydroxyurea Cyclization) appears to be highly reproducible due to its high yield and purity, which are attributed to the strict pH control. The short reaction time is also an advantage for industrial applications.[1]

  • Method 2 (Three-Step from Acetonitrile/Ethyl Acetate) provides a detailed, step-by-step protocol with specific yields and purity data, suggesting a well-characterized and likely reproducible process. However, it is a multi-step synthesis, which can sometimes introduce variability.[3]

  • Method 3 (From 5-Methylisoxazole-3-carboxamide) shows significant variability in reported yields (67-95%), indicating that the reproducibility may be highly dependent on the reaction conditions, particularly pressure.[3]

  • Method 4 (From Dioxolane Precursor) lacks specific yield and purity data for the final product, making an assessment of its reproducibility difficult without further experimental validation.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to most of the described methods.

G General Synthesis Workflow for this compound cluster_0 Preparation of Starting Materials cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification and Analysis A Starting Material(s) (e.g., Nitrile, Acetonitrile, Carboxamide) C Reaction Setup (Mixing of reactants and reagents) A->C B Reagents (e.g., Hydroxyurea, Base, Solvent) B->C D Controlled Reaction Conditions (Temperature, pH, Time) C->D Initiation E Quenching / pH Adjustment D->E Completion F Extraction / Filtration E->F G Solvent Removal F->G H Purification (e.g., Crystallization, Chromatography) G->H I Analysis (e.g., HPLC, GC, NMR) H->I J Final Product: This compound I->J

Caption: General workflow for the synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 5-Methylisoxazol-3-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary method for the disposal of 5-Methylisoxazol-3-amine is through a licensed professional waste disposal service. This ensures that the material is managed in accordance with all applicable national and local regulations.[1][2] This guide provides essential procedural information for the safe handling and preparation of this chemical for disposal.

I. Essential Safety Precautions and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. While some safety data sheets (SDS) classify this chemical as not hazardous, others indicate potential risks such as skin irritation and flammability. Therefore, caution is advised.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves and inspect them before use.[1] Use proper glove removal technique to avoid skin contact.[1]

  • Eye Protection: Use safety glasses with side-shields or goggles.[3][4]

  • Respiratory Protection: If there is a risk of generating dust, use a particulate respirator.[1]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[3][4]

Handling and Storage:

  • Handle in a well-ventilated area, preferably under a chemical fume hood, to avoid dust formation.[1][4]

  • Keep the container tightly closed when not in use.[2]

  • Store in a dry, cool, and well-ventilated place.[2][4]

  • Keep away from heat, sparks, and open flames.[2]

II. Step-by-Step Disposal Procedure

The following steps outline the process for preparing this compound for collection by a licensed waste disposal company.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound".

  • Do not mix with other chemical waste unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization

  • Whenever possible, use the original container for waste collection.

  • If the original container is damaged or unavailable, use a compatible, properly labeled, and leak-proof container.

  • Ensure the container is securely closed.

Step 3: Labeling

  • Label the waste container clearly with the full chemical name: "this compound".

  • Include the CAS number (1072-67-9) and any relevant hazard warnings.

  • Follow your institution's specific guidelines for hazardous waste labeling.

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure and away from general laboratory traffic.

  • Store locked up.[3][4]

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

  • Provide them with accurate information about the chemical and its quantity.

In Case of a Spill:

  • Evacuate the immediate area and ensure adequate ventilation.[1]

  • Wearing appropriate PPE, prevent the spread of the spill.

  • For dry spills, carefully sweep or scoop the material, avoiding dust generation, and place it in a designated waste container.[1]

  • Clean the affected area thoroughly.

  • Do not allow the chemical to enter drains or waterways.

III. Summary of Safety and Disposal Information

ParameterGuidelineSource(s)
Primary Disposal Method Contact a licensed professional waste disposal service.[1]
Waste Treatment Burn in a chemical incinerator with an afterburner and scrubber.[1]
Container Handling Leave in original, labeled containers; do not mix with other waste.
PPE Requirements Chemical-resistant gloves, eye protection, lab coat. Respiratory protection if dust is generated.[1][3][4]
Spill Management Avoid dust formation, collect dry, and dispose of as hazardous waste. Prevent entry into drains.[1]
Storage Tightly closed container in a dry, cool, well-ventilated area. Store locked up.[2][3][4]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation Phase cluster_disposal Disposal Phase start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Do Not Mix) ppe->segregate containerize Containerize in a Labeled, Sealed, and Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact Contact Licensed Waste Disposal Service store->contact end End: Professional Disposal (e.g., Incineration) contact->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-Methylisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 5-Methylisoxazol-3-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring personal safety and environmental compliance in the laboratory.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant, impervious gloves (e.g., nitrile rubber). Inspect before use and dispose of contaminated gloves properly.[1]
Eye/Face Protection Safety Glasses/GogglesTightly fitting safety goggles with side-shields.[2] A face shield may be required for splash hazards.[3]
Skin and Body Protection Lab Coat/Protective ClothingWear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Required when dusts are generated.[5]

Safe Handling and Storage

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

AspectProcedure
Handling Use in a well-ventilated area, preferably under a chemical fume hood.[6] Avoid breathing dust, fumes, gas, mist, or vapors.[1][2] Do not eat, drink, or smoke when using this product.[4][7] Wash hands thoroughly after handling.[1][2]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[2][6][8] Store locked up.[2][6]

Spill and Emergency Procedures

Immediate and appropriate response to spills and emergencies can significantly mitigate risks.

SituationAction
Skin Contact Wash off immediately with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] Seek immediate medical attention.[4]
Inhalation Move person into fresh air. If not breathing, give artificial respiration.[1]
Ingestion Rinse mouth. Do NOT induce vomiting.[6] Seek immediate medical attention.
Spill Evacuate personnel to safe areas.[1] Wear appropriate PPE.[8] Avoid dust formation.[1] Sweep up and shovel.[1] Collect in a suitable, closed container for disposal.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste TypeDisposal Method
Unused Product Dispose of contents/container to an approved waste disposal plant.[4][6] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Contaminated Packaging Dispose of as unused product.[1] Leave chemicals in original containers.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

start Start: Plan Experiment ppe 1. Don Appropriate PPE start->ppe prep_area 2. Prepare Work Area (Fume Hood) ppe->prep_area weigh 3. Weigh/Measure Chemical prep_area->weigh reaction 4. Perform Experiment weigh->reaction decontaminate 5. Decontaminate Glassware & Work Area reaction->decontaminate waste 6. Segregate & Label Waste decontaminate->waste dispose 7. Store Waste for Disposal waste->dispose remove_ppe 8. Remove PPE dispose->remove_ppe wash 9. Wash Hands remove_ppe->wash end End: Complete Log wash->end

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylisoxazol-3-amine
Reactant of Route 2
5-Methylisoxazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.